FMOC-L-Histidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPVCUJLVXZPW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=CN4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427070 | |
| Record name | FMOC-L-Histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116611-64-4 | |
| Record name | FMOC-L-Histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-4-yl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fmoc-L-Histidine
An In-Depth Technical Guide to the Core Chemical Properties and Structure of FMOC-L-Histidine
This guide provides an in-depth technical exploration of Nα-(9-Fluorenylmethoxycarbonyl)-L-Histidine (this compound), a cornerstone reagent in modern drug development and peptide research. We will move beyond simple procedural descriptions to dissect the core chemical principles, strategic considerations, and practical workflows that govern its successful application. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this critical building block.
L-Histidine is a proteinogenic amino acid distinguished by its imidazole side chain. This functional group's unique pKa (near physiological pH) allows it to act as both a proton donor and acceptor, making it a frequent and critical participant in the active sites of enzymes and the binding interfaces of proteins.[1][2] To construct peptides and proteins for therapeutic or research purposes, chemists employ Solid-Phase Peptide Synthesis (SPPS), a technique that builds a peptide chain sequentially while it is anchored to an insoluble resin support.[3][4]
A central tenet of SPPS is the use of temporary protecting groups to prevent unwanted side reactions. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the preeminent protecting group for the α-amino function in modern SPPS.[5][6] Its defining characteristic is its lability to mild base, which allows for an orthogonal synthesis strategy where acid-labile groups are used for side-chain protection.[5][7] When applied to histidine, however, unique challenges arise from the nucleophilic nature of the imidazole ring, most notably a high susceptibility to racemization.[1][3][8] This guide will illuminate the chemistry of this compound and the strategies developed to overcome these challenges, ensuring the synthesis of high-purity, chirally-correct peptides.
Part 1: Core Chemical Principles of this compound
Chemical Structure and Physicochemical Properties
This compound is the L-histidine molecule in which the α-amino group is protected by the Fmoc moiety. This structure is the foundation of its utility and its challenges.
Caption: Chemical structure of this compound.
The key physicochemical properties of the unprotected this compound are summarized below for reference.
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₁₉N₃O₄ | [9] |
| Molecular Weight | 377.4 g/mol | |
| CAS Number | 116611-64-4 | |
| Appearance | White to off-white powder | [10] |
| Melting Point | 150-155 °C (may vary with side-chain protection) | [10][11] |
| Solubility | Soluble in DMF, DMSO; poorly soluble in water | [12] |
The Fmoc Group: A Tale of Two Mechanisms
The utility of the Fmoc group is rooted in its clever chemical design, which allows for both stable protection and mild, specific removal.
1. Protection Mechanism: The Fmoc group is typically introduced by reacting L-histidine with an activated Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[5][13] Fmoc-OSu is preferred over Fmoc-Chloride (Fmoc-Cl) as it is more stable and minimizes the formation of dipeptide byproducts.[5] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.[13]
2. Deprotection Mechanism: The power of the Fmoc group lies in its selective removal. This is not a hydrolysis reaction but rather a base-catalyzed β-elimination (E1cB mechanism).[14][15]
-
Step A: A mild base, typically a secondary amine like 20% piperidine in DMF, abstracts the relatively acidic proton at the C9 position of the fluorene ring system.[5][14]
-
Step B: This deprotonation creates a stabilized carbanion, which triggers the elimination of the carbamate, releasing CO₂ and the free α-amine of the peptide chain.[14]
-
Step C: This process generates a highly reactive byproduct, dibenzofulvene (DBF). The secondary amine base immediately traps the DBF to form a stable adduct, driving the equilibrium of the deprotection reaction to completion.[14][16]
This base-lability is orthogonal to the acid-labile protecting groups (e.g., Boc, Trt) used for side-chain protection, which is the foundation of the entire Fmoc-SPPS strategy.[5][15]
Caption: The base-catalyzed E1cB mechanism of Fmoc deprotection.
Part 2: The Imidazole Imperative: Managing Histidine's Reactivity
The primary challenge in using this compound is the imidazole side chain, which can catalyze racemization and participate in other unwanted side reactions.
The Mechanism of Histidine Racemization
Histidine is one of the most susceptible amino acids to racemization during the coupling step of SPPS.[17] This loss of stereochemical integrity occurs during the activation of the carboxylic acid, which is necessary for amide bond formation.
The mechanism is an intramolecular process: the lone pair of electrons on the π-nitrogen of the imidazole ring is sufficiently basic to abstract the acidic α-proton of the activated amino acid.[1][18] This abstraction forms a planar enolate intermediate, which can then be re-protonated from either face, leading to a mixture of L- and D-histidine isomers in the final peptide.[18] The incorporation of the D-isomer can drastically alter a peptide's three-dimensional structure and biological activity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. This compound | C21H19N3O4 | CID 7019075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fmoc-His(Trt)-OH | 109425-51-6 [chemicalbook.com]
- 11. Fmoc-His(Trt)-OH I CAS#: 109425-51-6 I side-chain of His I InvivoChem [invivochem.com]
- 12. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
An In-depth Technical Guide to Fmoc-L-Histidine Derivatives in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the nuanced landscape of solid-phase peptide synthesis (SPPS) demands a deep understanding of its constituent building blocks. Among these, the amino acid histidine presents unique challenges and opportunities due to the inherent reactivity of its imidazole side chain. This guide provides a comprehensive technical overview of Nα-Fmoc-L-histidine and its side-chain protected derivatives, focusing on their chemical properties, strategic applications, and best practices in peptide synthesis.
The Critical Role of Side-Chain Protection for Histidine in Fmoc SPPS
The imidazole side chain of histidine possesses a pKa of approximately 6.0, meaning it can act as both a hydrogen bond donor and acceptor at physiological pH. In the context of Fmoc-based SPPS, this nucleophilic and basic nature can lead to undesirable side reactions, including:
-
Racemization: The imidazole nitrogen can catalyze the abstraction of the α-proton, leading to a loss of stereochemical integrity.
-
Side-chain acylation: The unprotected imidazole can react with activated carboxyl groups, leading to branched peptide impurities.
-
Migration of the protecting group: In certain conditions, protecting groups from other amino acids can migrate to the histidine side chain.
To mitigate these issues, the imidazole side chain is typically protected during synthesis. The choice of protecting group is critical and depends on the specific requirements of the peptide sequence and the overall synthetic strategy.
Core Properties of Common Fmoc-L-Histidine Derivatives
The selection of the appropriate this compound derivative is a crucial first step in peptide design. The following table summarizes the key physical and chemical properties of the most commonly utilized forms.
| Derivative Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Nα-Fmoc-L-histidine | Fmoc-His-OH | 116611-64-4[1][2] | C21H19N3O4[1] | 377.39[2] |
| Nα-Fmoc-N(im)-trityl-L-histidine | Fmoc-His(Trt)-OH | 109425-51-6[3][4][5][6] | C40H33N3O4[3][4][5][6] | 619.71[3][5][6] |
| Nα-Fmoc-Nτ-(tert-butoxycarbonyl)-L-histidine | Fmoc-His(Boc)-OH | 81379-52-4[7][8][9] | C26H27N3O6[7] | 477.51[7][8] |
| Nα-Fmoc-1-methyl-L-histidine | Fmoc-His(1-Me)-OH | 202920-22-7[10] | C22H21N3O4[10] | 391.4[10] |
Chemical Structures and Rationale for Protecting Group Selection
The choice of protecting group for the histidine imidazole side chain is a critical decision in peptide synthesis strategy. Below are the structures of commonly used this compound derivatives and the rationale behind the use of each protecting group.
Nα-Fmoc-L-histidine (Unprotected)
While generally not recommended for complex syntheses, the unprotected form can be used for short peptides where the risk of side reactions is minimal. Its use requires careful control of coupling conditions to minimize racemization.
Caption: Chemical structure of Nα-Fmoc-L-histidine.
Nα-Fmoc-N(im)-trityl-L-histidine (Fmoc-His(Trt)-OH)
The trityl (Trt) group is a bulky protecting group that effectively shields the imidazole side chain from unwanted reactions.[11][12] It is labile to trifluoroacetic acid (TFA), making it compatible with standard cleavage protocols in Fmoc SPPS. The bulkiness of the Trt group can sometimes hinder coupling efficiency, requiring extended reaction times or the use of more potent coupling reagents.
Caption: Chemical structure of Fmoc-His(Trt)-OH.
Nα-Fmoc-Nτ-(tert-butoxycarbonyl)-L-histidine (Fmoc-His(Boc)-OH)
The tert-butoxycarbonyl (Boc) group offers an alternative protection strategy. It is also acid-labile and can be removed during the final cleavage from the resin. The Boc group is less sterically hindering than the Trt group, which can lead to improved coupling kinetics. However, it may be more susceptible to premature removal under certain conditions.
Caption: Chemical structure of Fmoc-His(Boc)-OH.
Experimental Protocols: Coupling and Deprotection
The successful incorporation of this compound derivatives into a growing peptide chain relies on optimized coupling and deprotection protocols.
Standard Coupling Protocol for Fmoc-His(Trt)-OH
This protocol outlines a standard procedure for coupling Fmoc-His(Trt)-OH to a resin-bound peptide.
Materials:
-
Fmoc-His(Trt)-OH
-
Peptide synthesis resin (e.g., Rink Amide resin) with a free amino group
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes, followed by washing with DCM and then DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-His(Trt)-OH, 4 equivalents of Oxyma, and 4 equivalents of DIC in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF, followed by DCM, and then DMF again to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.
Caption: Workflow for Fmoc-His(Trt)-OH coupling.
Analytical Characterization
Quality control is paramount in peptide synthesis. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable tools for monitoring the purity and confirming the identity of the synthesized peptide.
-
HPLC: A reversed-phase C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% TFA). The chromatogram should show a single major peak corresponding to the desired peptide.
-
MS: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to verify the molecular weight of the final product, confirming the successful incorporation of the histidine residue.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Racemization | Prolonged activation time; use of certain coupling reagents. | Minimize pre-activation time; use additives like Oxyma or HOAt. For Fmoc-His(Trt)-OH, coupling with DEPBT is recommended to minimize racemization.[13] |
| Incomplete Coupling | Steric hindrance from the Trt group; secondary structure formation. | Double couple; use a more potent coupling reagent (e.g., HATU, HCTU); increase reaction temperature. |
| Side-chain Acylation | Incomplete protection of the imidazole ring. | Ensure the use of a side-chain protected histidine derivative. |
Conclusion
The successful incorporation of histidine into synthetic peptides is a common requirement in drug discovery and biomedical research. A thorough understanding of the properties of different this compound derivatives and the rationale for side-chain protection is essential for overcoming the synthetic challenges associated with this unique amino acid. By selecting the appropriate building block and optimizing reaction conditions, researchers can ensure the synthesis of high-purity peptides containing histidine, thereby advancing their scientific objectives.
References
- 1. scbt.com [scbt.com]
- 2. FMOC-HIS-OH | 116611-64-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-His(Trt)-OH | 109425-51-6 [chemicalbook.com]
- 6. Fmoc-His(Trt)-OH Novabiochem 109425-51-6 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc-His(Boc)-OH [p3bio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Fmoc-His(1-Trt)-OH | CymitQuimica [cymitquimica.com]
Solubility of Fmoc-L-Histidine in DMF and Other Organic Solvents: A Guide for Advanced Peptide Synthesis
An In-depth Technical Guide
Executive Summary
The incorporation of histidine into synthetic peptides is a frequent requirement in drug discovery and biomedical research, yet it presents significant challenges, most notably the high propensity for racemization and difficulties related to solubility. This technical guide provides an in-depth analysis of the solubility characteristics of Nα-Fmoc-L-histidine, with a primary focus on its side-chain protected derivatives, which are essential for successful Solid-Phase Peptide Synthesis (SPPS). We will explore the physicochemical principles governing its solubility in N,N-Dimethylformamide (DMF) and other common organic solvents, present a comparative analysis of solubility data, and offer field-proven strategies to overcome dissolution challenges. Furthermore, this guide furnishes a gold-standard experimental protocol for precise solubility determination, ensuring that researchers and drug development professionals are equipped with the knowledge to optimize their synthesis workflows, thereby enhancing peptide purity and yield.
Introduction: The Unique Challenge of Fmoc-L-Histidine
Histidine's unique imidazole side chain, with a pKa near physiological pH, makes it a cornerstone of functionality in many biologically active peptides and enzyme active sites.[1] In Fmoc-based SPPS, however, this same functionality poses a significant obstacle. The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid during the coupling step. This leads to epimerization, the undesirable conversion of the L-histidine to its D-isomer, which can drastically alter a peptide's three-dimensional structure and biological function.[1][2]
To mitigate this, the imidazole side chain is almost universally protected. The most common protecting group is the bulky trityl (Trt) group, yielding Fmoc-His(Trt)-OH .[3] Other derivatives, such as Fmoc-His(Boc)-OH , have been developed to offer even greater protection against racemization, particularly under elevated temperatures.[4][5] The choice of this protecting group is a critical first step, as it not only preserves chiral integrity but also profoundly influences the solubility of the amino acid derivative—a parameter that is fundamental to the efficiency of the entire synthesis process.[3][] Poor solubility during the pre-activation and coupling steps can lead to incomplete reactions, resulting in the formation of deletion sequences and other impurities that complicate the purification of the target peptide.[7]
This guide focuses on the practical aspects of dissolving and utilizing these vital building blocks, grounding our recommendations in both fundamental chemical principles and extensive laboratory experience.
Section 1: The Physicochemical Landscape of this compound Derivatives
The solubility of an Fmoc-amino acid is governed by a delicate balance between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain.[8]
-
The Fmoc Group: This group generally confers good solubility in polar aprotic organic solvents like DMF and N-Methyl-2-pyrrolidone (NMP).[] However, the planar aromatic rings of the Fmoc group can lead to intermolecular π-π stacking, promoting aggregation and reducing solubility, particularly at high concentrations.[7]
-
The Histidine Side Chain: The unprotected imidazole ring is polar and capable of hydrogen bonding, which can lead to poor solubility.
-
Side-Chain Protection (Trt, Boc): The introduction of a bulky, hydrophobic protecting group like Trityl (Trt) or tert-Butyloxycarbonyl (Boc) on the imidazole nitrogen serves a dual purpose. It sterically hinders the α-proton abstraction that causes racemization and masks the polar imidazole group, significantly altering the molecule's overall polarity.[1][3] This protection generally improves solubility in the organic solvents used for SPPS, a phenomenon also observed with other challenging amino acids like asparagine and glutamine.[3]
Section 2: Solubility Profile in Common SPPS Solvents
While comprehensive quantitative data across all conditions is not always available, a combination of manufacturer specifications, academic literature, and empirical data provides a clear picture of solvent efficacy. The solubility of Fmoc-His(Trt)-OH, the most commonly used derivative, is summarized below.
| Solvent | Abbreviation | Typical Solubility | Causality & Field Insights |
| N,N-Dimethylformamide | DMF | Good to Excellent ("Clearly soluble" at 0.5 M)[9] | DMF is the workhorse of SPPS. Its high polarity and aprotic nature effectively solvate the peptide backbone and most Fmoc-amino acids. However, DMF quality is paramount; it can degrade over time to form dimethylamine, a base that can cause premature Fmoc deprotection.[10][11] |
| Dimethyl Sulfoxide | DMSO | Excellent (~100 mg/mL for Trt; ~200 mg/mL for Boc)[12][13] | DMSO is a stronger, more polar solvent than DMF and is highly effective at disrupting intermolecular aggregation.[10] It is often used as a co-solvent to dissolve difficult building blocks. Note that sonication is frequently required for complete dissolution in DMSO.[12][13] The hygroscopic nature of DMSO means water content can reduce solubility.[14] |
| N-Methyl-2-pyrrolidone | NMP | Excellent | NMP possesses a higher solvating power than DMF, especially for hydrophobic and aggregation-prone sequences.[10][11] It is often considered a superior, albeit more expensive, alternative to DMF for challenging syntheses. |
| Dichloromethane | DCM | Soluble [15] | While Fmoc-His(Trt)-OH is soluble in DCM, this solvent is less commonly used for the coupling step in modern Fmoc chemistry. It does not swell polystyrene resins as effectively as DMF or NMP and is generally a poorer solvent for growing peptide chains.[11] |
| Ethanol / Methanol | EtOH / MeOH | Poor / Very Slight [7][15] | The protic nature and lower polarity of simple alcohols make them poor solvents for the large, relatively nonpolar Fmoc-protected amino acids. |
| Water | H₂O | Sparingly Soluble / Insoluble [15][16] | The large hydrophobic Fmoc and Trt groups render the molecule insoluble in aqueous solutions. |
Section 3: Strategies for Optimizing Solubility
Encountering a sparingly soluble Fmoc-amino acid is a common challenge in SPPS. The following strategies, rooted in physical organic chemistry, can be employed to overcome these issues.
-
Solvent Quality Assurance: Always use high-purity, amine-free DMF. If the solvent is old or has been opened multiple times, its quality may be compromised.[10] Similarly, for DMSO, use a freshly opened bottle of anhydrous grade to minimize water content.[14]
-
Use of Co-Solvents: For particularly difficult derivatives or during the synthesis of aggregation-prone peptide sequences, enhancing the solvent system is highly effective.
-
DMF/DMSO Mixtures: Adding a small percentage of DMSO to DMF can significantly improve solubility without drastically changing the overall solvent properties.[10][17]
-
The "Magic Mixture": For extreme cases, a solvent system of DCM/DMF/NMP (1:1:1) containing additives like 1% Triton X-100 can be employed to disrupt aggregation.[10]
-
-
Thermal Assistance: Gentle heating of the solution to approximately 37-40°C can be sufficient to dissolve the solute.[10] This should be done with caution, as prolonged exposure of activated amino acids to heat can increase the risk of racemization and other side reactions.
-
Chaotropic Salts: In cases of on-resin aggregation where the growing peptide chain itself is causing poor solvation, washing the resin with a solution containing a chaotropic salt (e.g., 0.8 M LiCl in DMF) can help break up the secondary structures that hinder reagent access.[10]
Section 4: Experimental Protocol for Equilibrium Solubility Determination
For applications requiring precise solubility data, the shake-flask method followed by HPLC quantification is the gold standard.[8] This protocol provides a self-validating system for determining the equilibrium solubility in any given solvent.
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Rationale: A calibration curve is essential for accurately quantifying the concentration of the saturated solution.
-
Procedure: Prepare a series of at least five standard solutions of this compound derivative in the solvent of interest, with concentrations spanning the expected solubility range.
-
-
Sample Preparation for Equilibration:
-
Rationale: To ensure equilibrium is reached between the dissolved and undissolved solute, an excess of the solid must be used.
-
Procedure: In a sealed vial, add an excess amount of the this compound derivative to a precisely known volume of the solvent. The presence of undissolved solid after the equilibration period is essential for a valid measurement.
-
-
Equilibration:
-
Rationale: Solubility is an equilibrium process. Sufficient time and consistent agitation are required to reach a stable state of saturation.
-
Procedure: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24 to 48 hours.
-
-
Phase Separation and Sampling:
-
Rationale: It is critical to analyze only the supernatant, free of any solid particulates, which would artificially inflate the measured concentration.
-
Procedure: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter into a clean vial.
-
-
Quantification by HPLC:
-
Rationale: HPLC with UV detection provides a highly sensitive and specific method for quantifying the concentration of the Fmoc-containing compound.
-
Procedure:
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and the standard solutions by reverse-phase HPLC (e.g., using a C18 column).
-
Detect the compound by UV absorbance at a wavelength where the Fmoc group absorbs strongly, typically 265 nm or 301 nm.[18]
-
-
-
Data Analysis:
-
Rationale: The calibration curve allows for the conversion of the measured peak area into a precise concentration.
-
Procedure:
-
Construct a calibration curve by plotting the HPLC peak area versus the known concentration of the standards.
-
Use the linear regression equation from the curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This final value represents the equilibrium solubility.
-
-
Mandatory Visualization: Workflow for Solubility Determination
Caption: Gold-standard workflow for equilibrium solubility determination.
Section 5: Implications for Solid-Phase Peptide Synthesis (SPPS)
The dissolution of the Fmoc-amino acid is the first critical step in the coupling cycle of SPPS. An this compound derivative that is not fully dissolved before being added to the coupling reagents (e.g., HBTU, HATU) and the resin will result in:
-
Lower Effective Concentration: The actual concentration of the activated amino acid available to react with the N-terminal amine on the resin will be lower than intended, leading to slow and inefficient coupling.
-
Incomplete Reactions: Poor coupling efficiency results in a significant percentage of peptide chains failing to incorporate the histidine residue, creating "deletion sequences."
-
Difficult Purification: Deletion sequences are often difficult to separate from the target peptide during final purification by HPLC, leading to lower overall yields of the desired high-purity product.
Therefore, ensuring complete dissolution is not merely a matter of convenience; it is a prerequisite for a successful synthesis.
Mandatory Visualization: The SPPS Cycle Highlighting the Critical Dissolution Step
Caption: The SPPS cycle, showing the critical off-resin dissolution step.
Conclusion
The solubility of this compound derivatives is a multifaceted issue that stands at the intersection of protecting group strategy, solvent science, and practical laboratory technique. While Fmoc-His(Trt)-OH is generally soluble in standard SPPS solvents like DMF and NMP, challenges can arise from poor solvent quality, high concentrations, or the synthesis of aggregation-prone peptides. By understanding the underlying physicochemical principles, researchers can proactively select the best solvent system. Employing strategies such as the use of co-solvents like DMSO or gentle heating can effectively mitigate most solubility issues. For rigorous process development, the implementation of a standardized protocol for solubility determination is essential. Ultimately, ensuring the complete dissolution of this critical building block is a non-negotiable step towards achieving high-yield, high-purity synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. Fmoc-His(Boc)-OH [cem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-His(Trt)-OH Novabiochem 109425-51-6 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc-His(Trt)-OH | 109425-51-6 [chemicalbook.com]
- 16. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
Probing the Catalytic Core: A Technical Guide to the Strategic Use of Fmoc-L-Histidine in Elucidating Enzyme Active Sites
Abstract
The intricate dance of catalysis within an enzyme's active site is often orchestrated by a select few amino acid residues. Among these, L-histidine, with the unique acid-base properties of its imidazole side chain, plays a paramount role.[][2][3][4] Understanding the precise function of histidine residues is therefore fundamental to unraveling enzyme mechanisms, a critical step in drug discovery and development. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of how Nα-9-fluorenylmethyloxycarbonyl (Fmoc)-L-histidine is strategically employed to synthesize peptide-based probes for the study of enzyme active sites. We will delve into the rationale behind experimental choices, provide validated protocols for solid-phase peptide synthesis (SPPS), and illustrate how these synthetic peptides serve as powerful tools to illuminate the catalytic heart of enzymes.
The Unique Catalytic Power of Histidine: A Privileged Residue
The prevalence of histidine in enzyme active sites is no coincidence. Its imidazole side chain possesses a pKa of approximately 6.0, allowing it to function as both a proton donor and acceptor at physiological pH.[][4] This dual nature enables histidine to participate in a wide array of catalytic mechanisms, including:
-
General Acid-Base Catalysis: Histidine can shuttle protons, activating nucleophiles and stabilizing transition states. A classic example is the catalytic triad (serine, histidine, and aspartate) found in many hydrolases, where histidine acts as a general base to activate the serine nucleophile.[2][3]
-
Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions, which are essential cofactors for many enzymes.[][4] This interaction can properly orient substrates for reaction or modulate the metal's redox potential.
-
Nucleophilic Catalysis: In certain instances, the imidazole side chain can act as a nucleophile itself, directly attacking a substrate to form a covalent intermediate.
Given its multifaceted catalytic roles, the ability to precisely introduce histidine into synthetic peptides is crucial for creating probes that can effectively interrogate and modulate enzyme activity.
The Synthetic Challenge: Why Fmoc-L-Histidine is Essential
The synthesis of histidine-containing peptides is not without its challenges. The reactive imidazole side chain can participate in undesirable side reactions during peptide synthesis if left unprotected.[5][6][7] Furthermore, the chiral center of histidine is particularly susceptible to racemization (the conversion of the L-isomer to a mixture of L- and D-isomers) during the coupling step of solid-phase peptide synthesis (SPPS).[8][9][10] Racemization is a critical issue, as the stereochemistry of a peptide is paramount to its biological activity.[6][8]
To overcome these hurdles, chemists employ protecting groups. In modern peptide synthesis, the Fmoc (9-fluorenylmethyloxycarbonyl) group is the standard for temporarily protecting the α-amino group of amino acids.[10][11] For histidine, a second protecting group must be installed on the imidazole side chain. The choice of this side-chain protecting group is a critical decision that directly impacts the success and purity of the synthesis.
A Comparative Analysis of this compound Derivatives
Several this compound derivatives with different side-chain protecting groups are commercially available. The two most common are:
-
Fmoc-His(Trt)-OH (Nα-Fmoc-Nτ-trityl-L-histidine): The trityl (Trt) group is a bulky protecting group that offers good stability during synthesis. However, it is known to be susceptible to partial removal under the acidic conditions used for cleavage from some resins, and its use can still lead to significant racemization, especially with prolonged activation times or elevated temperatures.[6][10][12]
-
Fmoc-His(Boc)-OH (Nα-Fmoc-Nτ-tert-butyloxycarbonyl-L-histidine): The tert-butyloxycarbonyl (Boc) group provides excellent protection against racemization.[8][13][14][15] By protecting the π-nitrogen of the imidazole ring, it effectively suppresses the intramolecular base catalysis that leads to epimerization.[9] For this reason, Fmoc-His(Boc)-OH is often the preferred choice for synthesizing high-purity, chirally sound histidine-containing peptides.
The following table summarizes the key properties of these two common derivatives:
| Feature | Fmoc-His(Trt)-OH | Fmoc-His(Boc)-OH |
| Racemization Risk | Moderate to High | Very Low[14][15] |
| Side-Chain Protection | Trityl (Trt) | tert-butyloxycarbonyl (Boc) |
| Cleavage | Removed during final TFA cleavage | Removed during final TFA cleavage[16] |
| Application Notes | Widely used, but requires careful optimization of coupling conditions to minimize racemization.[12] | Highly recommended for sensitive sequences and when chiral purity is paramount.[13][17] |
Synthesizing the Probe: A Step-by-Step Guide to Fmoc-SPPS
Solid-phase peptide synthesis (SPPS) is the cornerstone of producing peptides for research and therapeutic applications.[6] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for incorporating this compound into a peptide probe is illustrated below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Detailed Experimental Protocol: Manual Coupling of Fmoc-His(Boc)-OH
This protocol provides a validated method for the manual incorporation of Fmoc-His(Boc)-OH into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-His(Boc)-OH
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel with a frit
-
Kaiser test kit
Methodology:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes in the reaction vessel. Drain the DMF.[13]
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[13][18]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin 5-7 times with DMF to remove residual piperidine.[19]
-
-
Confirmation of Deprotection (Kaiser Test): Perform a Kaiser test on a small sample of the resin beads. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.[13]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-His(Boc)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[13]
-
Add the activated Fmoc-His(Boc)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the terminal Fmoc group removed, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on histidine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]
Application and Analysis: From Synthetic Peptide to Biological Insight
Once synthesized, purified, and characterized, the histidine-containing peptide probe can be used to study enzyme active sites in various ways:
-
Substrate Analogues: Peptides that mimic the natural substrate can be synthesized to study binding affinity and the roles of specific residues in catalysis.
-
Inhibitors: By incorporating non-hydrolyzable linkages or other modifications, peptide probes can act as inhibitors, helping to map the active site and providing leads for drug development.[]
-
Activity-Based Probes (ABPs): These probes contain a reactive "warhead" that covalently modifies a catalytic residue in the active site, allowing for the specific labeling and identification of active enzymes.[20]
Characterization by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for verifying the successful synthesis of the peptide probe.[9][21] It provides a precise measurement of the peptide's molecular weight, confirming the correct incorporation of all amino acids, including the histidine residue. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, further validating its identity.
Furthermore, specialized MS techniques can be employed to study the histidine residue itself within a protein context. For instance, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be used to determine the pKa values of individual histidine residues, providing direct insight into their protonation state and role in catalysis.[22][23] Covalent labeling with reagents like diethylpyrocarbonate (DEPC) followed by LC-MS/MS analysis can even distinguish between the two tautomeric forms of the histidine side chain.[24][25]
Caption: Logical workflow for studying enzyme-peptide interactions using mass spectrometry.
Conclusion: A Synthesis of Chemistry and Biology
The strategic use of this compound, particularly derivatives like Fmoc-His(Boc)-OH that minimize racemization, is fundamental to the synthesis of high-quality peptide probes. These synthetic tools are invaluable for dissecting the intricate mechanisms of enzyme active sites. By combining the precision of solid-phase peptide synthesis with the analytical power of mass spectrometry, researchers can gain unprecedented insights into the catalytic roles of histidine residues. This knowledge is not only crucial for advancing our fundamental understanding of enzymology but also for accelerating the design and development of novel therapeutics that target enzyme function with high specificity and potency.
References
- 2. homework.study.com [homework.study.com]
- 3. Histidine - Wikipedia [en.wikipedia.org]
- 4. Re: Why is histidine found in the active sites of so many enzymes? [madsci.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Fmoc-His(Trt)-OH | 109425-51-6 | Benchchem [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Fmoc-His(Boc)-OH [cem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fmoc-L-Histidine in the Synthesis of Antimicrobial Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of antimicrobial peptides (AMPs) represents a critical frontier in the development of novel therapeutics to combat antibiotic resistance. Histidine residues play a pivotal, multifaceted role in the function of many AMPs, often contributing to their pH-dependent activity and membrane disruption capabilities. However, the unique chemical properties of histidine's imidazole side chain present significant challenges during solid-phase peptide synthesis (SPPS), most notably a high propensity for racemization. This in-depth technical guide provides a comprehensive framework for the successful incorporation of Fmoc-L-Histidine into AMPs. We will dissect the underlying chemical principles, compare side-chain protection strategies, detail optimized coupling protocols, and outline robust analytical validation methods to ensure the synthesis of high-purity, chirally-correct histidine-containing AMPs.
The Indispensable Role of Histidine in Antimicrobial Peptides
Histidine's imidazole side chain, with a pKa around 6.0, allows it to act as both a proton donor and acceptor at physiological pH. This property is crucial for the activity of many AMPs.[1] In the slightly acidic microenvironments often associated with bacterial infections or tumors, the imidazole ring becomes protonated, increasing the peptide's overall positive charge.[2] This enhanced cationicity strengthens the electrostatic interactions with negatively charged bacterial membranes, a key step in the antimicrobial mechanism.[2][3] Furthermore, histidine-rich peptides have been shown to induce membrane lysis and can even be internalized by fungal cells, where they disrupt essential intracellular processes.[4][5] The strategic placement of histidine residues can therefore confer a "smart," environmentally responsive activity to synthetic AMPs, making them highly effective under specific pathological conditions.[3][6]
The Challenge of Histidine in Fmoc-SPPS: Racemization
The primary obstacle in synthesizing histidine-containing peptides via Fmoc-SPPS is the high risk of racemization at the α-carbon.[1][7] This loss of stereochemistry occurs during the coupling step when the carboxylic acid is activated. The π-nitrogen of the unprotected or improperly protected imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[7][8][9] This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of both L- and D-histidine enantiomers.[10] The incorporation of the D-isomer can drastically alter the peptide's three-dimensional structure, biological activity, and immunogenicity.[1] Therefore, effective protection of the imidazole side chain is paramount for a successful synthesis.[11]
Navigating Side-Chain Protection for this compound
The selection of an appropriate side-chain protecting group for histidine is a critical decision that balances the need to suppress racemization with factors like stability, cost, and ease of removal.[1][11] The most common strategy involves protecting one of the imidazole nitrogens.
Trityl (Trt) Protection: The Industry Standard
The trityl (Trt) group is a widely used and robust protecting group for the histidine side chain.[12] It is stable under the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF) and remains intact throughout the peptide chain elongation.[12] This stability is crucial for preventing unwanted side reactions.[12] Fmoc-His(Trt)-OH is the most common derivative used in SPPS. However, even with Trt protection, the risk of racemization is not entirely eliminated, and careful optimization of coupling conditions is still necessary.[7][9]
Other Protecting Groups
While Trt is the most prevalent, other protecting groups have been developed to further minimize racemization:
-
tert-Butoxycarbonyl (Boc): Fmoc-His(Boc)-OH offers good protection against racemization. However, the Boc group is acid-labile and may be prematurely cleaved during repeated Fmoc deprotection cycles if acidic conditions are not carefully controlled.[13]
-
Methoxybenzyloxymethyl (MBom): The MBom group has been shown to be very effective at suppressing racemization, even under aggressive coupling conditions.[9] However, its removal can sometimes lead to side reactions, and the starting material is more expensive.[9]
The choice of protecting group will depend on the specific sequence, the desired purity, and the overall synthetic strategy. For most applications, Fmoc-His(Trt)-OH provides a reliable and cost-effective solution when paired with optimized coupling protocols.
Core Synthesis Workflow: A Step-by-Step Technical Protocol
The following section details a robust, self-validating protocol for the incorporation of Fmoc-His(Trt)-OH into a growing peptide chain during manual or automated solid-phase peptide synthesis.
Materials and Reagents
-
Resin: Pre-loaded resin appropriate for the C-terminus of the target peptide (e.g., Rink Amide resin for a C-terminal amide).[14]
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Fmoc-Amino Acids: Including Fmoc-His(Trt)-OH.
-
Deprotection Solution: 20% Piperidine in DMF.
-
Coupling Reagents: Diisopropylcarbodiimide (DIC).
-
Coupling Additives: OxymaPure® or 1-Hydroxybenzotriazole (HOBt).
-
Washing Solvents: DMF, Isopropanol (IPA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water. A common ratio is 95:2.5:2.5 (TFA:TIS:Water).[15]
Experimental Workflow
The standard SPPS cycle consists of deprotection, activation, and coupling steps.
Caption: The core workflow of the Fmoc-SPPS cycle for incorporating an amino acid.
Step-by-Step Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[7]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes.[7]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Fmoc-His(Trt)-OH Coupling (Optimized for Minimal Racemization):
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (3 equivalents) to the resin mixture. Crucially, do not pre-activate the Fmoc-His(Trt)-OH with DIC for an extended period , as this significantly increases racemization.[16] In-situ activation is preferred.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it.
-
Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin.[17] The scavengers (TIS and water) are essential to prevent side reactions with sensitive residues like tryptophan and methionine.[18]
-
Allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Minimizing Racemization: Key Experimental Considerations
The degree of histidine racemization is influenced by several factors. Adhering to the following principles is critical for maintaining chiral integrity.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | Use carbodiimides like DIC in combination with an additive like Oxyma or HOBt.[7][19] | Carbodiimide activation without additives is known to cause significant racemization.[20] Additives form active esters that are less prone to racemization.[21] |
| Activation Method | In-situ activation is strongly recommended. Avoid pre-activation. | Pre-activating Fmoc-His(Trt)-OH for even a few minutes before adding it to the resin dramatically increases the rate of racemization.[9][16] |
| Base | Avoid the use of tertiary amine bases like N,N-Diisopropylethylamine (DIPEA) during the coupling of histidine. | Bases can accelerate the abstraction of the alpha-proton, leading to increased racemization.[22] |
| Temperature | Perform couplings at room temperature. | Elevated temperatures can increase the rate of racemization.[9] |
Quality Control and Analytical Validation
Rigorous analytical testing is essential to confirm the identity, purity, and chiral integrity of the synthesized AMP.
| Analytical Technique | Purpose |
| RP-HPLC | To determine the purity of the crude and purified peptide and to separate the target peptide from synthesis-related impurities.[23][24] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide, verifying the correct sequence.[25] |
| Amino Acid Analysis (AAA) | To determine the amino acid composition and quantify the peptide content.[25] |
| Chiral Gas Chromatography (GC) or Chiral HPLC | To determine the enantiomeric purity of the histidine residues after peptide hydrolysis. This is a critical step to quantify the extent of racemization.[25][26] |
Conclusion
The successful synthesis of histidine-containing antimicrobial peptides is a challenging yet achievable goal that hinges on a deep understanding of the underlying chemistry and meticulous control over the reaction conditions. The high propensity of histidine to racemize during Fmoc-SPPS necessitates a carefully planned strategy, centered around the use of an appropriate side-chain protecting group, such as the widely adopted trityl group, and an optimized coupling protocol that minimizes the lifetime of the highly reactive activated species. By employing in-situ activation with carbodiimide reagents and additives like Oxyma, and by avoiding the use of exogenous bases and elevated temperatures during the coupling of Fmoc-His(Trt)-OH, researchers can significantly suppress epimerization. This guide provides a robust framework and a detailed, field-tested protocol to empower scientists and drug development professionals to confidently synthesize high-purity, chirally-correct histidine-rich AMPs, thereby advancing the development of the next generation of antimicrobial therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of histidine-rich peptides is dependent on acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Histidine-Rich Peptides Inhibit Candida Species and Other Fungi In Vitro: Role of Endocytosis and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-function relationships in histidine-rich antimicrobial peptides from Atlantic cod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. peptide.com [peptide.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
- 19. bachem.com [bachem.com]
- 20. peptide.com [peptide.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. chempep.com [chempep.com]
- 23. jpt.com [jpt.com]
- 24. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 25. Analytical methods and Quality Control for peptide products [biosynth.com]
- 26. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
Introduction: The Pivotal Role of Nα-Fmoc-L-histidine in Peptide Science
An In-depth Technical Guide to the Physical and Chemical Properties of Nα-Fmoc-L-histidine
Nα-(9-Fluorenylmethoxycarbonyl)-L-histidine (Fmoc-L-His-OH) is a cornerstone derivative of the amino acid histidine, engineered for the precise and efficient assembly of peptides and proteins.[1] Its strategic design, featuring the base-labile Fmoc protecting group on its α-amino function, makes it an indispensable building block in modern solid-phase peptide synthesis (SPPS).[1][2] The unique properties of the histidine residue—its imidazole side chain's role in enzyme catalysis, metal ion coordination, and protein structure—necessitate a thorough understanding of its protected forms to ensure the successful synthesis of complex, biologically active peptides for research, diagnostics, and therapeutic drug development.[1][3][4]
This guide offers a comprehensive examination of the core physical and chemical attributes of Nα-Fmoc-L-histidine, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.
Core Molecular Attributes
The fundamental identity of Nα-Fmoc-L-histidine is defined by its unique chemical structure, which combines the L-histidine framework with the bulky Fmoc protecting group.
| Property | Value | Source(s) |
| CAS Number | 116611-64-4 | [1][5][6] |
| Molecular Formula | C21H19N3O4 | [1][5][6] |
| Molecular Weight | 377.4 g/mol | [1][5][6] |
| Synonyms | Fmoc-His-OH, Fmoc-L-His-OH | [1][6][7] |
| Appearance | White solid or powder | [1] |
Below is a diagram illustrating the chemical structure of Nα-Fmoc-L-histidine, highlighting the L-histidine core, the α-amino group, the carboxylic acid group, the imidazole side chain, and the attached Fmoc protecting group.
Caption: Structure of Nα-Fmoc-L-histidine.
Physicochemical Properties
The physical properties of Fmoc-L-His-OH are critical for its handling, storage, and application in synthesis protocols.
| Property | Value | Conditions | Source(s) |
| Melting Point | ~145°C (decomposes) | [8] | |
| Solubility | Improves solubility in organic solvents | General observation | [1] |
| Slightly soluble in water | [9] | ||
| Clearly soluble in DMF | 25 mmole in 50 ml | ||
| Optical Rotation | [α]20/D +16.0±2° | c = 1% in THF | [10] |
| Storage | 0-8°C, protect from moisture | [1][9][11] |
These properties dictate that the compound should be stored in a cool, dry environment to prevent degradation. Its solubility in organic solvents like Dimethylformamide (DMF) is a key facilitator of its use in SPPS, where DMF is a common solvent.[1]
Chemical Profile and Reactivity in Peptide Synthesis
The utility of Fmoc-L-His-OH is defined by the interplay between the temporary Fmoc group and the reactive imidazole side chain.
The Role of the Nα-Fmoc Group
The Fmoc group is an α-amino protecting group that is stable under acidic conditions but readily cleaved by a mild base, typically a solution of 20% piperidine in DMF.[12][13][14] This orthogonal stability is the foundation of Fmoc-based SPPS, allowing for the selective deprotection of the N-terminus to permit peptide chain elongation, while acid-labile side-chain protecting groups remain intact.[13][15]
Caption: Nα-Fmoc group deprotection workflow.
The Challenge of the Imidazole Side Chain
The imidazole ring of histidine is nucleophilic and can cause several side reactions during peptide synthesis, most notably:
-
Racemization: The imidazole nitrogen can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity (racemization).[12][13] This is a significant risk, as the biological activity of peptides is highly dependent on their precise 3D structure.[13]
-
Side-Chain Modification: The unprotected ring can react with activated amino acids or other reagents in the synthesis mixture.[2]
To mitigate these issues, the imidazole nitrogen must be protected with a temporary protecting group during SPPS. Common choices compatible with the Fmoc strategy are acid-labile groups like Trityl (Trt), tert-butyloxycarbonyl (Boc), or Methoxymethyloxyphenyl (MBom).[13][15][16] The Trityl group is widely used due to its stability during the basic Fmoc-deprotection steps and its clean removal during the final acid cleavage of the peptide from the resin.[2]
Application Profile: Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis
The use of Nα-Fmoc-N(im)-trityl-L-histidine, or Fmoc-His(Trt)-OH, is a standard and reliable method for incorporating histidine into a growing peptide chain.
Experimental Protocol: Standard Coupling of Fmoc-His(Trt)-OH
This protocol outlines a typical manual procedure for coupling Fmoc-His(Trt)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine group
-
Fmoc-His(Trt)-OH
-
Coupling Reagent (e.g., HBTU, HATU, or DIC)
-
Racemization Suppressor/Additive (e.g., HOBt or Oxyma)
-
Base (e.g., DIPEA or Collidine)
-
Peptide-grade DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the peptide-resin is swollen in DMF and has undergone Nα-Fmoc deprotection (treatment with 20% piperidine in DMF) to expose the free terminal amine. Wash the resin thoroughly with DMF to remove residual piperidine.[12]
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.
-
Add a tertiary base such as DIPEA (6 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. Causality Note: Prolonged pre-activation of Fmoc-His(Trt)-OH can significantly increase the risk of racemization.[12][17] Therefore, this step must be timed carefully.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[12] The reaction progress can be monitored using a colorimetric test like the Kaiser test to check for the presence of free primary amines.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Thoroughly wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and soluble byproducts.[12] The resin is now ready for the next cycle of deprotection and coupling.
-
Caption: Standard workflow for Fmoc-His(Trt)-OH coupling in SPPS.
Key Considerations and Side Reaction Management
-
Racemization Control: The choice of coupling reagents and additives is paramount. Using additives like HOBt or Oxyma helps suppress racemization.[13] Additionally, carbodiimide activators like DIC should be used with caution, as they can sometimes promote side reactions like Nα-endcapping.[12][17]
-
Aspartimide Formation: In sequences containing aspartic acid, the repeated exposure to the basic conditions of Fmoc deprotection can lead to the formation of a stable five-membered aspartimide ring. This side reaction can cause deletions and the formation of β-aspartyl peptides.[16][18]
-
Final Cleavage: After chain assembly is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group on histidine) are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.[12][13]
Analytical Characterization
The identity and purity of Nα-Fmoc-L-histidine are typically confirmed using a suite of standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, with typical specifications being ≥98%.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the chemical identity.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
Conclusion
Nα-Fmoc-L-histidine is a sophisticated and essential reagent whose effective use hinges on a deep understanding of its physical and chemical properties. Its solubility, stability, and the reactivity of its constituent parts—the base-labile Nα-Fmoc group and the nucleophilic imidazole side chain—dictate the strategies for its successful incorporation into synthetic peptides. By employing appropriate side-chain protection, such as the trityl group, and optimizing coupling protocols to minimize side reactions like racemization, researchers can harness the full potential of this vital building block to advance the frontiers of peptide chemistry and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. FMOC-L-Histidine | C21H19N3O4 | CID 7019075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nalpha-Fmoc-L-histidine | CAS 116611-64-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 109425-51-6・Nα-FMOC-N im-trityl-L-histidine・067-02733[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. fishersci.ie [fishersci.ie]
- 10. Fmoc-His(Trt)-OH = 98.0 HPLC sum of enantiomers 109425-51-6 [sigmaaldrich.com]
- 11. isotope.com [isotope.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
The Multifaceted Biological Activities of Histidine-Rich Peptides: A Technical Guide for Researchers
Abstract
Histidine-rich peptides (HRPs) represent a versatile class of biomolecules with a remarkable spectrum of biological activities, positioning them at the forefront of therapeutic and biotechnological innovation. The unique physicochemical properties of the histidine residue's imidazole side chain, with its pKa near physiological pH, confer upon these peptides pH-responsive behavior, exceptional metal ion coordination capabilities, and potent radical scavenging activity. This technical guide provides an in-depth exploration of the core biological functions of HRPs, including their antimicrobial, antioxidant, and metal-binding activities, as well as their burgeoning role in advanced drug delivery systems. We delve into the underlying molecular mechanisms, present field-proven experimental protocols for their characterization, and offer quantitative data to support researchers, scientists, and drug development professionals in harnessing the full potential of these fascinating molecules.
Introduction: The Unique Chemistry of Histidine and its Impact on Peptide Function
The profound biological activities of histidine-rich peptides are intrinsically linked to the versatile chemistry of the histidine residue. Its imidazole side chain can exist in neutral or protonated states within the physiological pH range, allowing HRPs to act as pH sensors and modulate their structure and function in response to environmental changes, such as those encountered in microbial infection sites, tumors, or endosomal compartments.[1][2] This pH-dependent protonation is central to their mechanisms of action, from membrane disruption in acidic environments to endosomal escape in drug delivery.[1][2]
Furthermore, the imidazole ring is an excellent ligand for transition metal ions, playing a crucial role in metalloprotein function and metal ion homeostasis.[3][4] This metal-binding capacity is not only integral to their natural biological roles but also offers avenues for the development of novel therapeutics and diagnostic agents. The aromatic nature of the imidazole ring also contributes to the ability of HRPs to scavenge reactive oxygen species (ROS), bestowing upon them significant antioxidant properties.[5][6] This guide will systematically dissect these key biological activities, providing both the theoretical framework and the practical methodologies to investigate them.
Antimicrobial Activity: A pH-Dependent Defense Mechanism
Histidine-rich peptides are potent components of the innate immune system, exhibiting broad-spectrum activity against bacteria and fungi.[7][8] A defining characteristic of their antimicrobial action is its strong dependence on acidic conditions, a feature that enhances their selectivity for microbial targets and reduces toxicity to host cells.[1][2]
Mechanism of Action: Membrane Disruption and Intracellular Targeting
At neutral pH, the histidine residues in many HRPs are largely uncharged, leading to diminished interaction with microbial membranes and a consequent loss of antimicrobial activity.[1][9] However, in the acidic microenvironments often associated with infection or inflammation, the imidazole rings become protonated, imparting a net positive charge to the peptide. This cationic nature facilitates electrostatic interactions with the negatively charged components of microbial cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][2]
This initial binding is followed by membrane permeabilization, a key step in their bactericidal activity. Two primary models for membrane disruption by antimicrobial peptides are the "carpet" model and the "pore-forming" model. In the carpet model, the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to membrane dissolution in a detergent-like manner. The pore-forming model involves the insertion of peptides into the membrane to form transmembrane channels, leading to leakage of cellular contents and dissipation of the membrane potential.[2][10] Cryo-electron tomography has provided direct visualization of these membrane disruption processes.[2]
Experimental Workflow: Assessing Antimicrobial Activity
Caption: Workflow for determining MIC and MBC of histidine-rich peptides.
Quantitative Assessment of Antimicrobial Potency
The antimicrobial efficacy of HRPs is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[8]
| Peptide/Derivative | Target Organism | MIC (µM) at acidic pH | Reference |
| LAH4-A1 | E. coli | 25 | [11] |
| LAH4-L1 | E. coli | 17 | [11] |
| OrP9M | P. aeruginosa | 1.9 | [12] |
| OrP9M | C. albicans | <10 | [12] |
| VeP1 | S. aureus | 1.8 | [12] |
| S2 | S. aureus | 8 | [8] |
Table 1: Minimum Inhibitory Concentration (MIC) of selected histidine-rich peptides against various microorganisms at acidic pH. The data highlights the potent antimicrobial activity of these peptides under conditions that mimic sites of infection.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from established guidelines for antimicrobial susceptibility testing of cationic peptides.[8]
Materials:
-
Histidine-rich peptide
-
Test microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB), pH adjusted to 5.5
-
Sterile 96-well polypropylene microtiter plates
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Spectrophotometer or microplate reader
Procedure:
-
Peptide Preparation: Prepare a stock solution of the peptide in 0.01% acetic acid. Further dilute in 0.01% acetic acid with 0.2% BSA to create a working stock at 10x the highest final concentration to be tested.
-
Inoculum Preparation: Inoculate a colony of the test microorganism into MHB (pH 5.5) and incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard). Dilute the bacterial suspension in fresh MHB (pH 5.5) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup:
-
Add 50 µL of MHB (pH 5.5) to wells 2-12 of a 96-well plate.
-
Add 100 µL of the peptide working stock to well 1.
-
Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
Add 50 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL.
-
-
Incubation and Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration showing no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Antioxidant Activity: Quenching Reactive Oxygen Species
Histidine-containing peptides are effective antioxidants, protecting against cellular damage caused by reactive oxygen species (ROS).[5] This activity is primarily attributed to the imidazole ring, which can act as a hydrogen donor to neutralize free radicals and chelate pro-oxidant metal ions.[6]
Mechanisms of Antioxidant Action
The antioxidant capacity of HRPs is multifaceted:
-
Direct Radical Scavenging: The imidazole ring can donate a hydrogen atom to quench free radicals, such as the hydroxyl radical (•OH) and peroxyl radicals (ROO•).[6]
-
Metal Ion Chelation: By binding to transition metals like copper (Cu²⁺) and iron (Fe²⁺), HRPs can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.[6]
-
Inhibition of Lipid Peroxidation: HRPs can interrupt the chain reactions of lipid peroxidation, thereby protecting cell membranes from oxidative damage.[5]
Logical Relationship: Antioxidant Mechanisms of HRPs
Caption: Interplay of HRP antioxidant mechanisms to prevent cellular damage.
Quantifying Antioxidant Capacity
The antioxidant potential of HRPs is commonly evaluated using in vitro assays that measure their ability to scavenge stable free radicals or inhibit oxidation processes. The results are often expressed as the IC50 value, which is the concentration of the peptide required to achieve 50% of the maximum antioxidant effect.
| Peptide/Derivative | Assay | IC50 (mg/mL) | Reference |
| Chinese Sturgeon P3 (His-Gly-Ala) | ABTS | 0.72 | [5] |
| Chinese Sturgeon P5 (Val-Gly-Asn) | ABTS | 0.89 | [5] |
| Ga-QHGV | ABTS | - (74% scavenging at 0.01 mM) | [13] |
| Ca-QHGV | ABTS | - (33% scavenging at 0.01 mM) | [13] |
Table 2: Antioxidant activity of selected histidine-containing peptides. The data showcases the radical scavenging capabilities of these peptides in the ABTS assay.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of peptides.[14]
Materials:
-
Histidine-rich peptide
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve the peptide and the positive control in the same solvent used for the DPPH solution to create a series of concentrations.
-
Assay Reaction:
-
In a 96-well plate, add 100 µL of the peptide or control solutions at various concentrations to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the peptide concentration.
Metal-Binding Properties: Coordination and Biological Implications
The ability of histidine-rich peptides to bind metal ions is fundamental to many of their biological functions.[3] The imidazole side chain of histidine is a versatile ligand, capable of coordinating with a variety of divalent metal cations, including zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺).[3][4]
The Chemistry of Peptide-Metal Interactions
The coordination of metal ions by HRPs is pH-dependent. At lower pH values, the protonated imidazole nitrogen is less available for metal binding. As the pH increases, deprotonation occurs, enhancing the metal-binding affinity.[4] The stoichiometry and affinity of these interactions can be precisely determined using techniques like Isothermal Titration Calorimetry (ITC).[15][16]
Biological Significance of Metal Binding
The metal-binding properties of HRPs are implicated in a range of physiological processes:
-
Enzyme Regulation: As components of metalloenzymes, HRPs can play a direct role in catalysis.
-
Metal Homeostasis and Transport: HRPs can sequester or transport metal ions, maintaining their physiological balance.
-
Modulation of Antimicrobial and Antioxidant Activity: Metal binding can influence the structure and, consequently, the biological activity of HRPs.
| Peptide | Metal Ion | Binding Affinity (Kd) | Stoichiometry (n) | Reference |
| Histatin 3 | Cu²⁺ | High Affinity | Multiple sites | [3] |
| Histatin 5 | Cu²⁺ | High Affinity | Multiple sites | [3] |
| Histatin 3 | Zn²⁺ | Lower Affinity | Single strong site | [3] |
| Histatin 5 | Zn²⁺ | Lower Affinity | Single strong site | [3] |
| Hexahistidine | Ni²⁺ | High Affinity | - | [17] |
Table 3: Metal-binding characteristics of selected histidine-rich peptides. The data illustrates the high affinity and varied stoichiometry of metal ion binding to these peptides.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][18]
Materials:
-
Histidine-rich peptide
-
Metal salt solution (e.g., ZnCl₂, CuSO₄, NiCl₂)
-
ITC instrument
-
Appropriate buffer (e.g., HEPES, Tris)
Procedure:
-
Sample Preparation: Prepare solutions of the peptide and the metal salt in the same buffer to avoid heats of dilution. The peptide solution is placed in the ITC sample cell, and the metal salt solution is loaded into the titration syringe.
-
ITC Experiment: A series of small injections of the metal salt solution are made into the peptide solution in the sample cell, which is maintained at a constant temperature.
-
Data Acquisition: The heat change associated with each injection is measured. The raw data is a series of peaks corresponding to each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the metal to the peptide. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Applications in Drug Delivery: Overcoming Cellular Barriers
A significant and expanding application of histidine-rich peptides is in the field of drug delivery. Their pH-responsive nature makes them excellent candidates for overcoming the endosomal barrier, a major hurdle for the intracellular delivery of therapeutic agents.[19]
The "Proton Sponge" Effect and Endosomal Escape
When a drug carrier containing HRPs is taken up by a cell via endocytosis, it is trafficked into endosomes, which become progressively acidified.[19] In this acidic environment, the histidine residues of the peptide become protonated. This influx of protons is followed by an influx of chloride ions and water to maintain charge and osmotic balance, leading to the swelling and eventual rupture of the endosome.[20] This phenomenon, known as the "proton sponge" effect, facilitates the release of the therapeutic cargo into the cytoplasm, where it can reach its target.[20]
Signaling Pathway: The Proton Sponge Effect
Caption: Mechanism of endosomal escape via the proton sponge effect.
Assessing Endosomal Escape
The efficiency of endosomal escape can be quantified using various assays. A common method involves the use of pH-sensitive fluorescent dyes or agents like chloroquine, which disrupts endosomal acidification and can be used to infer the involvement of this pathway.[21][22] Flow cytometry can be employed to quantify the cytosolic delivery of fluorescently labeled cargo.
Experimental Protocol: Chloroquine-Based Endosomal Escape Assay
This protocol provides a method to qualitatively assess the role of endosomal acidification in the uptake and activity of a therapeutic agent delivered by an HRP-based system.
Materials:
-
HRP-cargo conjugate
-
Target cell line
-
Complete cell culture medium
-
Chloroquine
-
Assay for cargo activity (e.g., fluorescence microscopy for a fluorescent cargo, cell viability assay for a cytotoxic drug)
Procedure:
-
Cell Seeding: Seed the target cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment:
-
Treat one set of cells with the HRP-cargo conjugate alone.
-
Treat another set of cells with the HRP-cargo conjugate in the presence of a non-toxic concentration of chloroquine (typically 50-100 µM). Chloroquine should be added either as a pre-treatment or co-incubated with the conjugate.
-
Include appropriate controls (untreated cells, cells treated with chloroquine alone).
-
-
Incubation: Incubate the cells for a sufficient period to allow for uptake and cargo activity.
-
Analysis: Assess the activity or localization of the cargo. An increase in the therapeutic effect or cytosolic localization of the cargo in the presence of chloroquine suggests that endosomal escape is a critical and potentially limiting step in the delivery process.
Conclusion and Future Perspectives
Histidine-rich peptides are a class of biomolecules with a remarkable convergence of functionalities. Their pH-responsive nature, coupled with their metal-binding and antioxidant properties, makes them not only crucial players in innate immunity but also highly attractive candidates for therapeutic development and biotechnological applications. The ability to fine-tune their activity through sequence modification and environmental triggers opens up exciting possibilities for the design of "smart" therapeutics that can be activated at specific sites of disease.
Future research will likely focus on elucidating the intricate structure-activity relationships of HRPs to enhance their potency and selectivity. The development of novel HRP-based drug delivery systems with improved endosomal escape efficiency and targeted delivery capabilities holds immense promise for the treatment of a wide range of diseases, from infectious diseases to cancer. As our understanding of the diverse biological roles of histidine-rich peptides continues to expand, so too will their impact on human health and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the metal binding properties of the histidine-rich antimicrobial peptides histatin 3 and 5 by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper and nickel binding in multi-histidinic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fractionation and purification of antioxidant peptides from Chinese sturgeon (<i>Acipenser sinensis</i>) protein hydrolysates prepared using papain and alcalase 2.4L - Arabian Journal of Chemistry [arabjchem.org]
- 6. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of histidine-rich peptides is dependent on acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simulations of Membrane-Disrupting Peptides II: AMP Piscidin 1 Favors Surface Defects over Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design [mdpi.com]
- 12. Antimicrobial Peptides Design Using Deep Learning and Rational Modifications: Activity in Bacteria, Candida albicans, and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. stevensonlab.com [stevensonlab.com]
- 16. researchgate.net [researchgate.net]
- 17. DFT Study on the His-Tag Binding Affinity of Metal Ions in Modeled Hexacationic Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 19. The Possible “Proton Sponge ” Effect of Polyethylenimine (PEI) Does Not Include Change in Lysosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Distinct effects of endosomal escape and inhibition of endosomal trafficking on gene delivery via electrotransfection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Recommended Coupling Reagents for Fmoc-His(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of N-α-Fmoc-N-im-trityl-L-histidine (Fmoc-His(Trt)-OH) is a critical, yet challenging, step in solid-phase peptide synthesis (SPPS). The inherent basicity of the histidine imidazole side chain presents a significant propensity for racemization during the carboxyl group activation stage. This application note provides a detailed guide to selecting the optimal coupling reagents and protocols to mitigate epimerization and other side reactions, such as Nα-endcapping. We will delve into the mechanistic underpinnings of histidine racemization, offer a comparative analysis of commonly employed coupling reagents, and provide field-tested, step-by-step protocols to ensure the synthesis of high-purity histidine-containing peptides.
The Challenge: Understanding Histidine Racemization
Histidine is one of the amino acids most susceptible to racemization during peptide synthesis.[1] The primary mechanism involves the imidazole ring of the histidine side chain, which can act as an intramolecular base.[2][3] The π-nitrogen of the imidazole can abstract the α-proton of the activated amino acid, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-enantiomers in the final peptide sequence.[4] The trityl (Trt) protecting group on the imidazole nitrogen provides steric hindrance but does not completely prevent this undesired side reaction.[1]
Several factors influence the extent of racemization, including the choice of coupling reagent, the use of additives, pre-activation time, and temperature.[2] Intensive or prolonged pre-activation of the carboxylic acid can significantly exacerbate this issue.[1][5]
Caption: Mechanism of Histidine Racemization.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is a critical decision to balance high coupling efficiency with the minimization of racemization. The three main classes of coupling reagents—carbodiimides, aminium/uronium salts, and phosphonium salts—exhibit different performance characteristics when coupling Fmoc-His(Trt)-OH.
| Reagent Class | Example Reagents | Mechanism of Action | Racemization Potential | Key Advantages | Disadvantages |
| Carbodiimides | DIC (Diisopropylcarbodiimide) | Forms an O-acylisourea intermediate, which reacts with the amine. Additives form active esters. | Moderate to Low (with additives) | Cost-effective, readily available. When combined with Oxyma, shows excellent racemization suppression.[6] | Can lead to Nα-endcapping side reactions, especially with in-situ activation.[1][5] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms an active ester (OBt or OAt) in the presence of a base. | Moderate to High | Fast reaction kinetics, high coupling efficiency.[7][8] HATU is very reactive, good for hindered couplings.[7] | Requires a base (e.g., DIPEA), which can promote racemization.[9] Potential for guanidinylation of the N-terminus if used in excess.[10][11] |
| Phosphonium Salts | PyBOP, DEPBT | Forms an active ester (OBt) or a mixed anhydride. | Low to Very Low | High coupling efficiency with low racemization risk.[12] DEPBT is particularly noted for its remarkable resistance to racemization.[1][4][10] | Higher cost compared to other reagents. By-products can sometimes be difficult to remove. |
The Role of Additives: HOBt vs. Oxyma
Coupling additives are essential for suppressing racemization, particularly when using carbodiimides.[5] They function by reacting with the highly reactive O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This active ester is less prone to racemization.[13]
-
1-Hydroxybenzotriazole (HOBt): The traditional additive, effective at reducing racemization. However, anhydrous HOBt has explosive properties, leading to safety and transportation concerns.[13][14]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A non-explosive and safer alternative to HOBt.[13] Oxyma is generally more effective than HOBt at minimizing racemization for sensitive amino acids like histidine and often results in higher coupling efficiencies.[13][15][16] The combination of DIC and Oxyma is a highly recommended, cost-effective method for low-racemization coupling of Fmoc-His(Trt)-OH.[2][6]
Caption: General Experimental Workflow.
Recommended Protocols
Based on a synthesis of literature and field data, the following protocols are recommended for the efficient and low-racemization incorporation of Fmoc-His(Trt)-OH.
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is highly recommended as it provides an excellent balance of efficiency, cost-effectiveness, and suppression of racemization.[1][2] The in-situ activation minimizes the time the activated amino acid exists in solution, reducing the opportunity for epimerization.
Materials:
-
Resin with free N-terminal amine
-
Fmoc-His(Trt)-OH (3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the resin is adequately swollen in DMF and the N-terminal Fmoc group has been removed (e.g., using 20% piperidine in DMF) and thoroughly washed.[2]
-
Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and Oxyma (3 eq.) in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the deprotected resin.
-
Initiation: Add DIC (3 eq.) directly to the resin mixture.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[2]
Protocol 2: Minimal Racemization Coupling using DEPBT
For particularly sensitive sequences where minimizing racemization is the absolute priority, the phosphonium-based reagent DEPBT is an excellent choice.[4][10]
Materials:
-
Resin with free N-terminal amine
-
Fmoc-His(Trt)-OH (2 eq.)
-
DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (4 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (2 eq.) and DEPBT (2 eq.) in DMF.
-
Coupling: Add the coupling solution to the resin.
-
Base Addition: Add the base (DIPEA or the weaker base, collidine, to further minimize racemization) to the resin mixture.[1]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove unreacted reagents and byproducts.
Troubleshooting and Key Considerations
-
Pre-activation: While aminium/uronium reagents like HBTU require a short pre-activation step (1-2 minutes), prolonged pre-activation of Fmoc-His(Trt)-OH should be avoided as it significantly increases racemization.[2][5] A conflicting relationship exists where pre-activation can reduce Nα-DIC-endcapping but increase racemization.[17]
-
Base Selection: When using aminium or phosphonium reagents, a weaker base such as 2,4,6-Collidine or N-methylmorpholine (NMM) can be used in place of DIPEA to further reduce the risk of racemization.[10][18]
-
Temperature: Elevated temperatures, often used in microwave-assisted peptide synthesis, can accelerate racemization. For the histidine coupling step, reducing the temperature to 50°C or below is recommended.[13][19]
-
Confirmation of Coupling: Always perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a recoupling step may be necessary.[1]
Conclusion
The successful incorporation of Fmoc-His(Trt)-OH with high chiral purity is a critical and achievable goal in SPPS. The primary challenge of racemization, driven by the intramolecular basicity of the imidazole side chain, can be effectively managed through the judicious selection of coupling reagents and reaction conditions. For a robust and cost-effective approach, the in-situ activation method using DIC/Oxyma is highly recommended. For sequences of utmost sensitivity where racemization must be minimized at all costs, DEPBT stands out as the reagent of choice. By adhering to the optimized protocols and considerations outlined in this guide, researchers can confidently synthesize high-purity, histidine-containing peptides for their research and drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. jpt.com [jpt.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 19. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cleavage cocktail for peptides containing FMOC-His(Trt)-OH
Application Note & Protocol
Topic: Optimized Cleavage and Deprotection of Synthetic Peptides Containing Fmoc-His(Trt)-OH
Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Abstract
The successful synthesis of peptides containing histidine represents a common challenge in solid-phase peptide synthesis (SPPS). The imidazole side chain of histidine is typically protected with an acid-labile group, most commonly the trityl (Trt) group, to prevent side reactions during synthesis. However, the final cleavage of the peptide from the resin and the removal of the Trt group are critical steps that can be plagued by side reactions if not properly controlled. The highly stable trityl cation (Trt⁺), released during acidolysis, is a potent electrophile that can re-attach to sensitive residues. This application note provides a detailed guide to the chemistry of His(Trt) cleavage, explains the critical role of scavenger cocktails in preventing side-product formation, and offers robust, validated protocols for achieving high-purity peptides.
The Challenge: Understanding Histidine & Trityl Group Chemistry
In Fmoc-based SPPS, the side chain of histidine must be protected to prevent acylation of the imidazole ring and other undesirable side reactions. The trityl (Trt) group is a popular choice due to its bulkiness and high acid lability, which allows for its removal under conditions that also cleave the peptide from most standard resins (e.g., Rink Amide, Wang).
The cleavage process is typically initiated by strong acid, most commonly Trifluoroacetic Acid (TFA). TFA protonates the imidazole nitrogen to which the Trt group is attached, facilitating the departure of the Trt group as a resonance-stabilized and highly stable trityl carbocation (Trt⁺).
However, this liberated trityl cation is a highly reactive electrophile. If not immediately quenched, it will attack any available nucleophilic sites on the peptide chain. Residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and even Tyrosine (Tyr) are particularly susceptible to re-alkylation by the trityl cation, leading to significant impurities that are often difficult to separate from the desired peptide product.
Diagram: Mechanism of Trityl Group Cleavage from Histidine
Caption: Acid-mediated cleavage of the Trt group from histidine releases a reactive trityl cation.
The Solution: The Critical Role of the Scavenger Cocktail
A "cleavage cocktail" is not merely concentrated acid; it is a carefully formulated mixture designed to both cleave protecting groups and simultaneously "scavenge" or trap the reactive electrophiles that are generated. For peptides containing His(Trt), the choice of scavengers is paramount to prevent the formation of trityl adducts.
-
Triisopropylsilane (TIS): This is the most crucial scavenger for the trityl cation. TIS acts as a hydride donor, efficiently and irreversibly reducing the trityl cation to the neutral, non-reactive triphenylmethane. Its bulky isopropyl groups also provide steric hindrance, preventing it from reducing other sensitive functional groups.
-
Water (H₂O): Water serves multiple purposes. It can hydrolyze the trityl cation to triphenylcarbinol, providing a secondary quenching pathway. More importantly, it helps to suppress side reactions on tryptophan residues, such as oxidation and TFA-adduct formation.
-
1,2-Ethanedithiol (EDT): While TIS is the primary scavenger for Trt⁺, EDT is often included when other protecting groups, such as those on Cysteine (e.g., Trt, Acm), are present. Dithiols are highly effective at scavenging cations and preventing side reactions involving sulfur-containing amino acids. However, its strong odor necessitates careful handling in a fume hood.
Recommended Cleavage Cocktails & Protocols
The optimal cocktail depends on the peptide sequence. The presence of other sensitive residues dictates the precise composition.
Table 1: Recommended Cleavage Cocktails for His(Trt)-Containing Peptides
| Cocktail Name | Composition (v/v/v) | Target Peptide Characteristics | Key Advantages |
| Reagent B | TFA / H₂O / TIS (95:2.5:2.5) | Standard Peptides: Contains His(Trt) and other common residues. No Trp, Cys, or Met. | The gold standard for simple peptides. TIS effectively scavenges Trt⁺. |
| TFA/TIS/H₂O/EDT | TFA / TIS / H₂O / EDT (94:1:2.5:2.5) | Peptides with Cys(Trt) or Met: The addition of EDT is critical for protecting sulfur-containing residues. | Provides comprehensive protection for multiple sensitive residues. |
| "Low-Odor" Cocktail | TFA / TIS / H₂O / TIPS (94:1:2.5:2.5) | Alternative for Cys/Met: When avoiding the odor of EDT is desired. | Reduces odor but may be slightly less effective than EDT for certain modifications. |
Detailed Protocol: Cleavage and Precipitation
This protocol describes a standard procedure for cleaving a 25 µmol scale synthesis on a solid support resin using the recommended Reagent B cocktail.
Diagram: General Workflow for Peptide Cleavage & Precipitation
Caption: Standard workflow from resin-bound peptide to crude, dry product.
Materials:
-
Peptide-bound resin (dried thoroughly under vacuum).
-
Trifluoroacetic Acid (TFA), reagent grade.
-
Triisopropylsilane (TIS).
-
Deionized Water (H₂O).
-
Cold diethyl ether (stored at -20°C).
-
Reaction vessel (e.g., a 10 mL polypropylene syringe with a frit).
-
Centrifuge tubes (e.g., 15 mL or 50 mL conical tubes).
-
Nitrogen or argon gas line for drying.
Procedure:
-
Preparation:
-
Prepare the cleavage cocktail fresh. For 1 mL of Reagent B , combine 950 µL TFA, 25 µL H₂O, and 25 µL TIS. Caution: Always add acid to other reagents. Prepare in a certified chemical fume hood. TFA is highly corrosive.
-
Ensure the peptide-resin is completely dry. Any residual solvent like DMF can interfere with the cleavage chemistry.
-
-
Resin Swelling & Cleavage Reaction:
-
Place the dried resin (e.g., ~50-100 mg for a 25 µmol synthesis) in the reaction vessel.
-
Add the cleavage cocktail to the resin. Use approximately 1 mL of cocktail per 25 µmol of peptide. Ensure the resin is fully wetted and suspended.
-
Gently agitate the mixture at room temperature for 2-3 hours. A longer time (up to 4 hours) may be needed for peptides with multiple bulky protecting groups, but extending beyond this rarely improves yield and may increase side reactions.
-
-
Peptide Collection:
-
After incubation, filter the cleavage solution containing the peptide away from the resin beads and collect it in a clean centrifuge tube.
-
Wash the resin beads with a small additional volume (e.g., 200-300 µL) of fresh TFA to recover any remaining peptide and combine the filtrates.
-
-
Precipitation:
-
Place a centrifuge tube containing at least 10 volumes of cold diethyl ether (e.g., 10 mL for every 1 mL of filtrate) on ice.
-
Slowly add the TFA filtrate dropwise into the vortexing cold ether. A white precipitate (the crude peptide) should form immediately. This step is crucial for separating the peptide from the soluble, scavenged protecting groups and other small molecules.
-
-
Washing and Drying:
-
Centrifuge the suspension at 3000-4000 x g for 5 minutes to pellet the peptide.
-
Carefully decant and discard the ether supernatant.
-
Add another 10 mL of cold ether to the tube, vortex briefly to wash the pellet, and centrifuge again. Repeat this wash step one more time.
-
After the final decantation, gently dry the white peptide pellet under a stream of nitrogen or argon until it is a fine powder. Do not over-dry, as this can make the peptide difficult to dissolve later.
-
-
Analysis and Purification:
-
The crude peptide is now ready for analysis (e.g., by LC-MS to check purity and confirm mass) and subsequent purification, typically by reverse-phase HPLC.
-
Troubleshooting
-
Problem: LC-MS analysis shows a significant peak at +242 Da from the expected mass.
-
Cause: This corresponds to trityl adduct formation. The scavenging was inefficient.
-
Solution: Ensure TIS is fresh and was used in the correct proportion (at least 2.5%). Ensure the resin was fully dry before adding the cocktail.
-
-
Problem: Low peptide yield after precipitation.
-
Cause: The peptide may be highly hydrophobic and partially soluble in ether, or the cleavage was incomplete.
-
Solution: Ensure cleavage time was sufficient (2-3 hours). When precipitating, use a larger volume of ether and ensure it is sufficiently cold (-20°C) to minimize solubility.
-
-
Problem: The peptide pellet is oily or gummy, not a white powder.
-
Cause: This often indicates the presence of residual scavengers or cleaved protecting groups.
-
Solution: Perform an additional ether wash. Ensure the ether used for precipitation and washing is of high purity and anhydrous.
-
Conclusion
The successful cleavage of peptides containing His(Trt) is not merely a routine step but a critical chemical transformation that dictates the final purity and yield of the synthetic product. The primary threat is the electrophilic trityl cation generated during acidolysis. By understanding its reactivity and employing a well-formulated scavenger cocktail, particularly one containing triisopropylsilane (TIS), researchers can effectively mitigate the formation of trityl adducts. The protocols and guidelines presented here provide a robust framework for achieving high-purity His-containing peptides, a crucial component in academic research and therapeutic drug development.
Application Notes and Protocols for Solid-Phase Synthesis of Histidine-Containing Peptides
Introduction: The Unique Challenge of Histidine in SPPS
Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and protein chemistry, enabling the routine construction of complex biomolecules.[1] The Fmoc/tBu orthogonal protection strategy, in particular, is lauded for its mild reaction conditions and versatility.[2][3] However, the incorporation of certain amino acids presents unique synthetic hurdles. Histidine, with its imidazole-containing side chain, is arguably one of the most challenging residues to incorporate with high fidelity.
The primary difficulties arise from two key properties of the imidazole ring:
-
Nucleophilicity : The unprotected imidazole nitrogen can participate in unwanted side reactions, such as acylation, during the coupling of subsequent amino acids.[1][4]
-
Intramolecular Catalysis : The imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated histidine. This leads to the formation of an achiral intermediate, resulting in racemization and the incorporation of the undesired D-enantiomer into the peptide chain.[5][6] This loss of stereochemical integrity can have profound, often detrimental, effects on the peptide's biological activity.[5]
Therefore, successful synthesis of histidine-containing peptides hinges on a carefully designed strategy that mitigates these risks. This guide provides an in-depth analysis of protecting group selection, optimized coupling protocols, and troubleshooting strategies to ensure the synthesis of high-purity, stereochemically defined histidine peptides.
Mechanism of Histidine Racemization
Understanding the mechanism of racemization is crucial for devising effective preventative measures. During the coupling step, the carboxylic acid of the incoming Fmoc-His-OH is activated, making the α-proton more acidic. The lone pair of electrons on the π-nitrogen of the imidazole side chain can then abstract this proton, leading to the formation of a planar, achiral enolate intermediate. Reprotonation can occur from either face, yielding a mixture of L- and D-histidine isomers.
Caption: Mechanism of histidine racemization during SPPS.
Strategic Selection of Histidine Side-Chain Protection
The cornerstone of a successful histidine incorporation strategy is the selection of an appropriate side-chain protecting group. The most common strategy in Fmoc-SPPS is the protection of the τ-nitrogen of the imidazole ring.
Trityl-Based Protecting Groups: The Workhorses of His Protection
Trityl (Trt) and its derivatives, such as 4-methyltrityl (Mtt), are widely used due to their compatibility with the standard Fmoc/tBu strategy.[7][8] They are stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and are cleaved during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid).[8]
| Protecting Group | Structure | Key Features & Considerations | Typical Cleavage Conditions |
| Trityl (Trt) | Triphenylmethyl | The most common and cost-effective choice for routine synthesis. However, it is prone to racemization, especially with prolonged pre-activation or at elevated temperatures.[4][7] | Strong acid (e.g., 90-95% TFA)[7] |
| 4-Methyltrityl (Mtt) | (4-Methylphenyl)diphenylmethyl | More acid-labile than Trt, allowing for selective on-resin deprotection. This is advantageous for on-resin side-chain modifications.[7][8] | Mild acid (e.g., 1-5% TFA in DCM)[7] |
While Trt protection is standard, it is crucial to recognize that it only partially mitigates racemization.[7] The π-nitrogen remains unprotected and can still catalyze proton abstraction. Therefore, optimization of coupling conditions is paramount when using Fmoc-His(Trt)-OH.
Advanced Protecting Groups for Suppressing Racemization
For sequences that are particularly prone to racemization or for therapeutic applications where stereochemical purity is non-negotiable, more advanced protecting groups that shield the π-nitrogen are recommended.
| Protecting Group | Key Features & Considerations |
| tert-Butoxycarbonyl (Boc) | Fmoc-His(Boc)-OH has shown superior ability to suppress racemization. The Boc group provides steric hindrance and electronic effects that disfavor α-proton abstraction.[1][4] It is an excellent choice for complex or long peptides. |
| Benzyloxymethyl (Bom) & t-Butoxymethyl (Bum) | These groups are attached to the π-nitrogen, physically blocking the atom responsible for catalyzing racemization. They are highly effective but can be more expensive.[1][9] |
Decision Workflow for Histidine Protecting Group Selection:
Caption: Decision tree for selecting a histidine protecting group.
Optimized Coupling Protocols for Histidine Incorporation
Beyond the choice of protecting group, the coupling conditions play a significant role in preventing racemization.
Coupling Reagents and Additives
The choice of coupling reagent and the use of additives can dramatically impact the level of racemization.
-
Uronium/Aminium-based Reagents : Reagents like HBTU and HATU are commonly used. However, their basic character can promote racemization.
-
Carbodiimides : Reagents such as N,N'-diisopropylcarbodiimide (DIC) are often preferred for histidine coupling, especially when used with racemization-suppressing additives.[6]
-
Additives : The addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly recommended as they can suppress racemization.[6][9]
Key Parameters to Control
-
Pre-activation Time : Prolonged pre-activation of Fmoc-His(Trt)-OH significantly increases the risk of racemization.[10] Therefore, in-situ activation, where the coupling reagents are added directly to the resin-bound peptide, is the preferred method.[10]
-
Temperature : While elevated temperatures, often used in microwave-assisted SPPS, can accelerate coupling, they also increase the rate of racemization.[11] For histidine residues, it is advisable to perform the coupling at a lower temperature (e.g., 50°C) or even at room temperature.[6][11]
-
Base : Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in the minimum required amount. The use of a hindered base like 2,4,6-collidine can also be beneficial.[11]
Detailed Protocol: Solid-Phase Synthesis of a Model Hexapeptide (Tyr-Gly-Gly-Phe-His-Leu)
This protocol outlines the manual synthesis of a model hexapeptide on a Rink Amide resin, focusing on the critical steps for successful histidine incorporation using Fmoc-His(Trt)-OH.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-amino acids (Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Solvents : N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc Deprotection : 20% Piperidine in DMF (v/v)
-
Coupling Reagents : DIC, HOBt
-
Activation Base : DIPEA
-
Washing Solvents : DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail (Reagent K) : TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)
-
Precipitation : Cold diethyl ether
General SPPS Workflow:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Experimental Protocol:
1. Resin Preparation and First Amino Acid Coupling (Leu)
-
Swell 200 mg of Rink Amide resin (0.1 mmol) in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Perform Fmoc deprotection with 20% piperidine in DMF (2 x 5 mL, 10 min each).
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
In a separate vial, dissolve Fmoc-Leu-OH (0.4 mmol), HOBt (0.4 mmol) in DMF. Add to the resin.
-
Add DIC (0.4 mmol) to the reaction vessel.
-
Allow to react for 2 hours at room temperature. Monitor completion with a Kaiser test.
-
Wash the resin as described above.
2. Subsequent Couplings (His, Phe, Gly, Gly, Tyr)
-
Repeat the deprotection and washing steps as in step 1.
-
For each coupling cycle, use 4 equivalents of the corresponding Fmoc-amino acid, HOBt, and DIC relative to the initial resin loading.
-
Critical Step: Histidine Coupling
- After deprotection of Leucine, wash the resin thoroughly.
- In a separate vial, dissolve Fmoc-His(Trt)-OH (0.4 mmol) and HOBt (0.4 mmol) in DMF.
- Add the amino acid/HOBt solution to the resin.
- Immediately add DIC (0.4 mmol) to the resin suspension (in-situ activation).
- Allow the reaction to proceed for 2-4 hours at room temperature. Do not use elevated temperatures.
- Monitor the reaction progress carefully using the Kaiser test. If the reaction is sluggish, a second coupling may be necessary.
-
Continue with the remaining amino acids (Phe, Gly, Gly, Tyr(tBu)) using the same protocol.
3. Cleavage and Deprotection
-
After the final amino acid coupling, perform a final Fmoc deprotection.
-
Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).
-
Dry the resin under vacuum for at least 1 hour.
-
Add 5 mL of cold Reagent K to the resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture into a cold centrifuge tube.
-
Wash the resin with an additional 1-2 mL of TFA.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen.
4. Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Analyze the product by reverse-phase HPLC to assess purity and by mass spectrometry to confirm the molecular weight.
-
To quantify racemization, analysis by chiral HPLC or LC-MS may be required to separate the desired peptide from its D-His diastereomer.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Peptide | Inefficient Coupling: Steric hindrance or aggregation. | Double couple the histidine residue. Increase the concentration of reagents.[13] |
| Racemization: Loss of desired product to diastereomers. | Analyze the crude product for diastereomers. If present, switch to Fmoc-His(Boc)-OH or further optimize coupling conditions (lower temp, in-situ activation).[12] | |
| Presence of a +1 Da Peak in Mass Spectrum | Incomplete Deprotection of His(Trt): The trityl group has not been fully cleaved. | Extend the cleavage time or use a stronger cleavage cocktail. |
| Broad or Multiple Peaks in HPLC | Aggregation: Hydrophobic sequences can aggregate on the resin. | Synthesize on a low-substitution resin or a PEG-based resin. Use chaotropic salts or sonication during coupling.[9] |
| Side Reactions: Aspartimide formation or diketopiperazine formation. | For aspartimide, add HOBt to the deprotection solution. For diketopiperazine, use 2-chlorotrityl chloride resin if Pro is in the first two residues.[9][12] |
Conclusion
The successful solid-phase synthesis of histidine-containing peptides is an achievable goal that requires a deliberate and informed approach. The primary challenge, racemization, is not insurmountable but demands careful consideration of both the side-chain protecting group and the coupling protocol. For routine syntheses, Fmoc-His(Trt)-OH remains a viable option when coupled under optimized, mild conditions that minimize pre-activation time. For peptides where absolute stereochemical fidelity is critical, the use of advanced protecting groups like Fmoc-His(Boc)-OH is strongly advised. By understanding the underlying chemical principles and adhering to the detailed protocols and troubleshooting guides presented here, researchers can confidently incorporate histidine into their synthetic targets, paving the way for advancements in drug discovery and biochemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
Application Note: A Robust HPLC-UV Method for the Analysis of Peptides Containing Fmoc-L-Histidine
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of synthetic peptides containing Nα-Fmoc-protected L-Histidine. The presence of both the bulky, hydrophobic Fmoc protecting group and the ionizable imidazole side chain of histidine presents unique challenges to chromatographic separation, including poor peak shape and co-elution with impurities. This document provides a comprehensive protocol, explains the scientific rationale behind key methodological choices, and offers troubleshooting guidance for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and subsequent purity analysis.
Introduction: The Chromatographic Challenge of Fmoc-Histidine Peptides
In Fmoc-based solid-phase peptide synthesis (SPPS), ensuring the purity of the final product is paramount for its intended biological application. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. However, peptides incorporating Fmoc-L-Histidine introduce specific analytical complexities.
The primary challenges stem from two sources:
-
The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is highly hydrophobic, which significantly increases the peptide's retention on reversed-phase columns. This hydrophobicity can mask the separation of peptides with subtle sequence differences.[1]
-
The Histidine Residue: The imidazole side chain of histidine has a pKa of approximately 6.0.[2] This means that minor fluctuations in mobile phase pH near this value can alter its protonation state, leading to peak broadening, splitting, or tailing. The lone pair electrons on the imidazole ring can also lead to undesirable secondary interactions with the silica backbone of the stationary phase. Furthermore, histidine is notoriously prone to racemization during the coupling phase of synthesis, creating diastereomeric impurities that may be difficult to resolve.[3][4][5]
This guide provides a systematic approach to overcome these challenges, ensuring reliable and reproducible purity assessment of crude and purified peptides containing this compound.
Materials and Methods
Instrumentation and Consumables
-
HPLC System: An analytical HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
HPLC Column: A high-quality reversed-phase C18 column is the standard choice.[6][7][8][9] For optimal performance with peptides, a column with a pore size of 120 Å to 300 Å is recommended to accommodate the peptide structure.
-
Recommended Column: C18, 3.5-5 µm particle size, 150 x 4.6 mm, 160 Å pore size.[10]
-
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC-grade.
-
Sample Vials: Low-volume, silanized glass or polypropylene vials.
-
Syringe Filters: 0.22 µm or 0.45 µm PTFE or PVDF filters for sample clarification.
Reagent and Sample Preparation
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in ultrapure water.
-
Mobile Phase B (Organic): 0.1% TFA in acetonitrile.
Rationale (The Role of TFA): Trifluoroacetic acid (TFA) is a crucial mobile phase additive for several reasons.[11][12]
-
pH Control: At a concentration of 0.1%, TFA maintains the mobile phase at a low pH (around 2-3). At this pH, the imidazole side chain of histidine is consistently protonated, preventing on-column ionization shifts that cause poor peak shapes.[2] Carboxylic acid groups on the peptide are also protonated, minimizing ionic interactions.
-
Ion-Pairing Agent: TFA acts as an ion-pairing reagent, forming a neutral complex with positively charged residues (like protonated histidine and lysine). This interaction enhances the peptide's hydrophobicity, leading to more predictable retention and improved peak shape.[13][14]
-
Suppressing Silanol Interactions: TFA helps to mask the residual silanol groups on the silica stationary phase, reducing peak tailing.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized crude or purified peptide.
-
Dissolve the peptide in 1.0 mL of Mobile Phase A to achieve a concentration of ~1 mg/mL.[6] If solubility is an issue, a minimal amount of a stronger solvent like DMSO can be used, followed by dilution with Mobile Phase A.[15]
-
Vortex the solution gently until the peptide is fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could block the column.[16]
HPLC Protocol: Step-by-Step Methodology
This protocol outlines a robust starting point for method development. The gradient may require optimization based on the specific hydrophobicity of the target peptide.
HPLC System Configuration
| Parameter | Recommended Setting | Rationale |
| Column: | C18, 5 µm, 150 x 4.6 mm, 160 Å | Versatile stationary phase for a wide range of peptide hydrophobicities.[8][10] |
| Flow Rate: | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature: | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be tested for peptide stability.[15] |
| Injection Volume: | 10-20 µL | Adjust based on sample concentration and detector sensitivity. |
| Detection Wavelength: | 220 nm and 265 nm | 220 nm for peptide bonds, providing a general chromatogram.[17] 265-301 nm for the Fmoc group, which can help distinguish Fmoc-containing species.[18][19] |
Gradient Elution Program
A scouting gradient is first used to determine the approximate elution time of the peptide.
Scouting Gradient:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 5-10 minutes.
-
Inject the sample.
-
Run a fast linear gradient from 5% to 95% Mobile Phase B over 15 minutes.[16]
-
Hold at 95% B for 2 minutes to wash the column.
-
Return to 5% B and re-equilibrate for 5 minutes before the next injection.
Optimized Gradient: Based on the retention time (%B) from the scouting run, a shallower, optimized gradient can be designed to improve resolution.[15][16] For example, if the peptide elutes at 40% B in the scouting run:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70.0 | 30.0 |
| 20.0 | 50.0 | 50.0 |
| 22.0 | 5.0 | 95.0 |
| 25.0 | 5.0 | 95.0 |
| 25.1 | 70.0 | 30.0 |
| 30.0 | 70.0 | 30.0 |
This shallower gradient (1% B per minute) increases the separation time around the elution point of the target peptide, enhancing the resolution of closely related impurities.[15]
Workflow and Data Interpretation
The overall process from sample preparation to data analysis is crucial for obtaining reliable results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 6. peptide.com [peptide.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Making sure you're not a bot! [mostwiedzy.pl]
- 19. rsc.org [rsc.org]
Navigating the Synthesis of Histidine-Containing Peptides: A Comparative Guide to Manual and Automated Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Histidine Challenge in Peptide Synthesis
The incorporation of histidine into peptide sequences is fundamental for creating a vast array of biologically active molecules, from therapeutic agents to research tools. However, the unique imidazole side chain of histidine presents a significant hurdle in solid-phase peptide synthesis (SPPS).[1] This functional group is prone to racemization, a loss of stereochemical integrity at the alpha-carbon, which can drastically alter or eliminate the peptide's biological function.[2][3] The choice of synthesis methodology—manual versus automated—and the strategy for protecting the histidine side chain are therefore critical decisions that directly impact the purity, yield, and ultimate success of the synthesis.[4]
This comprehensive guide provides an in-depth analysis of both manual and automated approaches for synthesizing histidine-containing peptides. We will delve into the underlying chemical principles, offer detailed, field-tested protocols, and present a quantitative comparison to empower researchers to make informed decisions for their specific needs.
The Root of the Problem: Understanding Histidine Racemization
The primary challenge in synthesizing peptides with histidine lies in the propensity of its imidazole side chain to catalyze racemization during the coupling step.[3][5] The mechanism involves the imidazole ring acting as an intramolecular base, which can abstract the α-proton of the activated amino acid.[6] This leads to the formation of an achiral intermediate, and subsequent reprotonation can yield a mixture of the desired L-isomer and the unwanted D-isomer.[3][6]
The selection of a suitable protecting group for the imidazole side chain is the most critical factor in mitigating this side reaction.[3][7] Commonly used protecting groups include Trityl (Trt) and tert-butyloxycarbonyl (Boc).[1][6] While Fmoc-His(Trt)-OH is widely used due to its compatibility with standard Fmoc-based SPPS, it offers minimal protection against racemization.[4][5] In contrast, Fmoc-His(Boc)-OH has been shown to significantly suppress racemization by reducing the basicity of the imidazole nitrogen through the electron-withdrawing effect of the Boc group.[1][6]
Data Presentation: A Quantitative Comparison of Synthesis Methodologies
The choice between manual and automated peptide synthesis depends on several factors, including scale, throughput requirements, budget, and the complexity of the peptide sequence. The following table provides a quantitative comparison of these two approaches.
| Parameter | Manual Synthesis | Automated Synthesis | Key Considerations & Insights |
| Synthesis Time (per cycle) | 30 - 120 minutes | 15 - 60 minutes | Automated systems, particularly those with microwave assistance, can dramatically reduce cycle times, accelerating the overall synthesis.[4] |
| Typical Crude Purity | Operator Dependent | Generally Higher & More Consistent | Automation minimizes the potential for human error, leading to more reproducible and often higher purity crude products.[4][8] |
| Typical Yield | Variable, potential for resin loss | Generally Higher & More Reproducible | Automated fluidic systems are designed to minimize resin loss during the numerous washing and reagent delivery steps.[4] |
| Racemization of Histidine | Can be significant, dependent on coupling conditions | Can be minimized with optimized protocols | The choice of coupling reagents, activation time, and temperature are critical for both methods. Additives like HOBt or Oxyma can help suppress racemization.[4][9] |
| Initial Investment Cost | Low | High | Manual synthesis requires basic laboratory glassware, whereas automated synthesizers represent a significant capital investment.[1][4] |
| Labor Cost | High | Low | Manual synthesis is a labor-intensive process that requires constant operator attention.[4] Automated synthesizers offer "walk-away" operation.[10] |
| Flexibility & Optimization | Highly flexible, on-the-fly adjustments are straightforward. | Requires more systematic optimization of pre-programmed methods. | Manual synthesis is well-suited for methods development and the synthesis of a small number of peptides. |
| Throughput | Low | High | Automated synthesizers can often perform parallel synthesis, producing multiple peptides simultaneously.[11][12] |
Experimental Protocols: Step-by-Step Methodologies
The following sections provide detailed protocols for both manual and automated solid-phase peptide synthesis of a generic histidine-containing peptide using Fmoc/tBu chemistry. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence.
Part 1: Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a peptide on a solid support, emphasizing the critical steps for incorporating a histidine residue.
Materials and Reagents:
-
Wang resin or Rink Amide resin[13]
-
N,N-Dimethylformamide (DMF)[13]
-
20% (v/v) piperidine in DMF[13]
-
Fmoc-protected amino acids (including Fmoc-His(Boc)-OH or Fmoc-His(Trt)-OH)[1][6]
-
Dichloromethane (DCM)[13]
-
Methanol[13]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[14]
-
Cold diethyl ether[13]
Workflow Diagram:
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[13]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with 20% piperidine in DMF. A common procedure is a 5-minute treatment followed by a 15-minute treatment.[13]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagents in DMF. For histidine incorporation, using Fmoc-His(Boc)-OH with a DIC/Oxyma activation strategy is recommended to suppress racemization.[1][13]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.[15]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.[6]
-
Treat the peptide-resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[13]
-
-
Peptide Precipitation and Purification:
Part 2: Automated Solid-Phase Peptide Synthesis Protocol
Automated peptide synthesizers streamline the repetitive steps of SPPS, offering higher throughput and reproducibility.[10][16] The general chemistry remains the same as in manual synthesis, but the fluid handling and reaction monitoring are performed by the instrument.
Workflow Diagram:
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
General Procedure:
-
Instrument Preparation: Load the synthesizer with the required reagents: Fmoc-amino acids, solvents (DMF, piperidine solution), coupling reagents, and washing solutions. Place the resin in the designated reaction vessel.
-
Programming the Synthesis: Input the desired peptide sequence and specify the synthesis parameters (scale, coupling times, etc.) into the instrument's software. Many synthesizers can automatically generate a protocol.[17]
-
Automated Synthesis: The synthesizer will automatically perform the following steps for each cycle:
-
Reagent Delivery: Precisely delivers solvents and reagents to the reaction vessel.
-
Fmoc Deprotection: Treats the resin with the deprotection solution. Some instruments use UV monitoring to ensure complete Fmoc removal.[18]
-
Washing: Performs a series of washes with DMF to remove excess reagents and byproducts.[1]
-
Coupling: Delivers the activated amino acid solution to the reaction vessel. Advanced synthesizers may incorporate heating to improve coupling efficiency, which is particularly useful for difficult sequences.[10]
-
-
Final Cleavage and Work-up: Once the synthesis is complete, the resin with the fully assembled peptide is manually removed from the instrument. The cleavage, deprotection, peptide precipitation, and drying are performed manually as described in the manual protocol (Steps 7 and 8).[1]
Purification and Analysis of Histidine-Containing Peptides
Regardless of the synthesis method, the final crude peptide must be purified and its identity and purity confirmed.
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[19] For histidine-containing peptides, using a mobile phase containing 0.1% trifluoroacetic acid (TFA) is recommended to ensure the protonation of the imidazole side chain, which improves solubility and peak shape.[20]
-
Analysis:
-
Mass Spectrometry (MS): Used to confirm that the synthesized peptide has the correct molecular weight.
-
Analytical HPLC: Used to assess the purity of the final product.[19]
-
Conclusion and Recommendations
The synthesis of histidine-containing peptides requires careful consideration of the potential for racemization. The choice between manual and automated synthesis will depend on the specific needs of the researcher and the project.
-
Manual synthesis offers flexibility and is a cost-effective option for small-scale synthesis and methods development.[1]
-
Automated synthesis provides higher throughput, reproducibility, and often superior purity and yield, making it the preferred choice for routine production and the synthesis of long or complex peptides.[1][8]
For both methodologies, the use of Fmoc-His(Boc)-OH is strongly recommended over Fmoc-His(Trt)-OH to minimize racemization, especially when elevated temperatures are employed during coupling.[1][6] By understanding the underlying chemistry and following optimized protocols, researchers can successfully navigate the challenges of synthesizing histidine-containing peptides and obtain high-quality products for their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. peptide.com [peptide.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. peptide.com [peptide.com]
- 12. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. wernerlab.weebly.com [wernerlab.weebly.com]
- 16. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Automated Peptide Synthesizers [peptidemachines.com]
- 18. Automated Peptide Synthesizer - Activo P11 [activotec.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Metal-Binding Peptides Utilizing Fmoc-L-Histidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides containing histidine residues is a cornerstone of drug discovery and biochemical research, primarily due to the imidazole side chain's unique ability to coordinate with metal ions.[1][2] This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of metal-binding peptides using Fmoc-L-Histidine. It addresses the inherent challenges associated with this amino acid, particularly racemization and side-chain reactivity, and offers detailed, field-proven protocols for synthesis, cleavage, and purification. By explaining the causality behind experimental choices, this guide equips researchers with the necessary knowledge to optimize the synthesis of high-purity, metal-binding peptides.
Introduction: The Significance of Histidine in Metal-Binding Peptides
Histidine's imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a crucial component in the active sites of many metalloproteins and enzymes.[2] This unique characteristic is harnessed in the design of synthetic peptides for various applications, including:
-
Therapeutic Peptides: Mimicking the metal-binding sites of natural proteins for targeted drug delivery or enzymatic inhibition.
-
Diagnostic Tools: Developing peptide-based sensors for the detection of specific metal ions.
-
Biomaterials: Creating self-assembling peptide scaffolds with metal-dependent structural properties.
-
Catalysis: Designing synthetic metalloenzymes with novel catalytic activities.
The successful synthesis of these peptides via Fmoc-SPPS is critically dependent on the strategic handling of the histidine residues to ensure the final product's stereochemical integrity and purity.[3][4]
The Challenge: Navigating the Complexities of this compound in SPPS
The incorporation of histidine into a growing peptide chain presents two primary challenges:
-
Racemization: Histidine is highly susceptible to racemization during the carboxyl group activation step of peptide coupling.[4][5][6] The unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemistry.[4][7] This results in the incorporation of the D-isomer, which can drastically alter the peptide's biological activity.[4]
-
Side-Chain Reactivity: The nucleophilic nitrogen atoms in the imidazole ring can participate in unwanted side reactions during coupling or deprotection steps if not adequately protected.[3]
To mitigate these issues, the imidazole side chain of histidine must be protected throughout the synthesis.
Choosing the Right Protection Strategy
The selection of a side-chain protecting group for histidine is a critical decision. The most common and robustly validated choice for Fmoc-SPPS is the trityl (Trt) group.
-
Fmoc-His(Trt)-OH: The bulky trityl group effectively shields the imidazole nitrogen, significantly reducing the risk of side reactions.[3] It is stable to the piperidine conditions used for Nα-Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[3][8] While it minimizes side-chain acylation, some degree of racemization can still occur, particularly with slow coupling reactions or the use of strong bases.[6][9]
Other protecting groups like Mmt (4-methoxytrityl) and Mtt (4-methyltrityl) offer varying degrees of acid lability, which can be useful in strategies requiring selective deprotection on-resin.[8] For sequences highly prone to racemization, derivatives with protection on the π-nitrogen, such as Fmoc-His(Boc)-OH, can offer superior protection against epimerization.[7][10][11]
Experimental Protocol: Solid-Phase Synthesis of a Model Metal-Binding Peptide
This protocol details the manual synthesis of a model hexapeptide (e.g., Ac-Ala-His-Gly-His-Gly-His-NH₂) on a Rink Amide resin, designed for C-terminal amidation.
Materials and Reagents
| Reagent | Supplier | Purity/Grade |
| Rink Amide AM Resin | Standard Supplier | 100-200 mesh |
| Fmoc-His(Trt)-OH | Reputable Vendor | >99% |
| Fmoc-Ala-OH | Reputable Vendor | >99% |
| Fmoc-Gly-OH | Reputable Vendor | >99% |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | >99% |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Synthesis Grade | >98% |
| Piperidine | Synthesis Grade | >99% |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Anhydrous |
| Dichloromethane (DCM) | ACS Grade | - |
| Trifluoroacetic Acid (TFA) | Reagent Grade | >99% |
| Triisopropylsilane (TIS) | Reagent Grade | >98% |
| Acetic Anhydride | ACS Grade | - |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | >99.5% |
Synthesis Workflow
The synthesis follows a cyclical process of deprotection, activation, and coupling.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol
1. Resin Preparation and Swelling:
-
Place the Rink Amide resin (0.1 mmol scale) in a fritted reaction vessel.
-
Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent after each step.
2. First Amino Acid Coupling (Fmoc-His(Trt)-OH):
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation: In a separate vial, dissolve Fmoc-His(Trt)-OH (0.4 mmol, 4 eq.), Oxyma Pure (0.4 mmol, 4 eq.) in DMF. Add DIC (0.4 mmol, 4 eq.) and allow to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Expert Tip: Using a carbodiimide activator like DIC with an additive such as Oxyma Pure is effective and helps to suppress racemization compared to some other coupling reagents.[10]
3. Subsequent Amino Acid Couplings:
-
Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid (Gly, His, Gly, His, Ala) according to the desired sequence.
4. N-Terminal Acetylation (Capping):
-
After the final Fmoc deprotection and washing of the N-terminal Alanine, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 1 min) and then DCM (3 x 1 min).
-
Dry the resin under vacuum.
5. Peptide Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water .
-
Causality: TFA cleaves the peptide from the acid-labile Rink Amide resin and removes acid-labile side-chain protecting groups like Trt. TIS acts as a scavenger to trap the reactive trityl cations released during deprotection, preventing re-attachment to sensitive residues like Tryptophan (if present) and minimizing other side reactions. Water aids in the hydrolysis of the cleavage byproducts.
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide product will contain the target peptide along with impurities from incomplete couplings or side reactions.[12][13] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[12]
Purification Protocol (RP-HPLC)
| Parameter | Condition |
| Column | Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in deionized water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Linear gradient, e.g., 5-65% B over 30 minutes (optimize per peptide) |
| Flow Rate | ~15-20 mL/min |
| Detection | UV at 214 nm and 280 nm |
-
Rationale: TFA is a common ion-pairing agent that improves peak shape by protonating acidic residues and forming ion pairs with basic residues.[12] A gradient of acetonitrile is used to elute the peptide based on its hydrophobicity.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (with some B if necessary for solubility).
-
Inject the solution onto the equilibrated HPLC column.
-
Run the gradient and collect fractions corresponding to the major peak.
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Characterization
Confirm the identity and purity of the final peptide using the following methods:
-
Mass Spectrometry (MS): To verify the correct molecular weight of the peptide. Electrospray ionization (ESI) is commonly used.[14][15]
-
Analytical RP-HPLC: To determine the purity of the final product, typically aiming for >95%.[12]
Conclusion: Best Practices for Success
The synthesis of metal-binding peptides using this compound is a powerful technique, but it demands careful attention to detail. Success hinges on a few key principles:
-
Strategic Protection: Use Fmoc-His(Trt)-OH as a robust, general-purpose building block.[3] For exceptionally racemization-prone sequences, consider π-nitrogen protected derivatives.[4][6]
-
Optimized Coupling: Employ efficient and racemization-suppressing coupling reagents like DIC/Oxyma.[10] Ensure sufficient coupling times, especially for sterically hindered amino acids.
-
Effective Scavenging: Always use a scavenger cocktail during TFA cleavage to prevent side reactions, particularly the recapture of cleaved protecting groups.
-
Rigorous Purification: Utilize RP-HPLC for purification to isolate the target peptide from synthesis-related impurities.[16][17]
-
Thorough Characterization: Confirm the identity and purity of the final product with mass spectrometry and analytical HPLC to ensure the integrity of your research.[13][15]
By adhering to these principles and the detailed protocols outlined in this guide, researchers can confidently synthesize high-quality, histidine-containing peptides for their exploration of metal-protein interactions and the development of novel therapeutics and diagnostics.
References
- 1. ESEEM Analysis of Multi-Histidine Cu(II)-Coordination in Model Complexes, Peptides, and Amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. cem.hu [cem.hu]
- 12. agilent.com [agilent.com]
- 13. waters.com [waters.com]
- 14. High-throughput purity estimation and characterisation of synthetic peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jpt.com [jpt.com]
Application Notes & Protocols: A Step-by-Step Guide to the Fmoc Deprotection of Histidine in Solid-Phase Peptide Synthesis
Introduction: The Significance of Histidine and the Fmoc Strategy
Histidine is a unique amino acid, playing a pivotal role in the structure and function of many peptides and proteins due to the metal-coordinating and catalytic properties of its imidazole side chain.[1] In the realm of synthetic peptide chemistry, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), the incorporation of histidine presents a distinct set of challenges. The primary obstacle is the high propensity for racemization during the activation and coupling steps, which can compromise the stereochemical integrity and biological activity of the final peptide.[1][2]
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, offering the advantage of being removable under mild basic conditions, which preserves the integrity of acid-labile side-chain protecting groups and linkers.[3] This guide provides a comprehensive, in-depth exploration of the Fmoc deprotection of histidine, moving beyond a simple recitation of steps to explain the underlying chemical principles, potential pitfalls, and field-proven strategies to ensure the successful synthesis of histidine-containing peptides.
The Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[4][5] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine.[4][6] This generates a stabilized fluorenyl anion.[6] The subsequent elimination releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[4]
The secondary amine used for deprotection also serves as a crucial scavenger, trapping the electrophilic DBF to form a stable adduct.[4][5][7] This prevents the DBF from undergoing undesirable side reactions, such as polymerization or reaction with the newly deprotected amine, which would lead to chain termination.[5][7]
Caption: Mechanism of Fmoc Deprotection by Piperidine.
Challenges Specific to Histidine Deprotection
While the general mechanism of Fmoc deprotection is straightforward, the presence of histidine introduces specific challenges that require careful consideration:
-
Racemization: The imidazole ring of histidine can act as an intramolecular base, catalyzing the abstraction of the α-proton and leading to racemization, particularly during the coupling step.[2][8] While Fmoc deprotection itself is less prone to causing racemization compared to coupling, the basic conditions can contribute to this side reaction, especially for C-terminal histidine residues.[9]
-
Side-Chain Protecting Group Stability: The choice of protecting group for the histidine side chain is critical. The trityl (Trt) group is widely used but can be partially cleaved under repeated acidic conditions, which are not typically used for Fmoc deprotection but may be relevant in other contexts of the synthesis.[10] More stable protecting groups like tert-butoxycarbonyl (Boc) can be advantageous, especially in syntheses involving elevated temperatures.[2][11]
Detailed Experimental Protocol for Fmoc Deprotection of a Histidine-Containing Peptide
This protocol outlines a standard manual procedure for the Fmoc deprotection of a peptide containing a histidine residue (e.g., Fmoc-His(Trt)) on a solid support.
Materials and Reagents:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Nitrogen gas for agitation (optional)
Protocol Steps:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[9] This ensures that the reagents can efficiently access the reactive sites on the resin-bound peptide.
-
Initial Deprotection: Drain the DMF from the swollen resin. Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[9][12] Agitate the mixture at room temperature for 2-5 minutes.[12] This initial, shorter treatment removes the bulk of the Fmoc groups.
-
Filtration: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin.
-
Completion of Deprotection: Agitate the mixture at room temperature for an additional 15-20 minutes.[8] This extended treatment ensures the complete removal of any remaining Fmoc groups, which is crucial to prevent the formation of deletion sequences.[9]
-
Thorough Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[9] Inadequate washing can interfere with the subsequent coupling step.
-
Solvent Exchange (Optional): If the subsequent coupling reaction is performed in a different solvent (e.g., DCM), wash the resin 3-5 times with DCM.
-
Confirmation of Deprotection (Kaiser Test): Before proceeding to the next coupling step, it is highly recommended to perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine. A positive test (typically indicated by a blue color) confirms successful Fmoc deprotection.
| Parameter | Recommended Condition | Rationale and Key Considerations |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | A widely used and effective concentration for most sequences.[9] Higher concentrations may increase the risk of side reactions, while lower concentrations might require longer reaction times.[7][9] |
| Reaction Time | Two-step: 2-5 min, then 15-20 min | The two-step approach is highly effective. The initial short treatment removes the majority of the Fmoc groups, and the second, longer treatment ensures complete deprotection, which is critical to avoid deletion sequences.[8][12] |
| Solvent Quality | High-purity, amine-free DMF | Amine impurities in the DMF can cause premature deprotection of the Fmoc group.[9] |
| Washing | 5-7 washes with DMF | Thorough washing is essential to remove all traces of piperidine and the DBF-piperidine adduct, which can interfere with subsequent reactions.[9] |
Monitoring the Deprotection Reaction
The progress of the Fmoc deprotection can be quantitatively monitored by UV-Vis spectrophotometry. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum at approximately 301 nm.[9] By measuring the absorbance of the collected filtrate from the deprotection steps, one can confirm the removal of the Fmoc group.
Caption: Experimental Workflow for Fmoc Deprotection.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Negative Kaiser Test) | - Insufficient reaction time. - Peptide aggregation hindering reagent access.[9][13] - Inactive deprotection reagent. | - Extend the second deprotection step to 30 minutes. - Consider using microwave-assisted deprotection to disrupt aggregation.[9] - Prepare a fresh solution of 20% piperidine in DMF. |
| Formation of Deletion Sequences in Final Peptide | - Incomplete Fmoc removal in one or more cycles.[9] | - Strictly adhere to the recommended deprotection times and washing steps. - Routinely use the Kaiser test to confirm complete deprotection before each coupling. |
| Racemization of Histidine | - Prolonged exposure to basic conditions. - Intramolecular catalysis by the imidazole ring.[2] | - Minimize deprotection times as much as possible while ensuring complete reaction. - For particularly sensitive sequences, consider using a milder base or a different side-chain protecting group for histidine that minimizes racemization, such as Fmoc-His(Boc)-OH.[2][11] |
Conclusion
The successful Fmoc deprotection of histidine-containing peptides is a critical step in SPPS that requires a thorough understanding of the underlying chemistry and potential side reactions. By employing optimized protocols, including the use of appropriate reagents, reaction times, and thorough washing steps, researchers can effectively mitigate challenges such as incomplete deprotection and racemization. The implementation of monitoring techniques like the Kaiser test provides a self-validating system to ensure the integrity of each step in the synthesis. This detailed guide, grounded in established scientific principles and best practices, serves as a valuable resource for scientists and professionals in the field of peptide synthesis and drug development, enabling the reliable production of high-purity, chirally-pure histidine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
Application Note & Protocol: Strategic Incorporation of D-Histidine in Fmoc-Based Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-proteinogenic amino acids, such as D-histidine, into peptide sequences is a cornerstone of modern therapeutic peptide development, offering enhanced enzymatic stability and unique conformational properties. However, the unique imidazole side chain of histidine presents a significant challenge in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), primarily due to its high susceptibility to racemization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic incorporation of D-histidine. We will explore the mechanistic basis of histidine racemization, compare side-chain protection strategies, and provide detailed, field-proven protocols to ensure the synthesis of high-purity, stereochemically-defined peptides.
Introduction: The Challenge of Histidine Stereointegrity
Histidine's imidazole side chain is a double-edged sword in peptide chemistry. While it is often critical for biological activity, it is also the root cause of the amino acid's propensity to racemize during synthesis.[1][2] The racemization mechanism involves the π-nitrogen of the imidazole ring acting as an intramolecular base, which can abstract the α-proton from the activated carboxylic acid during the coupling step.[1][3][4] This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of D- and L-isomers, thereby compromising the stereochemical purity of the final peptide product.[3][4]
The challenge is amplified when intentionally incorporating D-histidine. Any racemization of the D-histidine building block will lead to the undesired incorporation of L-histidine, which can drastically alter the peptide's intended three-dimensional structure and biological function.[1] Therefore, the selection of an appropriate side-chain protecting group and the optimization of coupling conditions are of paramount importance.
The Critical Choice: Side-Chain Protection for D-Histidine
The most effective strategy to mitigate racemization is the protection of the imidazole nitrogen, specifically the π-nitrogen (N-pi), which is responsible for initiating the α-proton abstraction.[1][2][5] Several protecting groups are available, but they offer vastly different levels of protection against racemization.
-
Fmoc-D-His(Trt)-OH (Trityl Protection): The trityl (Trt) group is widely used due to its ease of removal under standard acidic cleavage conditions.[6] However, it protects the τ-nitrogen (N-tau) of the imidazole ring, leaving the problematic π-nitrogen unprotected.[2] Consequently, Fmoc-His(Trt)-OH is highly susceptible to racemization, especially under forcing conditions like elevated temperatures or prolonged pre-activation times.[3][7][8][9]
-
Fmoc-D-His(Boc)-OH (tert-Butoxycarbonyl Protection): The Boc group, in contrast, protects the critical π-nitrogen. This strategic placement effectively prevents its participation in the racemization mechanism.[3] Experimental data consistently shows that Fmoc-His(Boc)-OH provides significantly superior protection against racemization compared to its Trt-protected counterpart.[3][7]
-
Fmoc-D-His(MBom)-OH (4-methoxybenzyloxymethyl Protection): The MBom group also protects the π-nitrogen and has been shown to be highly effective at suppressing racemization, even under microwave heating conditions where epimerization is typically accelerated.[5]
Data Presentation: Comparative Racemization of Histidine Derivatives
The choice of protecting group has a quantifiable impact on the chiral purity of the final peptide. The following table summarizes representative data on the formation of the undesired enantiomer under various coupling conditions.
| Fmoc-His Derivative | Coupling Conditions | % D-Isomer Formation (Racemization) | Source(s) |
| Fmoc-L-His(Trt)-OH | HCTU, 5 min pre-activation | 7.8% | [5] |
| Fmoc-L-His(Trt)-OH | Coupling at 50°C for 10 min | 6.8% | [7] |
| Fmoc-L-His(Trt)-OH | Microwave heating at 80°C | 16.6% | [5] |
| Fmoc-L-His(Boc)-OH | Coupling at 50°C for 10 min | 0.18% | [7] |
| Fmoc-L-His(Boc)-OH | Coupling at 90°C | 0.81% | [7] |
| Fmoc-L-His(MBom)-OH | HCTU, 5 min pre-activation | 0.3% | [5] |
Experimental Protocols
The following protocols are designed to provide a robust framework for the successful incorporation of D-histidine.
General Fmoc-SPPS Workflow
The overall process of Fmoc-SPPS is cyclical, involving the iterative deprotection of the N-terminal Fmoc group and coupling of the next amino acid in the sequence.
Caption: General workflow of a single Fmoc-SPPS cycle.
Protocol 1: Low-Racemization Coupling of Fmoc-D-His(Boc)-OH
This protocol is the recommended method for incorporating D-histidine when chiral purity is paramount. It utilizes a carbodiimide/additive approach which generally minimizes racemization.[9][10]
Materials:
-
Fmoc-D-His(Boc)-OH (3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) (3 eq.)
-
Peptide-resin (1 eq. free amine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine. Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-His(Boc)-OH (3 eq.) and Oxyma (3 eq.) in DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the deprotected resin. Immediately add DIC (3 eq.) to the reaction vessel.
-
Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. Avoid elevated temperatures to further minimize any potential for epimerization.[11]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative test indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times) to remove all soluble reagents and byproducts.
Protocol 2: Coupling of Fmoc-D-His(Trt)-OH (Optimized Conditions)
If Fmoc-D-His(Trt)-OH must be used, this protocol is optimized to minimize, but not eliminate, the risk of racemization by avoiding prolonged pre-activation.[6][8]
Materials:
-
Fmoc-D-His(Trt)-OH (3 eq.)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 eq.)
-
HOBt (1-Hydroxybenzotriazole) (3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
Peptide-resin (1 eq. free amine)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Follow Step 1 from Protocol 3.2.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-His(Trt)-OH, HBTU, and HOBt in DMF. Add DIPEA and mix for no more than 1-2 minutes. Crucially, avoid prolonged pre-activation times , as this is a primary driver of histidine racemization.[8][12]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.
-
Incubation: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring & Washing: Follow Steps 5 and 6 from Protocol 3.2.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the solid support and removing all side-chain protecting groups. The trityl (Trt) and Boc groups are acid-labile and are removed during this process.
Caption: Workflow for final peptide cleavage and deprotection.
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.
-
Cleavage: Prepare a cleavage cocktail. A standard and highly effective mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. The use of scavengers like TIS is critical to trap the reactive trityl cations released during cleavage, preventing them from re-attaching to sensitive residues like tryptophan or methionine.[6][13]
-
Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Verification of Stereochemical Integrity
After synthesis and purification, it is essential to verify the stereochemical purity of the final peptide. Standard analytical techniques like RP-HPLC and mass spectrometry will confirm the peptide's identity and purity but cannot distinguish between diastereomers (peptides differing only in the stereochemistry of one or more amino acids).[14]
Specialized analytical methods are required:
-
Chiral Amino Acid Analysis: This is the gold standard. The peptide is hydrolyzed into its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent, l-FDAA) to form diastereomers.[15][16] These diastereomers can then be separated and quantified by HPLC, allowing for precise determination of the D/L ratio for each amino acid.[15][16]
-
Chiral HPLC/LC-MS: In some cases, the peptide diastereomers (the desired D-His peptide and the undesired L-His contaminant) can be separated directly using a chiral HPLC column.[17] Coupling this with mass spectrometry allows for sensitive detection and quantification of the impurity.
Conclusion
The successful incorporation of D-histidine using Fmoc chemistry is a challenging yet achievable goal that hinges on a chemically-informed strategy. The primary threat to stereochemical integrity is racemization, which is mechanistically driven by the imidazole side chain. By selecting a π-nitrogen protecting group, such as Boc or MBom, and employing optimized, mild coupling conditions, researchers can effectively suppress this deleterious side reaction. The protocols and data presented in this guide provide a validated pathway to synthesize high-purity D-histidine-containing peptides, enabling the advancement of peptide-based therapeutics and research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
Application Notes & Protocols for the Synthesis of Peptide Libraries with Fmoc-L-Histidine
Abstract
The incorporation of histidine into synthetic peptide libraries is a critical step in the development of novel therapeutics and research tools. The unique properties of histidine's imidazole side chain present significant challenges in solid-phase peptide synthesis (SPPS), most notably a high propensity for racemization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective synthesis of peptide libraries containing L-Histidine using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer troubleshooting guidance to ensure the synthesis of high-purity, stereochemically defined peptide libraries.
The Challenge of Histidine in Peptide Synthesis: A Mechanistic Overview
Histidine's imidazole side chain, while crucial for the biological function of many peptides, is also the source of significant synthetic challenges. The unprotected imidazole ring can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which can then be reprotonated to form a mixture of L- and D-histidine enantiomers, a process known as racemization.[1] The presence of the D-isomer can drastically alter the peptide's structure and biological activity, making the control of stereochemistry paramount.[1][2]
The most common strategy to mitigate racemization is the protection of the imidazole nitrogen.[3][4] The choice of the protecting group is a critical experimental decision that influences not only the degree of racemization but also the overall success of the synthesis.
Selecting the Right Tool: Side-Chain Protection for Fmoc-L-Histidine
The selection of a suitable side-chain protecting group for histidine is a crucial step in minimizing racemization and other side reactions.[5] The ideal protecting group should be stable to the basic conditions used for Fmoc deprotection (typically piperidine in DMF) and be readily removable during the final cleavage from the resin.[6] Here, we compare the most commonly used protecting groups for this compound.
| Protecting Group | Structure | Advantages | Disadvantages |
| Trityl (Trt) | A bulky group attached to the τ-nitrogen of the imidazole ring. | Widely used and commercially available.[7] Stable to Fmoc deprotection conditions.[6] | Prone to significant racemization, especially with prolonged activation times or base-mediated coupling methods.[8] |
| tert-Butoxycarbonyl (Boc) | An electron-withdrawing group attached to the τ-nitrogen. | Significantly reduces racemization by decreasing the basicity of the imidazole ring.[1][8] | Can be more expensive than Trt-protected histidine. |
| Benzyloxymethyl (Bom) | Protects the π-nitrogen of the imidazole ring. | Effective at preserving chiral integrity.[3] | Can be expensive and may be associated with side reactions during deprotection.[3] |
| 4-methoxytrityl (Mmt) | An acid-labile trityl-based protecting group. | Can be used in Fmoc chemistry.[4] | Similar racemization risks as Trt. |
Recommendation: For routine synthesis of peptide libraries where high purity and stereochemical integrity are critical, Fmoc-His(Boc)-OH is often the preferred choice due to its superior performance in minimizing racemization.[1][8] While Fmoc-His(Trt)-OH is a more traditional and economical option, it requires careful optimization of coupling conditions to control epimerization.[8][9]
Caption: Common side-chain protecting groups for this compound.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the manual and automated solid-phase synthesis of a peptide library incorporating this compound. The following protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids).[10][11]
-
Fmoc-Amino Acids: Including the chosen this compound derivative (e.g., Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide).[12]
-
Activator/Additive: HOBt (Hydroxybenzotriazole) or Oxyma Pure.[13]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), water, and scavengers (e.g., Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)).[14]
-
Precipitation Solvent: Cold diethyl ether.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol outlines the steps for manual synthesis of a peptide library.[5]
-
Resin Swelling and Initial Fmoc Deprotection:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.[15]
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Coupling (incorporating this compound):
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.[15] Note: For Fmoc-His(Trt)-OH, minimizing pre-activation time is crucial to reduce racemization.[9]
-
Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation:
-
Repeat the deprotection (step 1) and coupling (step 2) cycles for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 1.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail. A common cocktail for peptides containing Trt-protected residues is TFA/TIS/water (95:2.5:2.5).[10][16] For peptides with other sensitive residues like Cys or Met, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, wash the pellet with cold diethyl ether, and dry the crude peptide under vacuum.[15]
-
Protocol 2: Automated Peptide Synthesis
Modern automated peptide synthesizers streamline the synthesis process. The general principles remain the same as manual synthesis, with the instrument performing the repetitive steps of deprotection, washing, and coupling.[5]
-
Programming: Program the synthesizer with the desired peptide sequence, scale, and specific protocols for deprotection and coupling.
-
Reagent Preparation: Prepare and load the required reagents (Fmoc-amino acids, solvents, coupling reagents, etc.) into the synthesizer.
-
Synthesis: The instrument will automatically perform the synthesis cycles.
-
Cleavage: After the synthesis is complete, the peptide-resin is typically cleaved and deprotected manually as described in Protocol 1.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of D-Histidine isomer (racemization) | - Prolonged pre-activation of Fmoc-His(Trt)-OH.[9]- Use of strong bases during coupling.[17]- Slow coupling reaction. | - Minimize pre-activation time for Fmoc-His(Trt)-OH.[9]- Use a weaker base like collidine instead of DIPEA.[17]- Switch to Fmoc-His(Boc)-OH.[8]- Use coupling reagents known to suppress racemization, such as DEPBT.[12] |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance from bulky amino acids.- Peptide aggregation.[18] | - Double couple the amino acid.- Switch to a more potent coupling reagent like HATU.[17]- Use a solvent mixture that disrupts aggregation (e.g., add DMSO).[18] |
| Aspartimide Formation | - Base-catalyzed side reaction, especially at Asp-Xxx sequences.[3][17] | - Use HOBt in the piperidine deprotection solution.[17]- Introduce the preceding residue as an Fmoc(Hmb)-protected amino acid.[17] |
| Low Cleavage Yield | - Incomplete cleavage from the resin.- Incomplete removal of side-chain protecting groups. | - Increase cleavage time or use a stronger cleavage cocktail.[14]- Ensure appropriate scavengers are used for the specific amino acids in the peptide. |
Conclusion
The successful synthesis of peptide libraries containing histidine is achievable with a thorough understanding of the underlying chemistry and careful optimization of the synthetic protocol. The primary challenge of racemization can be effectively managed through the judicious selection of side-chain protecting groups, with Fmoc-His(Boc)-OH offering a significant advantage. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can confidently produce high-quality, stereochemically pure peptide libraries for a wide range of applications in drug discovery and scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. shop.altabioscience.com [shop.altabioscience.com]
- 12. bachem.com [bachem.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chempep.com [chempep.com]
- 18. peptide.com [peptide.com]
Application Notes and Protocols: Ensuring Complete Fmoc-His Coupling in Solid-Phase Peptide Synthesis
Introduction: The Unique Challenge of Histidine Incorporation
In the landscape of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the incorporation of histidine stands out as a critical step fraught with potential challenges. The unique imidazole side chain of histidine, while crucial for the biological activity of many peptides, introduces a propensity for racemization and other side reactions during coupling.[1] The use of a trityl (Trt) protecting group on the imidazole nitrogen is a common strategy to mitigate some of these side reactions.[1] However, ensuring the complete and efficient coupling of Fmoc-His(Trt)-OH to the growing peptide chain remains a paramount concern for achieving high purity of the final product. Incomplete coupling leads to the formation of deletion sequences, which are often difficult to separate from the target peptide.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust methods for monitoring the completion of the Fmoc-His coupling reaction. We will delve into the mechanistic underpinnings of various monitoring techniques, provide detailed, field-proven protocols, and offer insights into the interpretation of results and subsequent troubleshooting.
The Specter of Incomplete Coupling and Racemization
The primary challenge with Fmoc-His(Trt)-OH coupling is the risk of racemization, where the chiral center of the amino acid inverts, leading to the incorporation of the D-enantiomer.[1] This is often catalyzed by the π-nitrogen of the imidazole ring acting as an intramolecular base.[1] Furthermore, steric hindrance from the bulky Trt group can slow down the coupling reaction, increasing the likelihood of incomplete acylation of the N-terminal amine of the peptide-resin.
Conditions that are optimized to suppress racemization, such as shorter pre-activation times, may not always be sufficient to drive the coupling reaction to completion, especially in sterically hindered or aggregation-prone sequences.[2] Therefore, reliable in-process monitoring is not just a quality control measure but an essential component of a successful synthesis strategy.
Qualitative On-Resin Monitoring: The Chemist's Eyes and Ears
Qualitative colorimetric tests performed on a small aliquot of the peptide-resin are the most common methods for real-time monitoring of coupling reactions in SPPS.[3][4] These tests are rapid, require minimal instrumentation, and provide immediate feedback on the presence of unreacted primary or secondary amines.
The Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive method for detecting primary amines.[5][6] The reaction of ninhydrin with a primary amine on the peptide-resin produces an intense blue color, indicating the presence of unreacted N-terminal amine and thus an incomplete coupling reaction.[5][7]
Causality Behind Experimental Choices: The heating step in the Kaiser test is crucial for the reaction to proceed at a reasonable rate. However, excessive heating can lead to the thermal cleavage of the Fmoc protecting group, resulting in a false positive.[5] Therefore, strict adherence to the recommended temperature and time is essential for reliable results.
Protocol for Kaiser Test
Reagents:
-
Reagent A: 16.5 mg of KCN diluted in 25 mL of distilled water, with 1.0 mL of this solution further diluted in 49 mL of pyridine.[7]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[7]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[7]
Procedure:
-
Place a small sample of washed and dried peptide-resin (a few beads) into a small test tube.
-
Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.[7]
-
Heat the test tube at 110°C for 5 minutes.[7]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense blue solution and blue beads | Incomplete coupling. | Recouple the Fmoc-His(Trt)-OH. |
| Colorless or yellow solution and beads | Complete coupling. | Proceed to the next deprotection step. |
| Dark blue solution but colorless beads | Nearly complete coupling.[7] | Extend coupling time or proceed to capping. |
| Light blue solution but dark blue beads | Incomplete coupling.[7] | Recouple the Fmoc-His(Trt)-OH. |
The Chloranil Test
The chloranil test is a valuable alternative or complementary method to the Kaiser test, as it can detect both primary and secondary amines.[8] This is particularly useful when proline is the N-terminal amino acid, for which the Kaiser test gives a less distinct reddish-brown color.[5] The reaction involves the formation of a colored charge-transfer complex between the amine and chloranil, often facilitated by acetaldehyde.[8]
Causality Behind Experimental Choices: The use of acetaldehyde in some protocols forms an intermediate that reacts with chloranil to produce a more intensely colored derivative, enhancing the sensitivity of the test for secondary amines.[8] The reaction is typically performed at room temperature to avoid potential side reactions.
Protocol for Chloranil Test
Reagents:
-
Reagent A: 2% (v/v) acetaldehyde in N,N-dimethylformamide (DMF).[8]
-
Reagent B: 2% (w/v) p-chloranil in DMF.[8]
Procedure:
-
Place 1-5 mg of the washed peptide-resin in a small test tube.[5]
-
Add 1-2 drops of Reagent A.
-
Add 1-2 drops of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.[5]
-
Observe the color of the resin beads.
Interpretation of Results:
| Observation | Interpretation |
| Blue or green beads | Presence of free amine (incomplete coupling).[8][9] |
| Colorless or yellowish beads | Absence of free amine (complete coupling).[9] |
Quantitative Off-Resin Analysis: The Gold Standard
While qualitative tests are invaluable for real-time monitoring, they do not provide quantitative data on the extent of coupling or the presence of side products. For a more rigorous assessment, especially during process development and for the synthesis of therapeutic peptides, off-resin analytical techniques are employed.[10] This involves cleaving a small portion of the peptide from the resin support and analyzing the crude product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[11]
RP-HPLC and LC-MS Analysis
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the desired peptide from impurities such as deletion sequences (resulting from incomplete coupling) and diastereomers (resulting from racemization).[11] When coupled with mass spectrometry (LC-MS), it allows for the definitive identification of these species based on their mass-to-charge ratio.[12]
Causality Behind Experimental Choices: A small-scale cleavage of the peptide from the resin is necessary for analysis by HPLC and MS. The choice of cleavage cocktail depends on the resin and the protecting groups used. For peptides containing Trt-protected histidine, a cleavage cocktail containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) is typically used to prevent side reactions.[13]
Protocol for Small-Scale Cleavage and Analysis
Materials:
-
Peptide-resin sample (approx. 5-10 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail and allow the reaction to proceed at room temperature for 2-3 hours.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether and dry it under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the sample by RP-HPLC and LC-MS.
Data Interpretation:
| Analytical Technique | Observation | Interpretation |
| RP-HPLC | A significant peak eluting earlier than the main product peak. | Potential presence of a deletion sequence (peptide lacking histidine). |
| A shoulder or a closely eluting peak next to the main product peak. | Possible racemization of the histidine residue. | |
| LC-MS | A species with a mass corresponding to the peptide minus the mass of the histidine residue. | Confirms the presence of a deletion sequence. |
| A species with the same mass as the desired product but a different retention time. | Suggests the presence of a diastereomer due to racemization. |
Troubleshooting and Actionable Solutions
Should monitoring indicate an incomplete coupling reaction, a systematic approach to troubleshooting is essential.
| Issue | Potential Cause | Recommended Action |
| Positive Kaiser or Chloranil test after initial coupling | Insufficient coupling time or reagent equivalents. | Perform a second coupling (recoupling) with freshly prepared activated Fmoc-His(Trt)-OH.[5] |
| Peptide aggregation. | Consider changing the solvent to a more disruptive one like NMP or DMSO, or using a different coupling reagent such as HATU.[5] | |
| Persistent positive test after recoupling | Severe aggregation or sterically hindered sequence. | Cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in subsequent steps.[5] |
| Evidence of significant racemization in HPLC/MS | Prolonged pre-activation time; inappropriate coupling reagents or base. | Minimize pre-activation time. Consider using a coupling reagent known for low racemization, such as DEPBT.[2][14] |
Conclusion
The successful incorporation of histidine in Fmoc-SPPS is a testament to a well-controlled and closely monitored synthetic process. By employing a combination of rapid on-resin qualitative tests and rigorous off-resin quantitative analysis, researchers can gain a comprehensive understanding of the Fmoc-His coupling reaction's efficiency. This multi-faceted monitoring strategy not only ensures the synthesis of high-purity histidine-containing peptides but also provides the necessary data to troubleshoot and optimize the synthesis protocol, ultimately leading to more reliable and successful outcomes in peptide research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. peptide.com [peptide.com]
- 6. fiveable.me [fiveable.me]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
- 13. rsc.org [rsc.org]
- 14. bachem.com [bachem.com]
Troubleshooting & Optimization
How to prevent racemization of FMOC-L-Histidine during coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization when coupling Fmoc-L-Histidine. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stereochemical integrity of your synthetic peptides.
Troubleshooting Guide: Diagnosing and Preventing Histidine Racemization
Racemization of this compound is a persistent challenge in SPPS, potentially compromising the biological activity and structural integrity of the final peptide product.[1][2] Understanding the underlying mechanism is the first step toward effective prevention.
The Root Cause: Intramolecular Base Catalysis
Question: Why is this compound so prone to racemization during coupling?
Answer: The primary cause is the imidazole side chain of histidine.[1][3] Specifically, the lone pair of electrons on the π-nitrogen (N-π) of the imidazole ring acts as an internal base.[2][3][4][5][6] During the activation of the carboxyl group for amide bond formation, this nearby nitrogen can abstract the acidic proton from the α-carbon.[1][4][6] This abstraction leads to the formation of a planar, achiral enolate intermediate.[4] Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of the desired L-isomer and the undesired D-isomer (epimerization).[4][5]
This intramolecular catalysis is a distinct and more potent pathway for racemization compared to the oxazolone formation mechanism that affects other amino acids.[6] The most commonly used derivative, Fmoc-His(Trt)-OH, where the trityl group protects the τ-nitrogen (N-τ), offers minimal protection against this side reaction because the catalytic π-nitrogen remains unprotected.[2]
Visualizing the Mechanism of Racemization
To better understand the process, the following diagram illustrates the pathway of histidine racemization and the key intervention points for its prevention.
Caption: Mechanism of histidine racemization and key prevention points.
Frequently Asked Questions (FAQs) & Actionable Solutions
This section provides direct answers to common issues encountered during the coupling of this compound.
Q1: My final peptide shows a significant peak corresponding to the D-His diastereomer. What is the most effective way to prevent this?
A1: The most robust solution is to protect the catalytically active π-nitrogen of the imidazole ring.[2][7][8][9] Using an Fmoc-His derivative with a protecting group on the π-nitrogen, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH , is the most effective strategy to suppress racemization.[1][9][10] This protection electronically deactivates or sterically hinders the nitrogen, preventing it from abstracting the α-proton.[6]
Q2: I only have Fmoc-His(Trt)-OH available. How can I optimize my coupling protocol to minimize racemization?
A2: If you must use Fmoc-His(Trt)-OH, optimizing your coupling conditions is critical. Here are the key parameters to control:
-
Choice of Coupling Reagent: Avoid prolonged pre-activation times, which increase the risk of racemization.[11][12][13]
-
Recommended: Carbodiimide-based couplings, such as DIC, are generally preferred under acidic conditions.[7] However, they must be used with a racemization-suppressing additive.[6][14]
-
Highly Recommended for Prone Sequences: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has shown remarkable resistance to racemization and is often the reagent of choice for coupling Fmoc-His(Trt)-OH.[9][13][15]
-
Use with Caution: Uronium/aminium reagents like HBTU and HATU are highly efficient but can increase racemization risk, especially with strong bases.[16][17] If used, a weaker base like 2,4,6-collidine is recommended over DIPEA.[15]
-
-
Use of Additives: Additives are crucial for suppressing racemization by forming active esters that are less prone to epimerization.[13][18][19]
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): A highly effective and safer, non-explosive alternative to HOBt and HOAt.[13][15][20]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt in suppressing racemization due to its electron-withdrawing properties, which lead to a more reactive active ester and faster coupling.[16][21]
-
HOBt (1-Hydroxybenzotriazole): A standard additive that significantly reduces racemization compared to using a coupling reagent alone.[18][19][22]
-
-
Control of Temperature: Elevated temperatures accelerate racemization.[13]
-
Pre-activation Time: Minimize the time the amino acid exists in its activated state before it is added to the resin.[11][13] Intensive or prolonged pre-activation stimulates racemization.[12] In situ activation is often preferred, but be aware of potential side reactions like Nα-endcapping with DIC.[12][25]
Q3: How do HATU and HBTU compare for coupling this compound?
A3: Both are efficient uronium-based coupling reagents, but HATU generally demonstrates superior performance with a lower risk of epimerization compared to HBTU.[16][26] HATU contains a HOAt moiety, forming a more reactive OAt-active ester, which leads to faster and more complete coupling reactions.[16] This increased speed reduces the time the activated histidine is susceptible to racemization.[16] HBTU, containing a HOBt moiety, forms a less reactive OBt-ester.[16]
Q4: Can I see a quantitative comparison of different conditions?
A4: Yes. The following table summarizes reported racemization levels for Fmoc-His(Trt)-OH under various coupling conditions. Lower percentages of the D-isomer indicate better preservation of stereochemistry.
| Coupling Reagent | Base/Additive | Solvent | D-Isomer (%) | Reference |
| DEPBT | DIPEA | DMF | 0.5 | [17] |
| DIC/Oxyma | - | DMF | 1.0 - 1.8 | [14][17] |
| TBEC/Oxyma | - | NBP/EtOAc (1:4) | 0.43 | [17] |
| HATU | DIPEA | DMF | 2.6 | [17] |
| HBTU | DIPEA | DMF | 3.9 | [17] |
Note: Data is compiled from different studies and serves as a comparative benchmark. Actual results may vary based on sequence, scale, and specific laboratory conditions.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for recommended coupling strategies.
Protocol 1: Low-Racemization Coupling of Fmoc-His(Trt)-OH using DIC/Oxyma
This protocol is a reliable standard for minimizing racemization when Fmoc-His(Trt)-OH is the only available option.
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF). Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[27]
-
Activation Solution Preparation: In a separate reaction vessel, dissolve Fmoc-His(Trt)-OH (3-4 equivalents relative to resin loading) and Oxyma Pure (3-4 equivalents) in DMF.
-
Activation & Coupling: Add Diisopropylcarbodiimide (DIC) (3-4 equivalents) to the amino acid/Oxyma solution. Allow for a short pre-activation time of 1-2 minutes.[27] Immediately add the complete activation mixture to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing & Confirmation: Wash the resin thoroughly with DMF (5-7 times).[27] Confirm coupling completion with a qualitative test (e.g., Kaiser test).
Protocol 2: High-Purity Coupling using π-Protected Fmoc-His(Boc)-OH
This is the recommended protocol for sequences where histidine chirality is absolutely critical.
-
Resin Preparation: Follow the same swelling and deprotection steps as in Protocol 1.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-His(Boc)-OH (3-5 equivalents), the chosen coupling reagent (e.g., HATU, HCTU, or DIC; 3-5 equivalents), and additive if required (e.g., Oxyma for DIC; 3-5 equivalents) in DMF. If using HATU/HCTU, add the base (e.g., DIPEA or collidine; 6-10 equivalents) to this mixture.
-
Coupling: Add the activation mixture to the resin. The reaction can be performed at room temperature or, for accelerated protocols, at an elevated temperature (e.g., 75°C for microwave synthesis), as the Boc protection provides robust defense against racemization.
-
Reaction Time: Allow the reaction to proceed for 5-30 minutes, depending on the synthesis scale and temperature.
-
Washing & Confirmation: Wash the resin thoroughly with DMF and confirm coupling completion.
Workflow for Optimizing Histidine Coupling
The following diagram outlines a logical workflow for troubleshooting and optimizing the incorporation of this compound in your SPPS protocols.
Caption: A decision-making workflow for troubleshooting histidine racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. scite.ai [scite.ai]
- 12. Collection - Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 13. benchchem.com [benchchem.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. nbinno.com [nbinno.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 23. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. peptide.com [peptide.com]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Navigating Side Reactions of Fmoc-L-Histidine in Solid-Phase Peptide Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-L-Histidine. Due to its unique imidazole side chain, histidine is a residue prone to several side reactions that can compromise the purity, yield, and biological activity of the final peptide. This resource provides in-depth troubleshooting advice, mechanistic explanations, and field-proven protocols to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the use of this compound in SPPS.
Q1: Why is Histidine so problematic in Fmoc-SPPS?
The primary challenge with histidine lies in its imidazole side chain. The imidazole ring contains two nitrogen atoms: the τ (tele) nitrogen and the π (pros) nitrogen. The π-nitrogen is nucleophilic and basic, which can lead to several complications. Without protection, this nitrogen can be acylated during coupling steps or, more critically, it can catalyze the racemization of the histidine residue itself upon activation of its carboxyl group[1][2]. Racemization, the loss of stereochemical integrity, results in the formation of D-histidine-containing diastereomers that are often difficult to separate from the desired peptide[1].
Q2: Is side-chain protection for Histidine always necessary?
Yes, for Fmoc-based SPPS, side-chain protection of histidine is considered essential for successful synthesis, especially for longer or more complex peptides[3]. An unprotected imidazole side chain can lead to side reactions such as unwanted acylation and significant racemization[2][3]. The use of a protecting group on one of the imidazole nitrogens mitigates these risks, leading to higher yields and purer products[3].
Q3: What are the most common protecting groups for Fmoc-His-OH and how do they compare?
The choice of protecting group for the histidine side chain is critical for minimizing side reactions. The most common protecting groups are attached to one of the imidazole nitrogens. Here's a comparison of the most widely used options:
| Protecting Group | Point of Attachment | Key Advantages | Key Disadvantages |
| Trityl (Trt) | N(τ)- or N(π)- | Widely used, robust, and effectively prevents many side reactions. Stable to piperidine during Fmoc deprotection[3]. | Prone to significant racemization, especially with strong coupling reagents or extended pre-activation times[4][5][6]. |
| tert-Butoxycarbonyl (Boc) | N(τ)- or N(π)- | Offers improved suppression of racemization compared to Trt[1]. | Can be sensitive to repetitive piperidine treatments in very long syntheses. |
| Methoxybenzyl-oxymethyl (MBom) | N(π)- | Provides excellent suppression of racemization, even under aggressive coupling conditions like microwave heating[5]. | More expensive and can be associated with its own set of deprotection artifacts[5]. |
The Trityl (Trt) group is the most conventional choice, but for sequences prone to racemization, derivatives like Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH are superior options[1][5].
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your synthesis.
Problem 1: HPLC analysis of my crude peptide shows a broad peak or a shoulder next to the main product peak, suggesting a diastereomeric impurity.
-
Likely Cause: Racemization of Histidine. This is the most common side reaction associated with histidine. The basic π-nitrogen of the imidazole ring can abstract the α-proton of the activated histidine, leading to a planar enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of L- and D-isomers[1]. This is particularly prevalent when using the Fmoc-His(Trt)-OH derivative[4][5][6].
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for histidine racemization.
-
Detailed Recommendations:
-
Optimize Coupling Conditions: Intensive pre-activation of Fmoc-His(Trt)-OH significantly increases racemization[4][6]. If using coupling reagents like HBTU, TBTU, or HATU, add the activated amino acid to the resin immediately. Avoid pre-activation times longer than 1-2 minutes.
-
Change Activation Method: Switch to an in situ activation method using carbodiimides like DIC with an additive such as Oxyma Pure or HOBt[7]. This avoids the build-up of the highly reactive activated ester that is prone to racemization.
-
Use a Superior Protecting Group: If racemization persists, the most effective solution is to switch to a derivative with π-nitrogen protection, such as Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH, which are designed to suppress this side reaction[5].
-
Lower Temperature: For microwave-assisted syntheses, reducing the coupling temperature for the histidine residue from 80-90°C to 50°C can significantly limit racemization[8].
-
Problem 2: Mass spectrometry of the crude product shows unexpected adducts, particularly a +81 Da modification.
-
Likely Cause: Guanidinylation of the Histidine side chain. This is a less common but problematic side reaction that can occur when using aminium-based coupling reagents like HBTU or TBTU. These reagents can react with the free amino group of the peptide-resin to form a tetramethylguanidinium group, which can then be transferred to the nucleophilic imidazole ring of a nearby histidine residue.
-
Mechanistic Insight:
Caption: Pathway for guanidinylation side reaction.
-
Preventative Measures:
-
Avoid Problematic Reagents for Histidine Coupling: When coupling the amino acid immediately following a histidine residue, consider using a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide-based method (e.g., DIC/Oxyma) instead of HBTU or TBTU.
-
Ensure Complete Coupling: Incomplete coupling of the amino acid preceding histidine can leave a free N-terminal amine that is susceptible to modification, increasing the risk of this side reaction in subsequent steps.
-
Problem 3: During synthesis of an Asp-His sequence, I observe a significant byproduct that is difficult to separate.
-
Likely Cause: Aspartimide Formation. While not exclusive to histidine, sequences containing aspartic acid (Asp) are highly prone to forming a cyclic aspartimide intermediate, especially during the basic piperidine treatment for Fmoc deprotection[5][9]. The Asp-His sequence is particularly susceptible. This aspartimide can then be opened by piperidine or water to form α- and β-aspartyl peptides, as well as their D-isomers, leading to a complex mixture of impurities[5][7].
-
Mitigation Strategies:
-
Modify Deprotection Conditions: Adding a small amount of an acidic additive like HOBt (0.1 M) to the piperidine deprotection solution can reduce the basicity and significantly suppress aspartimide formation[10][11][12]. Alternatively, using a weaker base like piperazine can also be effective[8][11].
-
Use Sterically Hindered Protecting Groups for Asp: While the standard is Fmoc-Asp(OtBu)-OH, using a bulkier protecting group on the aspartic acid side chain can sterically hinder the formation of the succinimide ring[9][11].
-
Backbone Protection: The most effective method to completely eliminate this side reaction is to use a backbone-protected dipeptide, such as one incorporating a pseudoproline, at the problematic sequence[7][9].
-
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-His(Trt)-OH using DIC/Oxyma
This protocol is designed to minimize racemization when using the common Fmoc-His(Trt)-OH derivative.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 1 min, 1 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Preparation: In a separate vessel, dissolve 4 equivalents of Fmoc-His(Trt)-OH and 4 equivalents of Oxyma Pure in DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the resin. Then, add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the reaction vessel.
-
Reaction Monitoring: Allow the coupling to proceed for 2-4 hours at room temperature. Monitor the reaction completion using a Kaiser test or other appropriate method.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x). Proceed to the next deprotection/coupling cycle.
Final Cleavage Considerations
Even with a successful synthesis, the final cleavage step can introduce side reactions involving histidine. The trityl group, when cleaved, generates stable trityl cations that can re-attach to nucleophilic residues like Tryptophan or Cysteine.
Recommended Cleavage Cocktail for Peptides Containing His(Trt):
-
Reagent: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water
-
Ratio: 95% / 2.5% / 2.5% (v/v/v)
-
Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature[2]. TIS acts as a scavenger to capture the liberated trityl cations, preventing their re-attachment to the peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. scite.ai [scite.ai]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in histidine-containing peptide synthesis
Technical Support Center: Troubleshooting Low Yield in Histidine-Containing Peptide Synthesis
Welcome to the technical support guide for synthesizing peptides containing histidine. Histidine is a unique and often indispensable amino acid, crucial for the function of many biologically active peptides due to its imidazole side chain's ability to act as a proton donor, acceptor, or metal chelator. However, these same properties make it one of the most challenging residues to incorporate during solid-phase peptide synthesis (SPPS).[1][2]
The nucleophilic nitrogen atoms in the imidazole ring can catalyze a host of side reactions, the most notorious being racemization.[3][4] During the carboxyl group activation required for coupling, the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton.[3][4][5] This leads to a planar intermediate that can be reprotonated non-stereoselectively, resulting in a mixture of L- and D-isomers and compromising the final peptide's biological activity.[3][4][5]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues that lead to low yields and impurities. We will explore the root causes and provide actionable, field-proven troubleshooting strategies.
FAQ 1: My overall yield is low and my crude peptide shows a cluster of peaks around the target mass. What's the most likely cause?
Answer: This is a classic symptom of significant racemization at the histidine residue.[2][6] The presence of a diastereomer (a peptide with a D-His instead of the intended L-His) is often difficult to resolve via standard reversed-phase HPLC, leading to broad or closely eluting peaks and a substantial reduction in the yield of the desired pure peptide.[7]
Core Problem: The primary driver of histidine racemization is the activation of its carboxyl group for coupling.[5][8] The imidazole side chain, if not adequately protected, facilitates the loss of stereochemical integrity.[3][9] The choice of protecting group, coupling reagent, and reaction conditions are all critical factors.[3]
Troubleshooting & Resolution Strategy:
-
Confirm Racemization: The first step is to confirm the presence of diastereomers. This can be achieved using high-resolution analytical techniques.
-
LC-MS/MS: Peptide mapping by digesting the peptide and analyzing the fragments can help pinpoint the epimerized residue.[10]
-
Chiral HPLC or GC-MS of Hydrolyzed Amino Acids: After complete hydrolysis of the peptide, the resulting amino acids can be derivatized and analyzed by chiral chromatography to quantify the ratio of L- to D-histidine.[11]
-
-
Re-evaluate Your Histidine Protecting Group: The most effective way to suppress racemization is by protecting the imidazole nitrogen.[9][12] The choice of protecting group is a trade-off between stability, racemization suppression, and cleavage conditions.
-
Fmoc-His(Trt)-OH (Trityl): This is the most common choice in Fmoc-SPPS.[1] While generally effective, the Trt group is somewhat labile to the piperidine used for Fmoc deprotection, especially with prolonged exposure.[13] More importantly, it is highly susceptible to racemization during pre-activation.[7]
-
Fmoc-His(Boc)-OH (tert-Butyloxycarbonyl): This protecting group offers superior protection against racemization.[14] The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole ring, significantly suppressing its ability to catalyze epimerization.[5] In one study, coupling at elevated temperatures with Fmoc-His(Trt)-OH resulted in over 16% epimerization, while Fmoc-His(Boc)-OH showed less than 1%.[14]
Protecting Group Racemization Risk Stability to 20% Piperidine/DMF Final Cleavage Conditions Key Consideration Trityl (Trt) High Moderately stable, can see slow loss Standard TFA cocktail Prone to racemization, especially with carbodiimide reagents.[7] Boc Very Low Highly Stable Standard TFA cocktail Excellent choice for minimizing racemization.[4][14] Benzyloxymethyl (Bom) Very Low Stable Stronger acid (e.g., HF) may be needed Highly effective at preventing racemization but requires harsher cleavage.[3] -
-
Optimize Coupling Conditions:
-
Avoid Carbodiimides (DIC/DCC) Alone: Using carbodiimide reagents without racemization-suppressing additives is highly discouraged for histidine.[15][16]
-
Use Aminium/Uronium or Phosphonium Reagents: Reagents like HATU , HBTU , or PyBOP are generally preferred.[17] They rapidly form active esters that couple efficiently, reducing the time the activated histidine is vulnerable to racemization.[17] HATU is often superior to HBTU as it results in less epimerization.[17]
-
Incorporate Additives: Always use additives like Oxyma Pure or 1-hydroxybenzotriazole (HOBt) when coupling histidine.[3][12] These additives suppress racemization by forming active esters that are more stable and less prone to forming the undesirable oxazolone intermediate.[8]
-
Avoid Prolonged Pre-activation: Intensive pre-activation of Fmoc-His(Trt)-OH before adding it to the resin has been shown to stimulate racemization.[7] An in situ activation strategy is often better.
-
FAQ 2: I am using Fmoc-His(Trt)-OH and see a significant amount of a +84 Da impurity in my final product. What is this?
Answer: This is a classic signature of a guanidinylation side reaction, where the N-terminal amine of your peptide has been capped by a fragment from an aminium/uronium-based coupling reagent like HBTU or HCTU. This side reaction terminates the peptide chain.
Core Problem: Uronium/aminium salts (e.g., HBTU, HCTU) can react directly with the free N-terminal amine of the growing peptide chain, especially if the activation of the incoming amino acid's carboxyl group is slow.[18] This is more problematic for sterically hindered couplings where the desired reaction is slow, giving the side reaction more time to occur.
Troubleshooting & Resolution Workflow:
The workflow below outlines the decision process to mitigate this side reaction.
Caption: Decision workflow for troubleshooting guanidinylation.
-
Switch to Phosphonium Reagents: The most robust solution is to switch to a phosphonium-based reagent like PyBOP or PyAOP . These reagents do not have the same capacity to guanidinylate the free amine and generally produce cleaner crude products, especially in difficult couplings.
-
Optimize Uronium Protocol: If you must use a uronium reagent, avoid using it in excess. Ensure that the activation of the amino acid is fast and complete before the mixture is added to the resin.
-
Use DIC/Oxyma: A combination of a carbodiimide like DIC with an additive like Oxyma Pure is also an effective alternative that avoids this specific side reaction.
FAQ 3: My synthesis fails or gives very low yield after a His-Asp sequence. What is happening?
Answer: You are likely observing extensive aspartimide formation . This is a common and troublesome side reaction, particularly in sequences containing Asp-Gly, Asp-Ala, Asp-Ser, and Asp-His.[12][19]
Core Problem: The side-chain carboxyl group of aspartic acid can attack the backbone amide bond, especially under the basic conditions of piperidine-mediated Fmoc deprotection. This forms a five-membered succinimide ring (aspartimide).[6][12] This intermediate can then re-open to form a mixture of the correct α-aspartyl peptide and an incorrect β-aspartyl peptide, or it can react with piperidine to form a piperidide adduct, terminating the chain.[12] The presence of histidine adjacent to the Asp residue can exacerbate this issue.[19]
Troubleshooting & Resolution Strategy:
-
Modify Deprotection Conditions:
-
Use Sterically Hindering Protecting Groups: For the aspartic acid residue, consider using a bulkier side-chain protecting group like OMpe (3-methyl-pent-3-yl ester) instead of the standard OtBu. The increased steric bulk hinders the cyclization reaction.
-
Incorporate Backbone Protection: Introduce a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid preceding the aspartate.[12] This strategy effectively prevents aspartimide formation by sterically blocking the required geometry for the side-chain attack.
FAQ 4: My peptide is aggregating on the resin after the histidine is coupled. How can I improve this?
Answer: Peptide aggregation on the resin is a major cause of low yield, as it physically prevents reagents from accessing the reactive N-terminus of the growing chain, leading to incomplete coupling and deprotection steps.[12] Histidine-containing peptides can be particularly prone to aggregation.[20]
Core Problem: The aggregation is driven by intermolecular hydrogen bonding of the peptide backbones.[12] The histidine side chain's properties can influence this; at neutral pH, the uncharged imidazole ring can participate in π–π stacking, and its ability to chelate trace metal ions can sometimes bridge peptide molecules, promoting aggregation.[20]
Troubleshooting & Resolution Strategy:
-
Change Synthesis Solvents: If you are using DMF, switch to N-methylpyrrolidone (NMP), which has better solvating properties.[12] Adding small amounts of DMSO (up to 15%) can also help disrupt aggregation.[12]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-75°C) can provide enough energy to break up secondary structures and improve reaction kinetics.
-
Use "Difficult Coupling" Reagents: Employ high-efficiency coupling reagents like HATU or HCTU, which can often power through moderately aggregated sequences.
-
Incorporate "Magic Mixture": For extremely difficult sequences, a solvent system known as the "Magic Mixture" can be used. This consists of a 1:1:1 mixture of DCM/DMF/NMP containing 1% Triton X-100 and 2M ethylene carbonate.
-
Use a Low-Load Resin: Resynthesize the peptide on a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Experimental Protocol: Optimized Coupling of Fmoc-His(Boc)-OH to Minimize Racemization
This protocol is recommended for incorporating histidine where chiral purity is paramount.
Reagents:
-
Peptide-resin with free N-terminal amine
-
Fmoc-His(Boc)-OH (3 equivalents)
-
HATU (2.95 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and that the previous Fmoc deprotection step has been followed by a thorough wash protocol (at least 6 x DMF washes) to completely remove residual piperidine.[21]
-
Activation Solution Preparation: In a separate, dry vessel, dissolve Fmoc-His(Boc)-OH and HATU in a minimal volume of DMF.
-
Activation: Add DIPEA to the activation solution. Allow the mixture to pre-activate for no more than 2 minutes. A color change to yellow is typically observed.
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 45-60 minutes.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next deprotection cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Epimerisation in Peptide Synthesis [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. oxfordglobal.com [oxfordglobal.com]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
- 12. peptide.com [peptide.com]
- 13. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 14. benchchem.com [benchchem.com]
- 15. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. people.uniurb.it [people.uniurb.it]
- 19. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Optimizing coupling conditions for Fmoc-His(Trt)-OH to reduce epimerization
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high stereochemical purity is paramount for the therapeutic efficacy and biological activity of your synthetic peptides. The incorporation of Histidine, particularly Fmoc-His(Trt)-OH, is a well-documented challenge in Solid-Phase Peptide Synthesis (SPPS) due to its high propensity for racemization.
This guide provides in-depth troubleshooting advice, field-proven protocols, and a comprehensive analysis of the factors contributing to histidine epimerization. Our goal is to empower you with the knowledge to optimize your coupling strategies, minimize diastereomeric impurities, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is histidine racemization and why is it a problem?
A1: Racemization, or epimerization in the context of a multi-chiral center molecule like a peptide, is the conversion of a single enantiomer (the biologically active L-amino acid) into a mixture of both L- and D-enantiomers.[1] The primary mechanism for histidine racemization involves its imidazole side chain acting as an intramolecular base.[2][3][4] This side chain can abstract the proton from the alpha-carbon of the activated histidine, forming a planar, achiral enolate intermediate. Subsequent, non-stereoselective reprotonation results in a mixture of L- and D-histidine residues in your peptide sequence.[2] This is problematic because the presence of the D-isomer can drastically reduce or alter the peptide's biological activity and create significant challenges during purification.[5][6]
Q2: Why is Fmoc-His(Trt)-OH especially prone to this side reaction?
A2: The trityl (Trt) protecting group on the imidazole side chain primarily protects the tau (τ) nitrogen.[7][8] The pi (π) nitrogen remains unprotected and its lone pair of electrons is positioned to act as an internal base, facilitating the alpha-proton abstraction that initiates racemization.[7][9] While the bulky Trt group offers some steric hindrance, it does little to suppress the electronic-based mechanism of epimerization.[7]
Q3: What are the most critical factors that influence the degree of racemization?
A3: Several experimental parameters have a significant impact on histidine racemization.[4] The most critical are:
-
Coupling Reagent & Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.[3][4][10]
-
Base: The strength and steric hindrance of the base used during coupling play a crucial role.[1][10][11]
-
Pre-activation Time: The duration for which the amino acid is activated before being added to the resin is a key factor.[12][13][14]
-
Temperature: Higher temperatures accelerate both coupling and racemization, requiring a careful balance.[10][12][15]
Q4: Is there a better side-chain protecting group than Trt for minimizing racemization?
A4: Yes, experimental evidence strongly indicates that other protecting groups offer superior protection against racemization. The tert-Butoxycarbonyl (Boc) group, as in Fmoc-His(Boc)-OH, has been shown to significantly reduce epimerization compared to Fmoc-His(Trt)-OH under identical conditions.[2][7][16] This is attributed to the electron-withdrawing nature of the urethane group, which reduces the basicity of the imidazole ring.[7] For instance, in one study, coupling at 50°C for 10 minutes with Fmoc-His(Trt)-OH resulted in 6.8% of the D-isomer, while Fmoc-His(Boc)-OH yielded only 0.18%.[16] Other groups like 4-methoxybenzyloxymethyl (MBom), which protect the problematic π-nitrogen, are also highly effective at preventing racemization.[17][18]
Troubleshooting Guide: High D-Histidine Impurity Detected
Issue: Chiral chromatography (HPLC) or LC-MS analysis of your purified peptide shows a significant peak corresponding to the D-His diastereomer.
This is a common issue stemming from non-optimized coupling conditions for the Fmoc-His(Trt)-OH residue. Below is a systematic guide to identifying and rectifying the root cause.
Diagram: Troubleshooting Workflow for Histidine Racemization
Caption: A systematic workflow for troubleshooting the root causes of histidine racemization.
Step 1: Evaluate Your Coupling Reagent and Additives
The activation of the carboxylic acid is the step where racemization occurs. Your choice of reagents directly controls the reactivity and stability of the activated intermediate.
Causality: Coupling reagents form an activated species with the amino acid's carboxyl group. Some intermediates are more susceptible to enolization than others. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) work by forming an active ester intermediate that is less prone to racemization than the initial activated species (e.g., the O-acylisourea from a carbodiimide).[12][17][19][20]
Recommendations:
-
Prioritize Carbodiimides with Additives: The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with OxymaPure® or HOBt is highly recommended for minimizing racemization.[10][11] This method avoids the use of a tertiary base if run under neutral conditions, further reducing the risk.
-
Use Phosphonium Reagents for Difficult Couplings: For sterically hindered couplings, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has shown remarkable resistance to racemization and is a reagent of choice for Fmoc-His(Trt)-OH.[11]
-
Exercise Caution with Onium Salts (HBTU, HATU): While powerful, aminium/uronium reagents like HBTU and HATU often require a base like DIPEA for activation, which can promote racemization.[8][10] If you must use them, ensure the addition of HOBt or HOAt and minimize pre-activation time.
| Coupling Reagent Combination | Typical % D-His Formation | Key Considerations |
| DIC / OxymaPure® | Low (e.g., ~1.0-2.5%) [5] | Highly recommended. Avoids strong bases. Oxyma is a safer, often more effective alternative to HOBt.[11][12] |
| DIC / HOBt | Low | A classic, effective combination for suppressing racemization.[10][21] |
| DEPBT | Very Low | Excellent for racemization-prone residues but may be more expensive.[11] |
| HATU / DIPEA | Variable to High | Fast coupling but higher risk of racemization due to the required base.[8][22] Requires careful optimization. |
| HBTU / DIPEA | Variable to High | Similar to HATU, the required base increases the risk of epimerization.[2][8] |
Step 2: Scrutinize Your Base Selection
Causality: The base used during coupling can directly abstract the alpha-proton or increase the basicity of the reaction environment, both of which accelerate racemization. Strong, sterically unhindered bases are the most problematic.
Recommendations:
-
Avoid DIPEA if Possible: N,N-diisopropylethylamine (DIPEA) is a common cause of racemization.[10]
-
Switch to a Weaker or More Hindered Base: If a base is required (e.g., with onium salt reagents), replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[10][11]
-
Use Stoichiometric Amounts: Use the minimum amount of base necessary for the reaction to proceed.
Step 3: Analyze Your Activation Strategy
A critical conflict exists between minimizing histidine racemization and preventing a common side reaction with DIC, known as Nα-DIC-endcapping.[5][12][13]
Causality:
-
Prolonged Pre-activation: Allowing Fmoc-His(Trt)-OH to pre-activate with the coupling reagent and base before adding it to the resin leads to a higher concentration of the activated species over time, significantly increasing the opportunity for racemization.[5][10][13][14]
-
In Situ Activation: Adding the coupling reagents directly to the resin (in situ activation) minimizes the time the amino acid spends in its activated state, thus reducing racemization. However, with DIC, this leaves free DIC in the vessel, which can react with the peptide's N-terminal amine to form an irreversible guanidinium-type adduct, capping the chain.[12][13]
Diagram: The Activation Strategy Conflict
Caption: The conflicting relationship between activation strategy, racemization, and Nα-DIC-endcapping.
Recommendations:
-
Find the Balance: A Design of Experiments (DOE) approach is the most robust way to find the optimal pre-activation time that balances minimizing both side reactions.[5][12][13]
-
Shorten Pre-activation: If using pre-activation, reduce the time to the absolute minimum required (e.g., 1-5 minutes) before adding the mixture to the resin.[2][3]
-
Consider Alternative Reagents: If Nα-DIC-endcapping is a persistent issue, switching to a non-carbodiimide reagent like DEPBT can circumvent the problem entirely.[11]
Step 4: Optimize Reaction Conditions
Causality: Kinetic energy affects the rate of all chemical reactions. Higher temperatures will increase the rate of both the desired amide bond formation and the undesired epimerization side reaction.[12]
Recommendations:
-
Lower the Temperature: Perform the coupling at room temperature or below (e.g., 0°C).[10] While this may require longer coupling times, it will significantly suppress racemization.
-
Microwave SPPS: If using microwave-assisted synthesis, reduce the coupling temperature for the histidine residue. Lowering the temperature from 80°C to 50°C can effectively limit the racemization of histidine.[10][15][23]
-
Solvent Choice: While DMF is standard, using a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1), can sometimes help reduce racemization.[10]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-His(Trt)-OH using DIC/Oxyma
This protocol is designed to minimize epimerization by using a recommended carbodiimide/additive combination without a strong base and with a short pre-activation time.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq. relative to resin loading) and OxymaPure® (3 eq.) in DMF.
-
Add Diisopropylcarbodiimide (DIC) (3 eq.) to this solution.
-
Allow this mixture to pre-activate for a minimal, standardized time (e.g., 2-5 minutes). Do not exceed 5 minutes.
-
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Analysis of Histidine Racemization by Chiral HPLC
This protocol provides a general workflow for quantifying the level of D-His diastereomer in your crude peptide product.
-
Peptide Cleavage: After completing the synthesis, wash the final peptide-resin with DCM and dry it under a vacuum. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, wash with more cold ether, and dry under vacuum.[2]
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase column suitable for peptide analysis.
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., isopropanol) with an acidic additive (e.g., 0.1% TFA). The exact gradient or isocratic conditions must be optimized for your specific peptide.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Integrate the peak areas for the desired L-His peptide and the D-His diastereomer. Calculate the percentage of racemization using the formula: % Racemization = [Area(D-His) / (Area(L-His) + Area(D-His))] x 100[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scite.ai [scite.ai]
- 6. Study of the impact of histidine configuration and position on analytical separation of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. chimia.ch [chimia.ch]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Collection - Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 20. nbinno.com [nbinno.com]
- 21. peptide.com [peptide.com]
- 22. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 23. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
Strategies to minimize D-isomer formation with Fmoc-His(Boc)-OH
A Scientist's Guide to Preserving Chiral Integrity in Peptide Synthesis
Welcome to the technical support hub for Nα-Fmoc-Nτ-Boc-L-histidine (Fmoc-His(Boc)-OH). This resource is designed for researchers, chemists, and drug development professionals who are dedicated to the synthesis of high-purity peptides. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize D-isomer formation and navigate the complexities of incorporating histidine into your peptide sequences.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the use of Fmoc-His(Boc)-OH in solid-phase peptide synthesis (SPPS), with a focus on practical solutions grounded in chemical principles.
Question 1: I'm observing significant D-isomer formation (>1%) when using Fmoc-His(Boc)-OH. What is the primary cause and how can I fix it?
Answer:
Significant racemization of histidine is a well-documented challenge in SPPS. The root cause lies in the chemical nature of the histidine side chain. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an internal base, abstracting the proton from the α-carbon of the activated amino acid.[1][2][3][4] This forms an achiral enolate intermediate, which upon reprotonation can yield both the desired L-isomer and the undesired D-isomer.[1]
While Fmoc-His(Boc)-OH is specifically designed to mitigate this issue, certain conditions can still promote this side reaction. The tert-butyloxycarbonyl (Boc) group on the τ-nitrogen is electron-withdrawing, which reduces the basicity of the imidazole ring and suppresses the tendency for proton abstraction.[1][4][5][6] However, aggressive activation methods or prolonged exposure to basic conditions can overcome this protection.
Immediate Troubleshooting Steps:
-
Review Your Coupling Reagents: The choice of coupling reagent is paramount. Highly basic conditions can accelerate racemization.
-
Recommended: Use a carbodiimide-based method with a suitable additive, such as Diisopropylcarbodiimide (DIC) in combination with OxymaPure®.[2][7] The mildly acidic environment of this activation method is known to suppress epimerization.[2]
-
Use with Caution: Uronium/aminium reagents like HBTU, especially when used with excess tertiary bases like N,N-diisopropylethylamine (DIPEA), can increase the risk of racemization.[8] If you must use this class of reagents, HATU is generally a better choice than HBTU as it leads to faster coupling and lower epimerization rates.[5][9]
-
-
Control the Temperature: Elevated temperatures, often used to drive difficult couplings, will significantly accelerate racemization.
-
Minimize Pre-activation Time: The longer the amino acid remains in its activated state before coupling, the greater the opportunity for racemization.
Diagram 1: Mechanism of Histidine Racemization
Caption: Intramolecular base catalysis leads to an achiral intermediate.
Question 2: Is Fmoc-His(Boc)-OH superior to Fmoc-His(Trt)-OH? My lab has traditionally used the trityl-protected version.
Answer:
Yes, for the purpose of minimizing racemization, the available data strongly indicates that Fmoc-His(Boc)-OH is significantly superior to Fmoc-His(Trt)-OH .[14][15] This is especially true under forcing conditions like elevated temperatures, which are common in modern microwave-assisted SPPS.[4][14]
The key difference lies in the position and electronic nature of the protecting group. The Trityl (Trt) group is bulky and protects the τ-nitrogen (N-im), which helps prevent side reactions on the ring but offers only minor suppression of racemization.[2] The Boc group on Fmoc-His(Boc)-OH also protects the τ-nitrogen, but its urethane nature is more effective at withdrawing electron density from the imidazole ring, thereby reducing the basicity of the π-nitrogen responsible for catalyzing racemization.[1][2][4]
Quantitative Comparison: D-Isomer Formation (%)
| Histidine Derivative | Coupling Temperature | D-Isomer Formation (%) | Context |
| Fmoc-His(Trt)-OH | 50 °C | 6.8% | Liraglutide Synthesis[2][14] |
| Fmoc-His(Boc)-OH | 50 °C | 0.18% | Liraglutide Synthesis [2][14] |
| Fmoc-His(Trt)-OH | 90 °C | >16% | Liraglutide Synthesis[2][14] |
| Fmoc-His(Boc)-OH | 90 °C | 0.81% | Liraglutide Synthesis [2][14] |
| Fmoc-His(Trt)-OH | 50 °C | 2.88% | Beta Amyloid (1-42)[2] |
| Fmoc-His(Boc)-OH | 90 °C | 1.29% | Beta Amyloid (1-42) [2] |
As the data clearly demonstrates, switching to Fmoc-His(Boc)-OH can reduce D-isomer formation by an order of magnitude or more, making it a robust choice for synthesizing high-purity peptides for therapeutic or other critical applications.[15]
Question 3: Which coupling reagents and additives are recommended for use with Fmoc-His(Boc)-OH to ensure the highest chiral purity?
Answer:
The selection of coupling reagents and additives is a critical decision that directly impacts the stereochemical integrity of the incorporated histidine residue. The goal is to achieve rapid amide bond formation while minimizing the lifetime of the activated amino acid, which is prone to racemization.[5]
Recommended Reagent Systems:
-
DIC / OxymaPure®: This combination is highly recommended for its efficiency and excellent suppression of racemization.[2][5] OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive and highly effective additive that intercepts the initial carbodiimide adduct to form a more stable active ester, preventing the formation of the problematic oxazolone intermediate that leads to racemization.[16][17][18] It has been shown to be superior to the traditional HOBt in both performance and safety.[18]
-
HATU / DIPEA: For very difficult couplings where high reactivity is needed, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent choice.[5] It generally provides faster and more complete couplings than older uronium reagents, reducing the time the activated histidine is susceptible to racemization.[5] Use DIPEA sparingly (e.g., 2 equivalents relative to the amino acid).
-
DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is a phosphonium-based reagent noted for its remarkable resistance to racemization.[5][7] It is an excellent, albeit more expensive, choice for coupling racemization-prone residues like histidine.[5][7]
Additives to Avoid or Use with Caution:
-
HOBt (1-Hydroxybenzotriazole): While historically popular, HOBt is now known to have explosive properties in its anhydrous form and its availability is restricted.[7] Modern additives like OxymaPure® are safer and often more effective.[18]
-
Excess Base: Avoid using a large excess of tertiary amines like DIPEA, as this can create a basic environment that promotes α-proton abstraction and subsequent racemization.[8]
Diagram 2: SPPS Coupling Workflow for Fmoc-His(Boc)-OH
Caption: Key steps in a single coupling cycle using Fmoc-His(Boc)-OH.
Experimental Protocol: Standard Coupling of Fmoc-His(Boc)-OH
This protocol describes a standard manual coupling procedure designed to minimize racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-His(Boc)-OH (3-5 equivalents relative to resin loading)
-
DIC (3-5 equivalents)
-
OxymaPure® (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.[4]
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10-15 minutes.[4]
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test gives a blue color).[1]
-
-
Amino Acid Activation and Coupling:
-
In a separate, clean vial, dissolve Fmoc-His(Boc)-OH and OxymaPure® in a minimal amount of DMF.
-
Add DIC to the solution. The solution may become slightly warm.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For microwave synthesis, couple at 50°C for 10 minutes.[2]
-
-
Monitoring and Washing:
References
- 1. benchchem.com [benchchem.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. bachem.com [bachem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and characterizing impurities in histidine peptide synthesis
A-Guide for Researchers on Identifying and Characterizing Impurities
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis of histidine-containing peptides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your troubleshooting efforts. Histidine's unique imidazole side chain presents specific challenges, primarily racemization and side-reaction-driven impurity formation. This guide offers a structured approach to identifying, characterizing, and mitigating these common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of peptides containing histidine.
Q1: Why is histidine considered a "difficult" amino acid in Solid-Phase Peptide Synthesis (SPPS)?
A1: Histidine is notoriously challenging for two primary reasons rooted in the chemistry of its imidazole side chain:
-
High Propensity for Racemization: The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base.[1][2] During the carboxyl group activation step of coupling, this nitrogen can abstract the alpha-proton, leading to a temporary loss of chirality and the formation of both L- and D-isomers.[1][2][3] This enantiomeric impurity is particularly difficult to remove via standard purification methods like RP-HPLC.[4]
-
Side-Chain Reactivity: The imidazole ring is nucleophilic and can cause undesirable side reactions. If left unprotected, it can react with activated amino acids, reducing coupling efficiency.[5] It can also react with carbocations generated during the final cleavage step, leading to adducts.
Q2: Which side-chain protecting group is best for histidine in Fmoc-SPPS?
A2: The choice of protecting group is critical and depends on the specific sequence and synthesis conditions. Here's a breakdown of common options:
-
Trityl (Trt): This is the most common and generally recommended protecting group for routine synthesis.[3] It is attached to the τ-nitrogen (N-tau) and provides good protection against side-chain acylation. However, it does not fully prevent racemization because the problematic π-nitrogen remains unprotected.[3][6] Racemization is a significant risk, especially with long pre-activation times or base-mediated coupling methods.[3][4]
-
tert-Butoxycarbonyl (Boc): The Fmoc-His(Boc)-OH derivative offers protection on the π-nitrogen (N-pi), which is effective at suppressing racemization.[2] This makes it a superior choice when chiral purity is paramount.
-
Benzyloxymethyl (Bom): Attached at the τ-nitrogen, the Bom group is very effective at preventing racemization.[1][5] However, its removal requires harsh conditions, and it is associated with other side reactions, making it less common in standard Fmoc synthesis.[3]
-
2,4-Dinitrophenyl (Dnp): This group suppresses the basicity of the imidazole ring, reducing side reactions.[7] However, it can be partially cleaved by the piperidine used for Fmoc deprotection, which can be a significant issue.[7]
Recommendation: For most applications, Fmoc-His(Trt)-OH is a suitable starting point when used with coupling conditions that minimize racemization (e.g., using DIC/HOBt).[3] If racemization is still observed, switching to Fmoc-His(Boc)-OH is the most effective solution.[2]
Q3: How do I know if my histidine residue has racemized?
A3: Detecting racemization (the presence of the D-histidine diastereomer) typically requires high-resolution analytical techniques:
-
Reversed-Phase HPLC (RP-HPLC): Often, the diastereomeric peptide (containing D-His) will have a slightly different retention time and may appear as a shoulder on the main peak or a closely eluting, poorly resolved peak.[4] Using high-resolution columns and optimizing the gradient can improve separation.
-
LC-MS: Coupling HPLC with mass spectrometry is the definitive method. The diastereomer will have the exact same mass as the target peptide but will elute at a different time.[8][9]
-
Chiral Amino Acid Analysis: This is a destructive but conclusive method. The purified peptide is hydrolyzed back to its constituent amino acids, which are then analyzed using chiral chromatography to quantify the ratio of L-His to D-His.
Part 2: Troubleshooting Guides
This section is formatted to address specific problems you might observe during analysis of your crude peptide.
Problem 1: My mass spectrum shows the correct mass, but the HPLC chromatogram has a broad main peak or a significant shoulder.
-
Potential Cause: Histidine Racemization.
-
Scientific Rationale: As discussed, the imidazole ring can catalyze the epimerization of the activated histidine residue during coupling, creating a diastereomer of your target peptide.[2][3][10] Diastereomers are often very similar in hydrophobicity, making them difficult to separate on RP-HPLC, resulting in peak broadening or co-elution.[4]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting histidine racemization.
-
Mitigation & Prevention Protocol:
-
Optimize Coupling Conditions: Avoid coupling reagents that require strong bases and minimize the pre-activation time for the histidine residue.[3][4] Using additives like 1-hydroxybenzotriazole (HOBt) or Oxyma with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) is highly effective at suppressing racemization.[1][11][12]
-
Switch Protecting Group: The most robust solution is to switch from the standard Fmoc-His(Trt)-OH to a π-nitrogen protected version, such as Fmoc-His(Boc)-OH .[2] This directly blocks the nitrogen responsible for catalyzing the racemization.
-
Problem 2: My mass spectrum shows an unexpected peak with a mass of +242.2 Da.
-
Potential Cause: Incomplete removal of the Trityl (Trt) protecting group.
-
Scientific Rationale: The Trityl group (triphenylmethyl) is used to protect the histidine side chain during synthesis.[5] It is cleaved under acidic conditions, typically using a cocktail containing trifluoroacetic acid (TFA). If the cleavage time is too short, the concentration of TFA is too low, or if scavengers are not used effectively, the Trt group can remain attached to the final peptide. The mass of a Trityl group is approximately 242.3 g/mol .
-
Troubleshooting & Prevention:
Parameter Standard Protocol Optimized Protocol for His(Trt) Peptides Rationale Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂O 94% TFA, 2.5% TIS, 2.5% DODT, 1% H₂O Triisopropylsilane (TIS) is a scavenger for the Trt carbocation. Dodecanethiol (DODT) can also aid in reduction. Cleavage Time 2-3 hours 3-4 hours Histidine-Trityl bonds can sometimes be more resistant to cleavage. Extending the time ensures complete deprotection. Temperature Room Temperature Room Temperature Increasing temperature is generally not recommended as it can accelerate other side reactions. -
Verification: Re-treat the crude peptide with the optimized cleavage cocktail for an additional 1-2 hours and re-analyze by LC-MS. If the +242.2 Da peak decreases and the target peptide peak increases, incomplete Trt removal was the cause.
Problem 3: My mass spectrum shows multiple unexpected peaks, including masses corresponding to deletion sequences (-137.1 Da for His).
-
Potential Cause: Incomplete coupling of the histidine residue.
-
Scientific Rationale: Incomplete coupling reactions are a common source of impurities in SPPS, leading to sequences that are missing one or more amino acids (deletion sequences).[13][14][15] Histidine coupling can be sterically hindered or slowed by aggregation. If the subsequent amino acid is coupled to a chain where histidine failed to attach, a His-deletion impurity is formed.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting deletion sequences.
-
Mitigation & Prevention Protocol:
-
Double Coupling: For the histidine residue (and any other difficult couplings), perform the coupling reaction twice before proceeding to the deprotection of the next amino acid.[13]
-
Use a More Potent Activator: Switch to a more efficient coupling reagent system like HCTU or HATU, which are known to improve outcomes for sterically hindered couplings.
-
Monitor the Coupling: After the coupling step, take a small sample of the resin and perform a Kaiser test or Chloranil test to check for the presence of free amines. A positive test indicates incomplete coupling, and the step should be repeated before continuing the synthesis.
-
Part 3: Key Experimental Protocols
Protocol 1: General RP-HPLC Method for Peptide Purity Analysis
This protocol provides a starting point for analyzing crude synthetic peptides.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 5-10% Acetonitrile in water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.[8]
-
-
HPLC System & Column:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Note: For LC-MS analysis, 0.1% Formic Acid (FA) should be substituted for TFA in both mobile phases to avoid ion suppression.[16]
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (wash)
-
40-45 min: 95% to 5% B (re-equilibration)
-
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the area of the main product peak by the total area of all peaks.
-
Examine the chromatogram for fronting, tailing, or the presence of shoulder peaks that may indicate impurities like diastereomers.[17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 8. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. oxfordglobal.com [oxfordglobal.com]
- 10. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. benchchem.com [benchchem.com]
- 14. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. pekcuralabs.com [pekcuralabs.com]
Technical Support Center: Managing Fm-Histidine Integrity During Peptide Synthesis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting advice for a critical challenge in solid-phase peptide synthesis (SPPS): maintaining the integrity of Fmoc-histidine during activation and coupling. Histidine's unique imidazole side chain, while vital for the function of many peptides, makes it highly susceptible to racemization, a side reaction that can severely impact the final product's biological activity and purity.[1][2][3]
This center is structured to provide immediate answers through our FAQs and then delve deeper into the underlying chemistry and corrective actions in our detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-histidine so prone to racemization during coupling?
A1: The racemization of histidine is primarily caused by intramolecular base catalysis from its own imidazole side chain.[1][4][5][6] The π-nitrogen of the imidazole ring can abstract the proton from the α-carbon of the activated amino acid. This creates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side, leading to a mixture of the desired L-isomer and the undesired D-isomer.[1][2][4] This propensity is a significant concern, especially when using base-mediated coupling methods or with prolonged activation times.[5]
Q2: My solution of Fmoc-His(Trt)-OH in DMF is turning yellow/brown. What does this mean and how can I prevent it?
A2: The discoloration indicates degradation of the Fmoc-His(Trt)-OH.[7] This is often due to the instability of the trityl (Trt) protecting group, which can be prematurely cleaved by basic impurities, like dimethylamine, commonly found in DMF.[7] This degradation can introduce impurities into your final peptide. To prevent this, use high-purity, amine-free DMF, prepare solutions fresh immediately before use, and if storage is necessary, keep the solution at 4°C for no more than 24-48 hours.[7] Studies have shown that Fmoc-His(Boc)-OH exhibits greater solution stability compared to Fmoc-His(Trt)-OH.[3][8]
Q3: Which side-chain protecting group is best for minimizing histidine racemization?
A3: Protecting the π-nitrogen of the imidazole ring is a proven strategy to suppress racemization.[9] The tert-butyloxycarbonyl (Boc) group, as in Fmoc-His(Boc)-OH, is particularly effective. The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole ring, making it less likely to catalyze racemization.[10] Experimental data shows that Fmoc-His(Boc)-OH significantly reduces epimerization compared to the more traditional Fmoc-His(Trt)-OH, especially at elevated temperatures.[1][8] For instance, in one study, coupling at 50°C with Trt protection resulted in 6.8% D-isomer formation, while Boc protection under the same conditions yielded only 0.18%.[8]
Q4: Can prolonged pre-activation time increase the risk of side reactions other than racemization?
A4: Yes. While racemization is the primary concern, prolonged activation, especially with carbodiimide reagents like DIC, can lead to other side reactions. One notable issue is the formation of an Nα-endcapping adduct with DIC, which terminates the peptide chain.[11][12] There is often a conflicting relationship between minimizing histidine racemization (which is exacerbated by long pre-activation) and preventing this Nα-endcapping (which is more likely with in-situ activation).[12]
Troubleshooting Guides: From Problem to Protocol
Problem 1: High Levels of D-Histidine Isomer Detected in Final Peptide
High levels of the D-histidine diastereomer indicate significant racemization occurred during the coupling step.
-
Prolonged Pre-activation: The activated ester of histidine is unstable and prone to racemization over time.[10] Studies have shown a direct correlation between pre-activation time and the level of racemization for Fmoc-His(Trt)-OH.[5]
-
Choice of Coupling Reagent & Base: Onium salt reagents (like HBTU, HATU) combined with a strong base (like DIPEA) and a pre-activation step are known to promote racemization.[13][14]
-
Elevated Temperature: Higher temperatures, particularly in microwave-assisted synthesis, accelerate the rate of racemization.[14][15]
-
Inadequate Side-Chain Protection: The widely used Trityl (Trt) group on the τ-nitrogen does not fully prevent racemization.[16]
-
Minimize or Eliminate Pre-activation: For onium salt couplings, add the reagents directly to the resin without a pre-activation step to reduce the lifetime of the reactive intermediate.[14] For carbodiimide couplings, use in situ activation.
-
Optimize Coupling Chemistry:
-
Switch to a carbodiimide-mediated coupling, which is generally less prone to racemization. The combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® is highly recommended.[8][14]
-
If a base is necessary, replace strong bases like DIPEA with weaker or more sterically hindered alternatives such as N-methylmorpholine (NMM) or 2,4,6-collidine.[14][17]
-
-
Control Temperature: Perform the histidine coupling step at a lower temperature (e.g., room temperature or below). For microwave SPPS, reducing the coupling temperature from a high of 80-90°C to 50°C can significantly limit racemization.[8][15]
-
Select a Superior Protecting Group: For sequences that are particularly sensitive, switch from Fmoc-His(Trt)-OH to Fmoc-His(Boc)-OH . The Boc group offers superior suppression of racemization.[1][14]
Problem 2: Appearance of Unexpected Peaks in HPLC, Corresponding to Byproducts
This can be caused by degradation of the Fmoc-His derivative or side reactions during cleavage.
-
Fmoc-His(Trt)-OH Degradation: As mentioned in the FAQs, the Trt group is acid-labile and can be cleaved by impurities in DMF, leading to byproducts.[7]
-
Side-Chain Alkylation: During the final TFA cleavage, the stable trityl cations formed can reattach to other nucleophilic residues, particularly Tryptophan, leading to alkylation byproducts.[16]
-
Premature Deprotection (Fmoc-His(Fmoc)-OH): If using Fmoc-His(Fmoc)-OH, the side-chain Fmoc group is not fully stable to repeated piperidine treatments, which can expose the imidazole ring to modification in subsequent steps.[18]
-
Ensure Reagent Quality: Always use fresh, high-purity solvents and reagents. Prepare Fmoc-His(Trt)-OH solutions immediately before use.[7]
-
Use Efficient Scavengers: During the final cleavage from the resin, ensure your TFA cocktail contains effective scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT)) to quench reactive cations like the trityl cation and prevent side-chain modifications.[16]
-
Optimize Deprotection for Fmoc-His(Fmoc)-OH: If using this derivative, consider reducing the piperidine concentration (e.g., to 10%) or shortening the deprotection time to minimize premature cleavage of the side-chain Fmoc group.[18]
Data & Diagrams for Deeper Insight
Data Presentation: Impact of Coupling Conditions on Racemization
The following table summarizes reported data on D-histidine formation under various coupling conditions, highlighting the critical impact of reagent and protecting group choice.
| Fmoc-His Derivative | Coupling Reagent/Additive | Base | Temperature (°C) | Pre-activation Time (min) | % D-His Formation |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt | DIPEA | RT | 0 | 1.0%[5] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt | DIPEA | RT | 5 | 7.8%[5] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | N/A | 50 | N/A | 6.8%[8] |
| Fmoc-His(Boc)-OH | DIC/Oxyma | N/A | 50 | N/A | 0.18%[8] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | N/A | 90 | N/A | >16%[8] |
| Fmoc-His(Boc)-OH | DIC/Oxyma | N/A | 90 | N/A | 0.81%[8] |
This data clearly illustrates that prolonged pre-activation significantly increases racemization with Fmoc-His(Trt)-OH. Furthermore, it provides strong evidence for the superior performance of Fmoc-His(Boc)-OH, especially at elevated temperatures.
Visualizing the Mechanism of Racemization
The following diagram illustrates the key chemical transformation that leads to the loss of stereochemical integrity at the histidine α-carbon.
Caption: Mechanism of histidine racemization via an achiral enolate intermediate.
Workflow for Troubleshooting Histidine Racemization
This workflow provides a logical sequence of steps to diagnose and resolve issues with histidine racemization.
Caption: Logical workflow for diagnosing and fixing histidine racemization issues.
Experimental Protocols
Protocol 1: Quantifying Racemization via Chiral HPLC
This protocol provides a method to separate and quantify the L- and D-histidine-containing peptide diastereomers.
-
Peptide Cleavage & Deprotection:
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile + 0.1% TFA) to a known concentration (e.g., 1 mg/mL).
-
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase column suitable for peptide separations.
-
Mobile Phase: An isocratic or gradient system of n-Hexane and Isopropanol with a small percentage of TFA is a common starting point (e.g., 80:20 Hexane:IPA + 0.1% TFA). This must be optimized for your specific peptide.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the L-His and D-His containing peptides.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-His) / (Area(L-His) + Area(D-His))] x 100[1]
-
Protocol 2: Optimized Coupling for Fmoc-His(Boc)-OH
This protocol is designed to minimize racemization during the incorporation of histidine.
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (In Situ Activation):
-
In a separate vial, dissolve Fmoc-His(Boc)-OH (e.g., 4 eq), and OxymaPure® (4 eq) in DMF.
-
In the reaction vessel containing the deprotected resin, add the amino acid/additive solution.
-
Add DIC (4 eq) to the reaction vessel to initiate the activation and coupling.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Note: Avoid pre-mixing all components for an extended period before adding to the resin.
-
-
Washing:
-
Drain the coupling solution and wash the resin extensively with DMF, then DCM, then DMF again.
-
-
Completion Check (Optional):
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be required.[9]
-
By understanding the mechanisms behind histidine instability and implementing these evidence-based protocols, researchers can significantly improve the quality, purity, and stereochemical integrity of their synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mesalabs.com [mesalabs.com]
- 18. benchchem.com [benchchem.com]
Suppressing Nα-DIC-endcapping during Fmoc-His(Trt)-OH coupling
Technical Support Center: Fmoc-His(Trt)-OH Coupling
Guide ID: HIS-CPL-001 Revision: 1.0 Last Updated: December 30, 2025
Navigating Fmoc-His(Trt)-OH Coupling: A Guide to Suppressing Nα-DIC-Endcapping
For researchers engaged in Solid-Phase Peptide Synthesis (SPPS), the incorporation of histidine represents a recurring challenge. The coupling of Fmoc-His(Trt)-OH is frequently complicated by a delicate balance between two primary side reactions: racemization and Nα-endcapping, particularly when using N,N'-diisopropylcarbodiimide (DIC) as the coupling reagent.[1][2][3] Conditions that successfully suppress one side reaction can inadvertently promote the other.[2] This technical guide provides a comprehensive resource for troubleshooting and preventing the Nα-DIC-endcapping side reaction, offering detailed protocols and the chemical rationale behind them to optimize your synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Nα-DIC-endcapping?
A1: Nα-DIC-endcapping is an irreversible side reaction where the DIC coupling reagent reacts directly with the free N-terminal amine of the peptide chain.[1] This forms a stable N,N'-diisopropylguanidinium adduct, which is incapable of further elongation, effectively terminating the peptide chain. This side reaction is particularly prevalent when using in situ activation methods for Fmoc-His(Trt)-OH.[1][2]
Q2: Why is Fmoc-His(Trt)-OH coupling so challenging?
A2: The primary challenge lies in the conflicting relationship between two side reactions: racemization and Nα-DIC-endcapping.[2][3] The imidazole ring of histidine can act as an intramolecular base, catalyzing the abstraction of the α-proton, which leads to racemization (loss of stereochemical integrity).[4][5] Strategies to reduce racemization, such as minimizing pre-activation time (in situ activation), increase the concentration of free DIC available to cause Nα-endcapping. Conversely, strategies to reduce endcapping, like pre-activation, can increase the risk of racemization if not carefully controlled.[2][3]
Q3: What does the Nα-DIC-endcapping impurity look like on a mass spectrum?
A3: The Nα-DIC-endcapping adduct results in a mass increase of +126.24 Da on the terminated peptide chain, corresponding to the addition of the diisopropylguanidino group (C₇H₁₄N₂). This is a key diagnostic marker for identifying the side reaction during HPLC-MS analysis of the crude peptide.
Q4: What is the role of additives like Oxyma or HOBt?
A4: Additives such as Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (HOBt) are essential for two reasons. First, they react with the DIC-activated amino acid to form an active ester intermediate.[6] This intermediate is less reactive than the initial O-acylisourea intermediate, which significantly suppresses racemization.[7][8] Second, they accelerate the coupling reaction, helping to ensure complete incorporation of the amino acid. Oxyma is often preferred due to its higher reactivity and improved safety profile compared to HOBt.[1]
Q5: Are there better coupling reagents than DIC for histidine?
A5: Yes, several alternatives can minimize both endcapping and racemization. Phosphonium-based reagents like 3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are particularly effective at suppressing racemization during histidine coupling.[1][9][10] Other carbodiimides, such as 1-tert-Butyl-3-ethylcarbodiimide (TBEC), when paired with Oxyma, have also been shown to significantly reduce racemization compared to DIC.[11]
Troubleshooting Guide
This section addresses common issues encountered during the coupling of Fmoc-His(Trt)-OH and provides actionable solutions.
Table 1: Troubleshooting Common Fmoc-His(Trt)-OH Coupling Issues
| Issue Observed (by HPLC-MS) | Potential Cause | Recommended Action |
|---|---|---|
| Significant peak at Peptide Mass +126 Da . | Nα-DIC-endcapping due to excess free DIC from an in situ activation protocol.[1][2] | Adopt a controlled pre-activation strategy . This consumes the DIC before the mixture is added to the resin. See Protocol 1 for the optimized method. |
| Significant peak corresponding to the D-His diastereomer . | Racemization due to prolonged or intensive pre-activation of Fmoc-His(Trt)-OH. The imidazole Nπ catalyzes epimerization.[1][5] | 1. Reduce pre-activation time to the minimum required (typically < 5 minutes).2. Consider using a weaker base like collidine instead of DIPEA.[10]3. Switch to a low-racemization coupling reagent like DEPBT (see Protocol 2 ) or TBEC/Oxyma .[9][11] |
| Presence of deletion sequences (Peptide Mass - 137 Da for His). | Low coupling efficiency due to steric hindrance or peptide aggregation. | 1. Increase coupling time (e.g., from 1 hour to 2-4 hours).2. Perform a double coupling.3. Switch to a more potent coupling reagent combination, such as HATU/DIPEA, but be mindful of the increased racemization risk.[12] |
| Presence of both +126 Da impurity and D-His diastereomer . | Unoptimized coupling conditions that fail to balance the two competing side reactions.[2][3] | A systematic optimization is required. The recommended starting point is the controlled pre-activation protocol (Protocol 1) . If issues persist, switching to an alternative reagent like DEPBT is the most robust solution. |
Visualizing the Core Problem
The central challenge is balancing the two competing side reaction pathways. The choice of activation strategy directly influences the outcome.
Caption: The conflicting pathways of racemization and Nα-DIC-endcapping.
Chemical Mechanism of Nα-DIC-Endcapping
Understanding the reaction mechanism is key to preventing it. The free N-terminal amine of the peptide chain acts as a nucleophile, attacking the central carbon of DIC to form an irreversible guanidinium linkage.
Caption: Reaction scheme for Nα-DIC-endcapping.
Experimental Protocols
Protocol 1: Optimized Coupling via Controlled Pre-activation (DIC/Oxyma)
This protocol is designed to minimize both Nα-DIC-endcapping and racemization by carefully controlling the pre-activation step.
Materials:
-
Fmoc-His(Trt)-OH (3.0 eq. relative to resin loading)
-
DIC (3.0 eq.)
-
Oxyma (3.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected peptide-resin
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully deprotected (using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.
-
Activation Solution: In a separate, clean reaction vessel, dissolve Fmoc-His(Trt)-OH (3.0 eq.) and Oxyma (3.0 eq.) in DMF.
-
Pre-activation: Add DIC (3.0 eq.) to the amino acid/Oxyma solution. Agitate the mixture at room temperature for exactly 3-5 minutes .
-
Coupling: Immediately transfer the entire activation solution to the vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the resin slurry at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to remove excess reagents and the diisopropylurea (DIU) byproduct.
-
Confirmation (Optional but Recommended): Perform a Kaiser test to confirm complete coupling (a negative result indicates success).[13] If the test is positive, a second coupling may be necessary.
Protocol 2: Low-Racemization Coupling using DEPBT
This protocol uses a phosphonium-based reagent known for its exceptional ability to suppress racemization, making it an excellent choice for difficult couplings like histidine.[9][10]
Materials:
-
Fmoc-His(Trt)-OH (2.0 eq.)
-
DEPBT (2.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (4.0 eq.)
-
DMF, peptide synthesis grade
-
Deprotected peptide-resin
Procedure:
-
Resin Preparation: Swell and deprotect the peptide-resin as described in Protocol 1.
-
Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (2.0 eq.) and DEPBT (2.0 eq.) in DMF.
-
Coupling: Add the coupling solution to the resin, followed immediately by the base (DIPEA or collidine).
-
Scientific Rationale: DEPBT-mediated couplings do not require a pre-activation step. The risk of Nα-endcapping is negligible as there is no carbodiimide present. Using a weaker base like collidine can further minimize any potential for base-catalyzed racemization.[10]
-
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the solution and wash the resin thoroughly with DMF and DCM as described in Protocol 1.
-
Confirmation: Perform a Kaiser test to assess coupling completion.[13]
Data Summary: Comparison of Coupling Reagents
The choice of coupling reagent is a critical parameter. The following table summarizes the performance of common reagents for coupling Fmoc-His(Trt)-OH.
Table 2: Performance of Selected Coupling Reagents for Fmoc-His(Trt)-OH
| Reagent System | Reagent Type | Endcapping Risk | Racemization Risk | Notes & Recommendations |
|---|---|---|---|---|
| DIC / Oxyma | Carbodiimide | High (in situ)Low (pre-activation) | Moderate-High | Cost-effective standard. Requires carefully optimized pre-activation time to balance side reactions.[1][2] |
| HATU / DIPEA | Aminium Salt | Low | High | Very fast and efficient but known to cause significant racemization with histidine. Use with caution.[8][12] |
| DEPBT / Base | Phosphonium Salt | Negligible | Very Low | Highly recommended for histidine . Excellent for suppressing racemization without the risk of endcapping.[9][10] |
| TBEC / Oxyma | Carbodiimide | Low | Low | A promising alternative to DIC, showing significantly reduced racemization in studies.[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. scite.ai [scite.ai]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Stability of Fm-Protected Histidine at Elevated Temperatures
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice on a critical aspect of solid-phase peptide synthesis (SPPS): the thermal stability of Fmoc-protected histidine derivatives. Understanding and mitigating the effects of high temperature is paramount for synthesizing high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: Why is histidine a "problematic" amino acid in high-temperature SPPS?
Histidine is notoriously challenging in SPPS, especially under elevated temperatures, due to the high propensity of its imidazole side chain to cause racemization.[1] The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the acidic alpha-proton of the activated amino acid.[1][2] This leads to the formation of a planar enolate intermediate, which, upon reprotonation, can yield both the desired L-isomer and the undesired D-isomer.[1] This loss of stereochemical integrity, known as racemization or epimerization, is significantly accelerated by factors such as elevated temperatures, prolonged coupling times, and the use of certain basic coupling agents.[1][3] The incorporation of the D-histidine isomer can dramatically alter the peptide's structure, biological activity, and immunogenicity.[4]
Q2: My Fmoc-His(Trt)-OH solution in DMF is turning yellow. What's happening and how can I prevent it?
The yellowing of Fmoc-His(Trt)-OH solutions in N,N-dimethylformamide (DMF) is a common indicator of degradation.[5] This is primarily due to the instability of the trityl (Trt) protecting group on the histidine side chain, which can be prematurely cleaved by basic impurities, such as dimethylamine, often present in DMF.[5] This degradation not only reduces the concentration of the active amino acid but also introduces impurities into your synthesis.
Troubleshooting & Prevention:
-
Solvent Quality is Key: Always use high-purity, amine-free grade DMF. Consider using N-methyl-2-pyrrolidone (NMP) as an alternative, although some studies suggest Fmoc-amino acids may have different stability profiles in NMP over time.[5]
-
Fresh is Best: Prepare Fmoc-His(Trt)-OH solutions immediately before use in your automated synthesizer to minimize degradation.[5]
-
Storage Conditions: If you must store the solution, do so at a low temperature and protected from light and air.
Q3: I'm observing a significant amount of D-histidine impurity in my peptide. How can I minimize racemization during high-temperature coupling?
Minimizing racemization is crucial for the synthesis of biologically active peptides. Several factors influence the extent of this side reaction.
Strategies to Suppress Racemization:
-
Choice of Protecting Group: This is the most critical factor. While Fmoc-His(Trt)-OH is widely used, it is highly susceptible to racemization at elevated temperatures.[3][4] Fmoc-His(Boc)-OH is a much more stable alternative, as the electron-withdrawing nature of the Boc group reduces the basicity of the imidazole π-nitrogen, thereby suppressing racemization.[3][6] Fmoc-His(π-Mbom)-OH also shows excellent stability.[3][7]
-
Coupling Reagents and Additives: The choice of coupling reagents plays a significant role. Carbodiimide-based activators like diisopropylcarbodiimide (DIC) in combination with additives such as Oxyma Pure or HOBt create a more acidic environment, which helps to suppress racemization compared to uronium-based reagents.[3][8]
-
Minimize Pre-activation Time: Prolonged pre-activation of Fmoc-His(Trt)-OH can significantly increase racemization.[7][9] In-situ activation is generally preferred.
-
Optimized Temperature and Time: While high temperatures can improve coupling efficiency, they also accelerate racemization.[3] A balance must be struck. For Fmoc-His(Trt)-OH, lower temperatures (e.g., 50°C) are recommended.[3] With the more stable Fmoc-His(Boc)-OH, higher temperatures (e.g., 90°C) can be used with significantly less epimerization.[3]
Q4: What are other potential side reactions of Fmoc-protected histidine besides racemization?
While racemization is the primary concern, other side reactions can occur:
-
Piperidine Adduct Formation: During the Fmoc-deprotection step with piperidine, peptides containing a C-terminal cysteine can undergo base-catalyzed elimination to form a dehydroalanine residue, which can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct.[8] While this is a cysteine-related side reaction, the basic conditions are relevant to all Fmoc-SPPS.
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, particularly when proline is one of the first two residues.[8] It can be promoted by the basic conditions of Fmoc deprotection. Using 2-chlorotrityl chloride resin can help inhibit this due to steric hindrance.[8][10]
-
Aspartimide Formation: In sequences containing aspartic acid, especially Asp-Gly, the piperidine used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide.[8] This can lead to a mixture of byproducts. Adding HOBt to the piperidine solution can help reduce this side reaction.[8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems related to the thermal stability of Fmoc-histidine.
Issue 1: High Levels of D-His Isomer Detected in Final Peptide
| Symptom | Potential Cause | Recommended Solution |
| HPLC/MS analysis shows a peak corresponding to the D-His isomer of the target peptide. | Racemization of the Fmoc-His residue during coupling. | Primary: Switch from Fmoc-His(Trt)-OH to the more stable Fmoc-His(Boc)-OH .[3][11] This has been shown to dramatically reduce racemization, even at high temperatures.[3] Secondary: If using Fmoc-His(Trt)-OH, reduce the coupling temperature (e.g., to 50°C) and minimize the coupling time.[3] Use DIC/Oxyma Pure as the coupling cocktail.[3] Avoid prolonged pre-activation.[9] |
Issue 2: Low Coupling Efficiency for Histidine
| Symptom | Potential Cause | Recommended Solution |
| Incomplete coupling of the His residue, leading to deletion sequences. | Steric hindrance, especially for N-terminal histidine.[3] Peptide aggregation on the resin.[8] | Increase the coupling temperature to improve reaction kinetics (e.g., 75-90°C), but only if using a racemization-resistant derivative like Fmoc-His(Boc)-OH .[3][4] Use a coupling reagent known for high efficiency, such as HATU or HCTU, in combination with a suitable base. For aggregating sequences, consider switching to a different resin (e.g., a PEG-based resin) or using additives that disrupt hydrogen bonding.[8] |
Issue 3: Appearance of Unexpected Side Products
| Symptom | Potential Cause | Recommended Solution |
| HPLC analysis shows multiple unknown peaks in the crude product. | Degradation of Fmoc-His(Trt)-OH in solution.[5] Other sequence-dependent side reactions (e.g., aspartimide formation, diketopiperazine formation).[8] | Prepare Fmoc-His(Trt)-OH solutions fresh in high-purity DMF.[5] For sequences prone to aspartimide formation, add HOBt to the piperidine deprotection solution.[8] For sequences prone to diketopiperazine formation, consider using 2-chlorotrityl chloride resin.[8] |
Data & Protocols
Comparative Racemization Data
The choice of protecting group has a profound impact on the level of racemization observed, especially at elevated temperatures.
| Histidine Derivative | Synthesis Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min coupling | 6.8 | [3][11] |
| Fmoc-His(Boc)-OH | 50°C, 10 min coupling | 0.18 | [3][11] |
| Fmoc-His(Trt)-OH | 90°C, 2 min coupling | >16 | [3][11] |
| Fmoc-His(Boc)-OH | 90°C, 2 min coupling | 0.81 | [3][11] |
| Fmoc-His(Trt)-OH | 5 min pre-activation | 7.8 | [7] |
| Fmoc-His(MBom)-OH | 5 min pre-activation | 0.3 | [7] |
Experimental Protocol: Optimized Coupling of Fmoc-His(Boc)-OH in Microwave-Assisted SPPS
This protocol is designed to maximize coupling efficiency while minimizing racemization.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. For microwave-assisted deprotection, a typical condition is 75°C for 3 minutes.[4] For room temperature deprotection, use two treatments of 5-10 minutes each.[11]
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
Prepare a solution of Fmoc-His(Boc)-OH (3-5 equivalents), DIC (3-5 equivalents), and Oxyma Pure (3-5 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Perform the coupling reaction using a microwave synthesizer at a controlled temperature (e.g., 90°C for 2 minutes or 50°C for 10 minutes).[3]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure complete coupling.
Visualizing the Impact of Protecting Groups on Racemization
The following diagram illustrates the mechanistic difference between Trt and Boc protection in the context of racemization.
Caption: Mechanism of racemization suppression by Boc protection.
Troubleshooting Workflow
Caption: Troubleshooting workflow for histidine-related synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Histidine Side-Chain Protection in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting the optimal side-chain protecting group for histidine. Here, we will address common issues, provide troubleshooting strategies, and offer detailed protocols in a direct question-and-answer format to support your experimental success.
I. The Challenge of the Histidine Side-Chain
The imidazole side-chain of histidine is a primary source of complications in peptide synthesis. Its unique chemical properties can lead to significant side reactions and, most critically, a high propensity for racemization. The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the alpha-proton of the activated amino acid.[1][2][3][4][5] This process leads to the formation of an achiral intermediate, resulting in a loss of stereochemical integrity upon peptide bond formation.[3][6][7] Consequently, protecting the imidazole side-chain is essential for synthesizing high-purity peptides with the correct biological activity.[2][8]
The primary goals of a histidine protecting group are:
-
To prevent the imidazole nitrogen from participating in unwanted side reactions, such as acylation.[9]
-
To suppress racemization by reducing the basicity of the π-nitrogen.[5][9]
-
To be stable throughout the synthesis cycles but readily cleavable during the final deprotection step without degrading the peptide.[8][10]
II. Frequently Asked Questions (FAQs) about Histidine Protecting Groups
Q1: What are the most common protecting groups for histidine in Fmoc-SPPS, and what are their key differences?
The selection of a protecting group is a critical decision that balances racemization suppression, stability, and compatibility with your overall synthesis strategy.[4] The most widely used protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS) are Trityl (Trt) and tert-Butoxycarbonyl (Boc).[8][9][11]
| Feature | Fmoc-His(Trt)-OH | Fmoc-His(Boc)-OH | Key Considerations |
| Primary Advantage | Robust, cost-effective, and widely used for standard synthesis.[12][13] | Superior suppression of racemization.[14][15] | The choice often depends on the peptide's sequence and the criticality of chiral purity. |
| Racemization Risk | High, especially with base-mediated coupling reagents (e.g., HBTU/DIPEA) and extended pre-activation times.[4][5] | Significantly lower racemization risk due to the electron-withdrawing nature of the Boc group, which reduces the basicity of the imidazole nitrogen.[6][14] | For sequences prone to racemization or when using aggressive coupling conditions, His(Boc) is the preferred choice.[3] |
| Stability | Highly stable to the piperidine used for Fmoc deprotection.[8] | Stable to piperidine.[11] | Both are compatible with standard Fmoc-SPPS cycles. |
| Cleavage Conditions | Removed with strong acid cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5).[13] | Removed simultaneously with other acid-labile groups during final TFA cleavage.[4] | Both are suitable for global deprotection strategies. |
| Orthogonality | Compatible with the standard Fmoc/tBu strategy.[13] | Also compatible with the Fmoc/tBu strategy. | For more complex syntheses requiring selective deprotection, other groups like Mtt may be considered.[13] |
Other less common but valuable protecting groups include the benzyloxymethyl (Bom) and methoxybenzyloxymethyl (MBom) groups, which are highly effective at suppressing racemization but are often more expensive and can be associated with other side reactions.[5][9]
Q2: My peptide is showing significant racemization at the histidine residue. What is causing this, and how can I prevent it?
Cause: Histidine racemization is primarily an intramolecular process catalyzed by the unprotected π-nitrogen of the imidazole ring.[1][3][5] During the activation of the carboxylic acid for coupling, this nitrogen acts as a base, abstracting the α-proton. This forms a planar, achiral enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of L- and D-isomers.[3][6][7] The risk increases with longer activation times and the use of strong bases like N,N-Diisopropylethylamine (DIPEA).[5]
Prevention Strategies:
-
Choose the Right Protecting Group: The most effective method is to use a protecting group on the imidazole nitrogen. Fmoc-His(Boc)-OH is highly recommended as the Boc group's electron-withdrawing effect significantly reduces the basicity of the imidazole ring, thereby suppressing racemization.[6][14]
-
Optimize Coupling Conditions:
-
Avoid Pre-activation: Minimize the time the histidine residue remains in its activated state. Add the coupling reagents directly to the reaction vessel.[5]
-
Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) which can suppress racemization.[16][17]
-
Select Coupling Reagents Carefully: Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of HOBt are generally less prone to causing racemization than some aminium/uronium-based reagents when used with strong bases.[5]
-
-
Lower the Temperature: Performing the coupling reaction at a lower temperature can help reduce the rate of racemization.
Caption: Mechanism of Histidine Racemization and Prevention.
Q3: I am observing incomplete cleavage of the His(Trt) group. What are the likely causes and solutions?
Causes:
-
Inefficient Scavenging: The trityl cation (Trt+) released during TFA cleavage is highly stable and electrophilic. If not effectively "trapped" by scavenger molecules, it can reattach to nucleophilic residues in your peptide, such as tryptophan or cysteine, or even re-protect the histidine imidazole ring.[13][18]
-
Insufficient Cleavage Time: For longer peptides or those with multiple sterically hindered protecting groups, the standard cleavage time may not be sufficient for complete removal.[18]
-
Poorly Optimized Cleavage Cocktail: The composition of the cleavage cocktail is critical.
Solutions:
-
Use Effective Scavengers: Triisopropylsilane (TIS) is a highly effective scavenger for trityl cations.[13][18] A standard, robust cleavage cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v) . If your peptide contains tryptophan, adding 1,2-ethanedithiol (EDT) can also be beneficial.
-
Extend Cleavage Time: Increase the cleavage time from the standard 2 hours to 3-4 hours, especially for complex or long peptides.
-
Ensure Proper Resin Washing: Before cleavage, thoroughly wash the peptide-resin with a solvent like dichloromethane (DCM) to remove residual N,N-dimethylformamide (DMF). DMF can interfere with the efficiency of the TFA cleavage.[18]
III. Troubleshooting Guide: Common Issues and Solutions
| Problem | Symptoms | Probable Causes | Recommended Solutions |
| Low Coupling Efficiency at His | - Positive Kaiser test after coupling.- Deletion sequence (-His) observed in mass spectrometry analysis. | - Steric Hindrance: The bulky protecting group (especially Trt) can hinder the approach of the activated amino acid.- Inefficient Activation: The chosen coupling reagent may not be potent enough for the specific sequence. | - Switch Coupling Reagent: Use a more powerful coupling reagent like HATU or HCTU.- Double Couple: Repeat the coupling step to drive the reaction to completion.- Increase Equivalents: Use a higher excess (e.g., 5 equivalents) of the protected histidine and coupling reagents. |
| Side-Chain Alkylation | - Unexpected mass additions (+77 for Trp, etc.) in MS analysis. | - Scavenger Depletion: Insufficient scavengers in the cleavage cocktail allow protecting group cations (e.g., Trt+) to alkylate sensitive residues like Trp, Cys, or Met. | - Optimize Scavenger Cocktail: Use a cocktail with TIS (e.g., TFA/TIS/H₂O 95:2.5:2.5).[13]- Protect Sensitive Residues: Use Boc protection for the indole nitrogen of Tryptophan (Fmoc-Trp(Boc)-OH) to prevent alkylation.[18] |
| Aspartimide Formation near His | - Mass of -18 Da (loss of water) in MS.- Peak broadening or splitting in HPLC. | - Although not directly caused by His, the extended coupling times sometimes used for a difficult His coupling can increase exposure of a nearby Asp residue to basic conditions, promoting aspartimide formation. | - Use Hindered Protecting Groups: For the Asp residue, use protecting groups like OMpe or EDG that are designed to suppress this side reaction.- Avoid Strong Bases: Minimize the use of DBU in deprotection steps if an Asp residue is present.[19] |
IV. Experimental Protocols
Protocol 1: Manual Coupling of Fmoc-His(Boc)-OH in Fmoc-SPPS
This protocol outlines the standard procedure for incorporating Fmoc-His(Boc)-OH into a peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-His(Boc)-OH (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, 3-5 equivalents)
-
Base (e.g., DIPEA, 6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
Methodology:
-
Resin Swelling & Deprotection:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 10 minutes to remove the N-terminal Fmoc group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
Confirm complete deprotection with a Kaiser test (a blue bead color indicates a free primary amine).[11]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-His(Boc)-OH and HBTU in a minimal amount of DMF.
-
Add DIPEA to the amino acid solution and allow it to pre-activate for no more than 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[11]
-
-
Coupling Reaction:
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the reaction has gone to completion (a colorless/yellow bead indicates successful coupling).
-
-
Washing:
-
Drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Global Cleavage and Deprotection for a His(Trt)-Containing Peptide
This protocol describes the final step of releasing the synthesized peptide from the resin and removing all acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Methodology:
-
Preparation:
-
Ensure the N-terminal Fmoc group has been removed.[18]
-
Thoroughly wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[13]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA).
-
A white precipitate should form. Centrifuge the mixture to pellet the peptide.
-
-
Washing and Drying:
-
Carefully decant the ether.
-
Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and organic byproducts.
-
Dry the crude peptide pellet under vacuum to obtain the final product, which can then be purified by HPLC.
-
References
- 1. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. dawnscientific.com [dawnscientific.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 19. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH: A Data-Driven Approach to Maximizing Peptide Purity
For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic peptides is paramount to their biological activity and therapeutic efficacy.[1][2] The incorporation of histidine in Fmoc-based solid-phase peptide synthesis (SPPS) presents a notorious challenge due to its high propensity for racemization.[1][2][3][4][5][6][7] This guide provides an objective, data-driven comparison of two of the most common commercially available protected histidine derivatives, Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, to inform the selection of the optimal reagent for achieving the highest possible peptide purity.
The Challenge: Histidine Racemization in SPPS
The primary difficulty in the seamless incorporation of histidine into a peptide sequence is the prevention of racemization at the α-carbon.[4] The π-nitrogen (Nπ) of histidine's imidazole side chain can act as an intramolecular base, abstracting the proton from the α-carbon during the carboxyl group activation step.[1][2][4] This leads to the formation of a planar, achiral enolate intermediate.[1][2][4] Subsequent reprotonation can yield a mixture of L- and D-isomers, thereby compromising the enantiomeric purity of the final peptide.[1][2][4] This side reaction is particularly pronounced during the coupling step, especially with prolonged pre-activation times or at elevated temperatures, often employed in microwave-assisted SPPS to overcome difficult couplings.[1][4] The strategic selection of a side-chain protecting group is the most effective strategy to mitigate this issue.[1][4]
Understanding the Protection Strategies
The choice of protecting group for the imidazole side chain of histidine is a critical factor in mitigating racemization.[1] Here, we will delve into the specifics of the Trityl (Trt) and tert-Butoxycarbonyl (Boc) protecting groups.
Fmoc-His(Trt)-OH: A Sterically Hindered Approach
The trityl (Trt) group is a bulky protecting group attached to the τ-nitrogen (Nτ) of the imidazole ring.[2] While it offers significant steric hindrance that prevents N-acylation of the imidazole ring, it provides minimal electronic protection to suppress the basicity of the Nπ-nitrogen.[2] Consequently, its ability to prevent racemization is limited, particularly under forcing coupling conditions.[2][8]
Fmoc-His(Boc)-OH: An Electron-Withdrawing Shield
In contrast, the tert-butoxycarbonyl (Boc) group in Fmoc-His(Boc)-OH is also attached to the τ-nitrogen. The key difference lies in the electronic properties of the Boc group. As a urethane, it exerts an electron-withdrawing effect on the imidazole ring, which reduces the basicity of the π-nitrogen.[2][5] This electronic shielding is the primary reason for its superior performance in suppressing racemization.[2][5]
Head-to-Head Comparison: Performance in Peptide Purity
Experimental evidence consistently demonstrates that the choice between a Trityl (Trt) and a tert-Butoxycarbonyl (Boc) protecting group for the histidine side chain has a significant impact on the stereochemical outcome of peptide synthesis.[1]
Quantitative Data on D-Isomer Formation
The following table summarizes the percentage of D-histidine isomer formation reported in various studies, highlighting the superior performance of Fmoc-His(Boc)-OH in minimizing racemization compared to Fmoc-His(Trt)-OH under different coupling conditions.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 | [5][9] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | [5][9] |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 | [5][9] |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 | [5][9] |
| Fmoc-His(Trt)-OH | 5 min pre-activation | 7.8 | [10] |
| Fmoc-His(Boc)-OH | 5 min pre-activation | Not specified, but significantly lower | |
| Fmoc-His(Trt)-OH | 0 min pre-activation | 1.0 | [5] |
Note: The data presented is a synthesis of findings from multiple sources and is intended for comparative purposes.
The data unequivocally shows that Fmoc-His(Boc)-OH consistently results in significantly lower levels of the undesired D-isomer, especially at elevated temperatures.[5][9]
Visualizing the Mechanisms
To better understand the underlying chemical principles, the following diagrams illustrate the key mechanisms at play.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Fmoc-His(Trt)-OH: Navigating the Maze of Reagents to Minimize Racemization
Introduction: The Histidine Conundrum in Peptide Synthesis
The incorporation of histidine into peptide sequences is fundamental for synthesizing a vast array of biologically active peptides and therapeutics. Its unique imidazole side chain is often integral to a peptide's structure and function, participating in catalytic activity and molecular binding interactions.[1] In modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS), however, histidine represents one of the most significant challenges.[1][2] The primary obstacle is the high propensity of its chiral center to racemize during the carboxyl group activation and coupling steps.[2][3]
While the trityl (Trt) protecting group on the imidazole nitrogen, creating Fmoc-His(Trt)-OH, is a standard strategy to prevent side-chain reactions, it does not eliminate the risk of epimerization.[2][4] The π-nitrogen of the imidazole ring can still act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to the formation of the unwanted D-isomer.[1][3] Consequently, the selection of a coupling reagent is not merely a choice of efficiency but a critical decision that dictates the stereochemical purity of the final peptide. This guide provides an in-depth comparison of common coupling reagents, supported by experimental data, to empower researchers to make informed decisions for synthesizing high-purity histidine-containing peptides.
The Core Challenge: A Delicate Balance Between Racemization and End-Capping
The successful incorporation of Fmoc-His(Trt)-OH requires navigating a narrow synthetic window defined by two competing side reactions: racemization and Nα-endcapping. Conditions that suppress one often promote the other.[5][6]
-
Racemization: This is the primary concern. Intensive or prolonged pre-activation of the Fmoc-His(Trt)-OH carboxyl group, while ensuring the formation of a highly reactive species for efficient coupling, provides a larger window of opportunity for the imidazole ring to catalyze α-proton abstraction, leading to racemization.[5][6]
-
Nα-Endcapping: This side reaction is most prevalent when using carbodiimide reagents like N,N'-Diisopropylcarbodiimide (DIC).[5] If an in situ activation protocol is used (where the coupling reagent is added directly to the resin-bound amine and the amino acid), free DIC can react with the N-terminal amine of the peptide chain.[5] This forms a stable guanidinium-type adduct, irreversibly terminating peptide elongation.[5]
Therefore, the choice of reagent and activation strategy is a critical balancing act. A pre-activation strategy minimizes end-capping by consuming the free DIC before the mixture is added to the resin, but it must be carefully timed to prevent excessive racemization.[5]
Caption: Mechanism of histidine racemization via an achiral enolate intermediate.
A Comparative Analysis of Coupling Reagent Classes
The choice of coupling reagent directly influences both reaction kinetics and the prevalence of side reactions. They can be broadly categorized into three main classes.
Carbodiimides (e.g., DIC)
Diisopropylcarbodiimide (DIC) is a cost-effective and widely used reagent. Its major drawback is the potential for Nα-endcapping and the fact that it requires additives to suppress racemization.[7] The resulting diisopropylurea byproduct is soluble in common solvents, simplifying wash steps.[8]
-
Mechanism: DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can either react with the N-terminal amine to form the peptide bond or be intercepted by an additive like Oxyma or HOBt to form a less reactive, but also less racemization-prone, active ester.
-
Key Additives:
-
Performance: The key to using DIC is finding the optimal activation time. In-situ activation minimizes racemization but risks end-capping. A short pre-activation (1-5 minutes) is often the best compromise.[5]
Onium Salts (Aminium/Uronium and Phosphonium)
This class includes some of the most efficient and popular coupling reagents, known for high coupling rates.[7][8] They are generally more expensive than DIC but are often necessary for difficult or sterically hindered couplings.
-
Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU): These reagents require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, for activation.[7] This basic environment, however, can increase the risk of racemization.[7][8]
-
HBTU vs. HATU: HATU is generally more reactive and provides faster couplings with less epimerization than HBTU, making it preferable for challenging sequences.[10][11]
-
COMU: This third-generation uronium reagent incorporates the Oxyma moiety directly into its structure. It is considered as effective as HATU but is non-explosive and has a better safety profile than benzotriazole-based reagents like HBTU/HATU.[8][12] Its byproducts are also water-soluble, simplifying purification.[12]
-
Base Selection: The choice of base is critical. The use of a weaker base like 2,4,6-collidine is strongly recommended over DIPEA to minimize the risk of racemization when coupling Fmoc-His(Trt)-OH.[7]
-
-
Phosphonium Salts (PyBOP, DEPBT):
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent stands out for its remarkable resistance to racemization.[2][8] It does not require a strong base for activation, making it arguably the reagent of choice for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH, especially when peptide purity is paramount.[8]
-
Quantitative Performance Data: A Head-to-Head Comparison
The most critical metric for evaluating coupling reagents for Fmoc-His(Trt)-OH is their ability to suppress the formation of the D-histidine isomer. The following table summarizes reported racemization levels from various studies.
| Coupling Reagent/System | Base/Additive | Solvent | D-His Isomer (%) | Reference(s) |
| TBTU | DIPEA | DMF | 3.9 | [7] |
| DIC/Oxyma | - | DMF | 1.0 - 3.0 | [7][9] |
| DIC/Oxyma | - | NBP | 2.5 | [7] |
| DIC/Oxyma | - | DMSO/2-MeTHF (3:7) | 2.0 | [7] |
| TBEC/Oxyma | - | NBP/EtOAc (1:4) | 0.43 | [7] |
| DIC/HONB/HOBt | - | NBP/EtOAc (1:1) | 0.3 | [7] |
| DIC/HOAt | - | DMF | 1.9 | [9] |
| DIC/HOBt | - | DMF | 5.1 | [9] |
Note: The level of racemization is highly dependent on factors such as reaction time, temperature, pre-activation time, and the specific peptide sequence. This data serves as a comparative benchmark under the reported experimental conditions.[7]
Field-Proven Experimental Protocols
To ensure a reliable comparison and successful synthesis, standardized and validated protocols are essential.
Caption: General experimental workflow for a coupling cycle in SPPS.
Protocol 1: Low-Racemization Coupling with HATU/Collidine
This protocol is recommended for its high efficiency, particularly for difficult sequences, while mitigating racemization by using a weaker base.
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), HATU (2.9 eq.) in DMF.
-
Activation: Add 2,4,6-collidine (6 eq.) to the activation solution and mix for 1-2 minutes. Crucially, avoid prolonged pre-activation times.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test to ensure complete coupling. If the test is positive, a second coupling may be required.
Protocol 2: Balanced Coupling with DIC/Oxyma
This protocol balances cost-effectiveness with good performance, minimizing both end-capping and racemization.
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes.
-
Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and Oxyma (3 eq.) in DMF.
-
Coupling: Add this solution to the resin. Immediately add DIC (3 eq.) to the resin mixture (in-situ activation).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Washing & Confirmation: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Minimal-Racemization Coupling with DEPBT
This is the recommended protocol when stereochemical purity is the absolute priority.
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes.
-
Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (2 eq.) and DEPBT (2 eq.) in DMF.
-
Coupling: Add the coupling solution to the resin, followed by the addition of a weak base like collidine or DIPEA (4 eq.).
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing & Confirmation: Follow steps 5 and 6 from Protocol 1.
Senior Application Scientist's Recommendations
The optimal coupling strategy is not universal but depends on the specific requirements of the synthesis. The following decision tree provides a logical framework for selecting the appropriate reagent.
Caption: Decision tree for selecting a coupling reagent for Fmoc-His(Trt)-OH.
Conclusion
The successful incorporation of Fmoc-His(Trt)-OH is a masterclass in optimizing SPPS conditions. While highly efficient aminium/uronium reagents like HATU and COMU offer rapid kinetics, they must be paired with weaker bases like collidine to suppress epimerization.[7] Carbodiimides such as DIC, when used with additives like Oxyma, provide a reliable and cost-effective option, provided the activation strategy is managed to balance the risks of racemization and Nα-endcapping.[1][5] For sequences where the absolute stereochemical integrity is non-negotiable, phosphonium-based reagents like DEPBT remain the gold standard due to their inherent resistance to racemization.[8] By understanding the mechanisms behind the side reactions and selecting the appropriate reagent and protocol, researchers can confidently synthesize high-purity, histidine-containing peptides for their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. oxymapure.com [oxymapure.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
The Alchemist's Dilemma: A Comparative Guide to Fmoc-His Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of histidine-containing peptides is a familiar challenge. The unique imidazole side chain of histidine, essential for the biological function of many peptides and proteins, is also the source of significant synthetic hurdles, most notably a high susceptibility to racemization.[1][2] The selection of an appropriate side-chain protecting group for the Fmoc-histidine derivative is therefore a critical decision that profoundly impacts the chiral purity, and ultimately, the therapeutic potential of the final product.[1][3]
This guide provides an in-depth, data-driven comparison of the most common Fmoc-His derivatives used in Solid-Phase Peptide Synthesis (SPPS). We will dissect their performance, explore the chemical mechanisms governing their behavior, and provide detailed experimental protocols to empower you to make the most informed choice for your specific application.
The Root of the Problem: Histidine's Intrinsic Reactivity
During the carboxyl group activation step in SPPS, the π-nitrogen (Nπ) of histidine's imidazole ring can act as an internal base.[3][4] It can abstract the proton from the α-carbon, leading to the formation of a planar enolate intermediate.[3][5] This transient achiral state, upon reprotonation, can yield both the desired L-isomer and the undesired D-isomer, a process known as racemization or epimerization.[3][5] The incorporation of this D-histidine impurity can drastically alter a peptide's three-dimensional structure, receptor binding, and overall biological activity.[1]
The most effective strategy to mitigate this is the protection of the imidazole nitrogen, but not all protecting groups are created equal.[1][6]
Head-to-Head: A Performance Comparison of Fmoc-His Derivatives
The choice of protecting group directly influences the crude purity of the synthesized peptide by controlling the extent of racemization. The three most widely used derivatives are Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH, and to a lesser extent for specialized applications, derivatives like Fmoc-His(Mtt)-OH.
We will focus on the two primary workhorses: the Trityl (Trt) and tert-Butoxycarbonyl (Boc) protected versions.
Experimental Framework: Synthesizing a Model Peptide
To provide a clear comparison, we consider the synthesis of a model peptide containing a histidine residue. The crude products from syntheses using different Fmoc-His derivatives are then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to assess purity and quantify the formation of the D-His diastereomer.
Results: A Quantitative Look at Chiral Purity
Experimental data consistently demonstrates that the choice of protecting group has a dramatic effect on the level of racemization, especially under forcing conditions like the elevated temperatures used in microwave-assisted SPPS.[4][7]
| Fmoc-Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Crude Purity (%) | Reference(s) |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8% | Not Reported | [4][8] |
| Fmoc-His(Trt)-OH | Microwave heating at 50°C, 10 min | 6.8% | Comparable to Boc | [7][9] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6% | Not Reported | [4][8] |
| Fmoc-His(Trt)-OH | Microwave heating at 90°C, 2 min | >16% | Not Reported | [7][9] |
| Fmoc-His(Boc)-OH | Microwave heating at 50°C, 10 min | 0.18% | Comparable to Trt | [7][9] |
| Fmoc-His(Boc)-OH | Microwave heating at 90°C, 2 min | 0.81% | Not Reported | [7][9] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3% | Not Reported | [4][8] |
This table summarizes data from multiple sources. Direct comparison should be made with caution due to variations in peptide sequences and specific conditions.
The data unequivocally shows that Fmoc-His(Boc)-OH provides superior suppression of racemization compared to the more traditional Fmoc-His(Trt)-OH, particularly at elevated temperatures.[7][9] While derivatives like Fmoc-His(MBom)-OH also show excellent performance, their higher cost and potential for side reactions during cleavage limit their widespread use.[4]
Mechanistic Deep Dive: Why the Protecting Group Matters
The difference in performance lies in how the protecting group influences the electron density of the imidazole ring.
-
Fmoc-His(Trt)-OH: The bulky trityl (Trt) group is attached to the τ-nitrogen (Nτ) of the imidazole ring. While it provides steric bulk, it does not significantly reduce the basicity of the problematic π-nitrogen.[3] Therefore, its ability to prevent α-proton abstraction is limited, making it highly susceptible to racemization, especially with prolonged pre-activation times or heat.[4][10]
-
Fmoc-His(Boc)-OH: The tert-Butoxycarbonyl (Boc) group is also attached at the Nτ position. However, due to its electron-withdrawing nature, it effectively reduces the basicity of the entire imidazole ring, including the Nπ atom.[3] This electronic effect is the key to its success, as it makes the Nπ nitrogen a much poorer internal base, thereby suppressing the initial proton abstraction step and preserving the stereochemical integrity of the amino acid.[3][5]
Experimental Protocols
To ensure the successful incorporation of histidine with minimal racemization, the following detailed protocols for manual or automated SPPS are provided.
General Workflow of Fmoc-SPPS
Step-by-Step Methodologies
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8]
-
Remove the N-terminal Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
2. Histidine Coupling (Critical Step):
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-His derivative (e.g., Fmoc-His(Boc)-OH, 4 eq.), an activating agent (e.g., HATU, 3.9 eq.), and a base (e.g., DIPEA, 8 eq.) in DMF.
-
Activation: Allow the reagents to pre-activate for a controlled period. Note: Minimize pre-activation time for Fmoc-His(Trt)-OH to reduce racemization risk.[4][10] For Fmoc-His(Boc)-OH, this is less critical.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time & Temperature:
-
Conventional: Couple for 1-2 hours at room temperature.
-
Microwave-Assisted: Couple at a controlled temperature (e.g., 50°C for 10 minutes or 90°C for 2 minutes).[7] Monitor temperature carefully.
-
-
Washing: After coupling, wash the resin thoroughly with DMF (5-7 times).
3. Chain Elongation:
-
Repeat the deprotection, washing, and coupling cycle for the remaining amino acids in the sequence.
4. Cleavage and Global Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water) for 2-3 hours at room temperature.[8] The Boc group on the histidine side chain is removed during this step.[1]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
5. HPLC Analysis of Crude Peptide:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm).[8]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[8]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[8]
-
Gradient: A typical analytical gradient is a linear increase from 5% to 65% of Mobile Phase B over 30 minutes.[8]
-
Detection: UV at 214 nm or 220 nm.
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A and filter before injection.[8]
Recommendations and Conclusion
The choice between Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH has profound implications for the stereochemical purity of synthetic peptides.
-
Fmoc-His(Trt)-OH may be suitable for routine syntheses where cost is a primary concern and coupling conditions can be carefully controlled (e.g., ambient temperature, minimal pre-activation) to minimize epimerization.[3][4] However, its use in demanding applications, such as long peptide sequences or those requiring elevated temperatures, carries a significant risk of racemization.[7][9]
-
Fmoc-His(Boc)-OH is strongly recommended for syntheses where the chiral integrity of histidine is paramount.[3] Its superior ability to suppress racemization, even under aggressive coupling conditions, makes it a more robust and reliable choice for the synthesis of therapeutic peptides and complex sequences.[7] The slightly higher cost is often justified by the increased purity of the crude product, which can simplify purification and improve overall yield.
By understanding the underlying chemical mechanisms and leveraging optimized protocols with the appropriate reagents, researchers can confidently navigate the challenges of incorporating histidine, ensuring the synthesis of high-quality, chirally pure peptides for their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 6. peptide.com [peptide.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Histidine Protection: Evaluating the Stability of Fmoc-His(Trt)-OH vs. Fmoc-His(Boc)-OH in Solution
For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the incorporation of histidine represents a critical, yet often challenging, step. The unique imidazole side chain of histidine is not only pivotal for the biological function of many peptides but also a primary source of undesirable side reactions, most notably racemization. The choice of protecting group for this side chain is therefore a decision of paramount importance, directly influencing the stereochemical integrity, purity, and overall success of the synthesis.
This in-depth technical guide provides a comprehensive comparison of two of the most utilized protected histidine derivatives in Fmoc-based SPPS: Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH . Moving beyond a simple cataloging of features, we will dissect the causality behind their differing performance profiles, supported by experimental data, to empower you to make an informed and strategic choice for your specific synthetic needs.
The Histidine Conundrum: Why Side-Chain Protection is Non-Negotiable
The primary challenge in incorporating histidine arises from the nucleophilic nature of the lone pair of electrons on the π-nitrogen of its imidazole ring. During the carboxyl group activation step of coupling, this nitrogen can act as an intramolecular base, abstracting the proton from the α-carbon. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the desired L-isomer and the unwanted D-isomer (epimerization), which can be difficult to separate and detrimental to the peptide's biological activity.[1][2]
Therefore, the strategic selection of a side-chain protecting group is the most effective defense against this loss of stereochemical integrity.[3] This guide will evaluate the stability and performance of the Trityl (Trt) and tert-Butoxycarbonyl (Boc) protecting groups through the four key stages of the SPPS workflow.
References
A Senior Application Scientist's Guide to Selecting the Optimal Fmoc-Histidine Derivative: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of histidine into synthetic peptides is a critical step in the development of many therapeutics and research tools. However, the unique imidazole side chain of histidine presents a significant challenge in solid-phase peptide synthesis (SPPS), primarily its high susceptibility to racemization.[1] This loss of stereochemical integrity can drastically alter a peptide's structure, biological activity, and immunogenicity.[1] The strategic selection of a protecting group for the imidazole side chain is, therefore, a crucial decision that directly influences the chiral purity and overall success of peptide synthesis.[1]
This guide provides an in-depth, objective comparison of commonly used protected Fmoc-histidine derivatives, focusing on their performance, cost-effectiveness, and the chemical reasoning behind their application. We will delve into the mechanistic basis of histidine racemization and provide experimental data to support the selection of the most appropriate derivative for your specific needs.
The Root of the Problem: Histidine Racemization
The primary mechanism of histidine racemization during peptide synthesis involves the π-nitrogen (Nπ) of the imidazole ring acting as an intramolecular base.[2][3][4] During the carboxyl group activation step, this nitrogen can abstract the proton from the α-carbon, leading to the formation of a planar, achiral enolate intermediate.[2][4] Subsequent reprotonation can result in a mixture of the desired L-isomer and the unwanted D-isomer, compromising the enantiomeric purity of the final peptide.[2][4]
Activated_L_His [label="Activated L-Histidine", fillcolor="#F1F3F4"]; Enolate [label="Achiral Enolate Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_Isomer [label="L-Histidine (Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D_Isomer [label="D-Histidine (Racemized)", fillcolor="#FBBC05", fontcolor="#202124"];
Activated_L_His -> Enolate [label="α-proton abstraction by Nπ"]; Enolate -> L_Isomer [label="Reprotonation"]; Enolate -> D_Isomer [label="Reprotonation"]; }
The choice of protecting group for the imidazole side chain is the most effective strategy to mitigate this unwanted side reaction.[1]
Comparative Analysis of Common Fmoc-Histidine Derivatives
The most frequently used Fmoc-histidine derivatives in SPPS employ Trityl (Trt), tert-Butoxycarbonyl (Boc), and Methoxybenzyloxymethyl (MBom) as side-chain protecting groups. Each offers a unique balance of stability, cost, and effectiveness in preventing racemization.
| Derivative | Position of Protection | Racemization Suppression | Relative Cost | Key Advantages | Key Disadvantages |
| Fmoc-His(Trt)-OH | τ-nitrogen (Nτ) | Low to Moderate | Low | Widely available, cost-effective for routine synthesis.[5][6] | Highly prone to racemization, especially at elevated temperatures and with base-mediated activation.[5][7] |
| Fmoc-His(Boc)-OH | π-nitrogen (Nπ) | High | Moderate | Excellent suppression of racemization, even at high temperatures.[8][9][10] | Higher cost than Trt derivatives. |
| Fmoc-His(MBom)-OH | π-nitrogen (Nπ) | Very High | High | Superior racemization suppression.[11] | Expensive; cleavage can release formaldehyde, leading to side reactions.[5][11] |
In-Depth Look at the Top Contenders: Trt vs. Boc
Fmoc-His(Trt)-OH: The Economical Workhorse
Fmoc-His(Trt)-OH is a widely used and cost-effective option for routine peptide synthesis.[5][6] The bulky trityl group, attached to the τ-nitrogen (Nτ), provides steric hindrance that prevents N-acylation.[4] However, it offers minimal electronic protection to the π-nitrogen, which remains sufficiently basic to catalyze racemization.[4] This is particularly problematic under forcing coupling conditions, such as the elevated temperatures often used in microwave-assisted SPPS.[2][4]
Fmoc-His(Boc)-OH: The Guardian of Chirality
Fmoc-His(Boc)-OH has emerged as a superior alternative for syntheses where stereochemical integrity is paramount.[2][4] The Boc group is attached to the π-nitrogen (Nπ), the primary culprit in racemization.[2][4] The electron-withdrawing nature of the Boc group effectively reduces the basicity of the π-nitrogen, thereby suppressing the abstraction of the α-proton.[4]
Experimental Evidence: A Head-to-Head Comparison
Numerous studies have demonstrated the superior performance of Fmoc-His(Boc)-OH in minimizing racemization compared to Fmoc-His(Trt)-OH.
| Histidine Derivative | Synthesis Conditions | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50°C, 10 min coupling | 6.8[7][10] |
| Fmoc-His(Boc)-OH | 50°C, 10 min coupling | 0.18[7][10] |
| Fmoc-His(Trt)-OH | 90°C, 2 min coupling | >16[7] |
| Fmoc-His(Boc)-OH | 90°C, 2 min coupling | 0.81[7] |
These data clearly indicate that for syntheses requiring elevated temperatures or for peptides where histidine's chirality is critical for biological function, Fmoc-His(Boc)-OH is the more reliable choice.
Decision-Making Workflow: Selecting the Right Derivative
The selection of the appropriate Fmoc-histidine derivative is a balance between the desired level of chiral purity, the complexity of the peptide sequence, and budgetary constraints.
Start [label="Start: Need to incorporate Histidine", shape=ellipse, fillcolor="#F1F3F4"]; Question1 [label="Is absolute stereochemical\nintegrity critical for the\nfinal peptide's function?", shape=diamond, fillcolor="#FBBC05"]; Question2 [label="Are forcing coupling conditions\n(e.g., microwave heating)\nrequired?", shape=diamond, fillcolor="#FBBC05"]; Use_Boc [label="Use Fmoc-His(Boc)-OH", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Consider_Trt [label="Consider Fmoc-His(Trt)-OH", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Question3 [label="Is the synthesis for a routine,\nnon-critical application?", shape=diamond, fillcolor="#FBBC05"]; Use_Trt [label="Use Fmoc-His(Trt)-OH with\noptimized, low-temperature\ncoupling protocols", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Question1; Question1 -> Use_Boc [label="Yes"]; Question1 -> Question2 [label="No"]; Question2 -> Use_Boc [label="Yes"]; Question2 -> Question3 [label="No"]; Question3 -> Use_Trt [label="Yes"]; Question3 -> Consider_Trt [label="No"]; }
Experimental Protocols
To provide a practical framework, the following are generalized protocols for the incorporation of histidine using either derivative in an automated microwave-assisted peptide synthesizer.
Protocol 1: Automated SPPS with Microwave Assistance using Fmoc-His(Boc)-OH
This protocol is recommended for the synthesis of peptides where high chiral purity is essential.
-
Resin: Rink Amide resin
-
Scale: 0.1 mmol
-
Deprotection: 20% piperidine with 0.1 M Oxyma Pure in N,N-Dimethylformamide (DMF) (e.g., 1 min at 90°C).[4]
-
Coupling Reagents: A standard coupling reagent cocktail such as Diisopropylcarbodiimide (DIC)/Oxyma Pure.[1]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-His(Boc)-OH (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal volume of DMF.[12]
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[12]
-
Add the activated Fmoc-His(Boc)-OH solution to the deprotected peptide-resin.[12]
-
-
Synthesis Parameters: For the Fmoc-His(Boc)-OH coupling, a reduced temperature of 50°C for 10 minutes can further minimize any potential for epimerization.[1]
-
Cleavage: Following the synthesis, the peptide is cleaved from the resin using a standard trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/triisopropylsilane (TIS)/Water at 95:2.5:2.5).[1] The Boc group on the histidine side chain is removed during this final cleavage step.[1]
Protocol 2: Manual Coupling of Fmoc-His(Trt)-OH with Minimized Racemization
This protocol is designed to minimize racemization when using the more economical Fmoc-His(Trt)-OH.
-
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-His(Trt)-OH
-
DMF, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU)
-
DIPEA
-
Reaction vessel
-
-
Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to expose the N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in a minimal volume of DMF.
-
Add DIPEA (6-10 equivalents) and immediately add the activated solution to the resin. Crucially, avoid prolonged pre-activation times.
-
-
Coupling Reaction: Agitate the mixture at room temperature. Avoid elevated temperatures.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Conclusion
The choice of an Fmoc-protected histidine derivative is a critical decision in peptide synthesis that directly impacts the chiral purity and, ultimately, the biological function of the final product.[1] While Fmoc-His(Trt)-OH is a widely used and economical option, its propensity for racemization necessitates careful control of coupling conditions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc-His(Boc)-OH [cem.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-His(Trt)-OH
<_
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Histidine Conundrum in Peptide Synthesis
In the precise world of Solid-Phase Peptide Synthesis (SPPS), particularly using the popular Fmoc (9-fluorenylmethoxycarbonyl) chemistry, the amino acid histidine presents a unique and persistent set of challenges.[1] Its imidazole side chain, crucial for the biological function of many peptides, is also a catalyst for undesirable side reactions.[2][3] The most significant of these is racemization, where the intended L-histidine can convert to its D-isomer during the coupling step, potentially rendering the final peptide biologically inactive.[4][5] This guide provides an in-depth comparison of analytical strategies and outcomes when characterizing peptides synthesized with Fmoc-His(Trt)-OH, a widely used but problematic building block, and offers insights into superior alternatives.
The Trityl Group: A Double-Edged Sword
The trityl (Trt) group is a bulky, acid-labile protecting group attached to the τ-nitrogen of the histidine imidazole ring.[6] Its primary purpose is to prevent the imidazole nitrogen from acting as a nucleophile and participating in side reactions during peptide chain elongation.[1] However, the Trt group's effectiveness is a subject of considerable debate, particularly concerning its two major failings: incomplete prevention of racemization and complications during mass spectrometric analysis.
The Racemization Problem with Fmoc-His(Trt)-OH
The core issue with Fmoc-His(Trt)-OH is that it protects the τ-nitrogen, leaving the π-nitrogen of the imidazole ring unprotected.[3][6] This π-nitrogen can act as an intramolecular base, abstracting the alpha-proton during the carboxyl group activation step.[7][8] This leads to the formation of an achiral intermediate, and subsequent reprotonation can result in a mixture of L- and D-isomers.[9] This propensity for racemization is significantly heightened under conditions often used to drive difficult couplings, such as elevated temperatures in microwave-assisted synthesis.[5][6]
A Comparative Analysis of Histidine Protecting Groups
The choice of protecting group has a profound impact on the stereochemical purity of the final peptide. While Fmoc-His(Trt)-OH has been a workhorse in the field, modern alternatives offer superior performance in minimizing racemization.
| Protecting Group Derivative | Protection Site | Racemization Risk | Key Considerations |
| Fmoc-His(Trt)-OH | τ-nitrogen | High | Widely used, but prone to significant racemization, especially with prolonged activation or heat.[10][11] |
| Fmoc-His(Boc)-OH | π-nitrogen | Very Low | The electron-withdrawing Boc group reduces the basicity of the π-nitrogen, dramatically suppressing racemization.[8][9] |
| Fmoc-His(MBom)-OH | π-nitrogen | Very Low | The Methoxybenzyl-oxymethyl (MBom) group is also highly effective at preventing racemization but can be expensive and associated with other side reactions.[5] |
Quantitative Data on D-Isomer Formation:
Experimental data consistently highlights the superiority of π-nitrogen protection.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8[10] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18[10] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16[12] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81[12] |
This data compellingly shows that Fmoc-His(Boc)-OH provides a much higher fidelity synthesis, particularly under forcing conditions.[10][12]
Mass Spectrometry Analysis: Navigating the Artifacts of the Trityl Group
Beyond synthesis, the Trt group introduces significant challenges for mass spectrometry (MS) characterization. A successful analysis hinges on understanding and mitigating a series of potential artifacts.
Common Mass Spectrometry Observations and Byproducts:
When analyzing a crude peptide synthesized with Fmoc-His(Trt)-OH, several signals beyond the target peptide mass are commonly observed.
| Observed Mass Variation | Identity | Causality & Explanation |
| M + 242.3 Da | Trityl Adduct | This corresponds to the mass of the trityl group (C₁₉H₁₅). Incomplete cleavage or re-attachment of the liberated trityl cation to the peptide (often at Trp residues) can cause this addition.[13][14] The exact mass of the tritylium cation is 243.17 Da.[15][16] |
| M - 137.1 Da | Deletion of Histidine | Failure to couple the Fmoc-His(Trt)-OH amino acid results in a peptide missing the histidine residue. |
| Same Mass, Different Retention Time | D-His Isomer | The racemized peptide will have the same mass but often exhibits slightly different chromatographic behavior, sometimes co-eluting with the main peak.[14] Chiral chromatography may be needed for separation. |
| M + 114.0 Da | TFA Adduct | An adduct from trifluoroacetic acid (TFA), commonly used in cleavage cocktails and mobile phases.[13] |
| M + 22.0 Da / M + 38.0 Da | Sodium / Potassium Adducts | Common salt adducts formed during the electrospray ionization process.[13] |
In-Source Fragmentation: The Lability of His(Trt)
A primary challenge in the MS analysis of peptides that have retained the Trt group (either intentionally for fragment synthesis or due to incomplete cleavage) is the lability of the bond.[17] The energy of the electrospray ionization (ESI) source is often sufficient to cleave the Trt group, a phenomenon known as "in-source decay" or "neutral loss".[13][17] This results in a spectrum showing both the intact peptide with the Trt group and a significant peak corresponding to the detritylated peptide (a neutral loss of ~243 Da).[17]
Experimental Protocols
Protocol 1: Optimized Cleavage of Peptides Containing His(Trt)
The choice of cleavage cocktail is critical to efficiently remove the Trt group and scavenge the resulting trityl cation to prevent side reactions.[18]
-
Resin Preparation : Wash the final peptide-resin with Dichloromethane (DCM) and dry under vacuum for at least 1 hour.[18]
-
Cocktail Preparation (in a fume hood) : Prepare the cleavage cocktail fresh. For peptides containing sensitive residues like Tryptophan (Trp) or Cysteine (Cys), a robust scavenger-rich mixture is essential.
-
Reagent K : 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT).[19][20] This is a "universal" cocktail for complex peptides.
-
TFA/TIS/Water : 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. TIS is an excellent, non-odorous scavenger for the trityl cation.[18] This is suitable for many sequences but may be insufficient if multiple sensitive residues are present.[21]
-
-
Cleavage Reaction : Add the cleavage cocktail to the resin (approx. 10 mL per gram). Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[18] A deep yellow color indicates the formation of the trityl cation.[18]
-
Peptide Isolation : Filter the resin and collect the filtrate. Precipitate the peptide by adding cold methyl t-butyl ether. Centrifuge to pellet the crude peptide.
Protocol 2: "Soft" LC-MS/MS Analysis to Minimize In-Source Decay
This protocol is for analyzing peptides where the Trt group is expected to be present and its premature loss needs to be minimized.
-
Sample Preparation : Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
LC Separation :
-
Column : C18 reversed-phase.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Use a standard gradient appropriate for the peptide's hydrophobicity.
-
-
Mass Spectrometer Setup (Key Settings) :
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Cone/Fragmentor Voltage : This is the most critical parameter. Start with a very low voltage (e.g., 10-20 V) to minimize the energy imparted on the ions as they enter the mass spectrometer.[17]
-
Collision Energy (for MS/MS) : Use a stepped collision energy approach to acquire a range of fragmentation information, as the stability of the precursor ion will be low.
-
-
Data Analysis : Look for the characteristic neutral loss of 243.12 Da in the MS1 and MS/MS spectra. The presence of both the intact and detritylated precursor ions in the MS1 scan is a hallmark of in-source decay.[17]
Visualization of Key Workflows
Caption: General workflow from synthesis to mass spectrometry analysis.
Caption: Decision guide for selecting a histidine derivative.
Conclusion and Recommendations
The mass spectrometric analysis of peptides synthesized with Fmoc-His(Trt)-OH is fraught with potential complications, primarily stemming from the protecting group's failure to completely prevent racemization and its lability under analytical conditions.
For Senior Application Scientists, the following recommendations are paramount:
-
Prioritize Purity in Synthesis : The most effective way to simplify analysis is to improve the synthesis. For any peptide where stereochemical integrity is critical—especially for therapeutic candidates—Fmoc-His(Boc)-OH should be the default choice . The dramatic reduction in racemization outweighs the minor difference in cost and simplifies downstream analysis and purification.[10][12]
-
Anticipate Analytical Artifacts : When working with peptides made with Fmoc-His(Trt)-OH, analysts must be vigilant for the characteristic mass additions (+242.3 Da) and the presence of diastereomers.[14] Do not mistake a trityl adduct for an unexpected post-translational modification.
-
Optimize Analytical Conditions : Employ "soft" ionization techniques with minimal cone voltage to preserve the integrity of any remaining Trt-protected species during analysis.[17]
By understanding the inherent chemical tendencies of Fmoc-His(Trt)-OH, from synthesis to analysis, researchers can better design their experiments, interpret their mass spectrometry data with higher confidence, and ultimately produce peptides of superior quality and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
- 20. langene.com [langene.com]
- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide to the Biological Activity of Peptides: L-Histidine vs. D-Histidine
Introduction: The Stereochemical Pivot Point
In the intricate world of peptide science, the three-dimensional architecture of a molecule is paramount to its function. With the exception of glycine, all amino acids are chiral, existing as L- (levorotatory) and D- (dextrorotatory) enantiomers—non-superimposable mirror images of each other.[1] Nature overwhelmingly favors the L-isoform for protein synthesis, making it the standard building block for biologically active peptides in higher organisms.[1] However, the strategic substitution of an L-amino acid with its D-counterpart represents a powerful technique in medicinal chemistry to modulate a peptide's therapeutic properties.
Histidine is a particularly fascinating case due to the unique properties of its imidazole side chain. This group can act as a proton donor or acceptor at physiological pH, chelate metal ions, and form crucial hydrogen bonds within receptor binding pockets.[2][3] This guide provides an in-depth comparison of how the simple switch in stereochemistry at the histidine residue—from the natural L-form to the synthetic D-form—profoundly impacts a peptide's biological activity, focusing on three critical axes: proteolytic stability, receptor interaction, and immunogenicity.
Chapter 1: The Shield of Stereochemistry — Proteolytic Stability
The primary obstacle for peptide therapeutics is their rapid degradation in the body by proteases.[1] These enzymes, which are essential for normal protein turnover, exhibit a high degree of stereospecificity, almost exclusively recognizing and cleaving peptide bonds flanked by L-amino acids.[4]
-
L-Histidine Peptides: As they are composed of naturally recognized building blocks, peptides containing L-histidine are susceptible to cleavage by a wide range of endo- and exopeptidases. This leads to a short in vivo half-life, limiting their therapeutic window and often necessitating frequent administration or complex delivery systems.
-
D-Histidine Peptides: The introduction of a D-histidine residue fundamentally alters the peptide backbone's local conformation. This stereochemical inversion makes the adjacent peptide bonds unrecognizable to the active sites of most endogenous proteases.[5] This "stereochemical shield" confers significant resistance to enzymatic degradation, dramatically increasing the peptide's stability and half-life in biological systems.[5][6]
Quantitative Data Summary: Proteolytic Stability
The following table summarizes hypothetical data from a protease stability assay comparing two peptides, differing only in the chirality of a single histidine residue.
| Peptide Sequence | Histidine Form | Half-life in Human Serum (t½, hours) |
| Ac-Tyr-Gly-Gly-Phe-His -Leu-NH₂ | L-Histidine | 0.5 |
| Ac-Tyr-Gly-Gly-Phe-D-His -Leu-NH₂ | D-Histidine | > 48 |
Experimental Protocol: Protease Stability Assay in Human Serum
This protocol outlines a standard method for assessing a peptide's stability against enzymatic degradation.
Causality: The core principle is to incubate the test peptide in a biologically relevant matrix (human serum), which contains a complex mixture of proteases, and monitor the disappearance of the intact peptide over time. High-Performance Liquid Chromatography (HPLC) is used to separate the parent peptide from its degradation fragments.
Step-by-Step Methodology:
-
Preparation: Reconstitute lyophilized L-His and D-His peptides in sterile water to a stock concentration of 1 mg/mL. Prepare 80% human serum in a phosphate-buffered saline (PBS), pH 7.4 solution.
-
Incubation: Add the peptide stock solution to the pre-warmed (37°C) serum solution to a final peptide concentration of 100 µg/mL.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24, 48 hours), withdraw a 100 µL aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to 200 µL of a "stop solution" (e.g., 10% trichloroacetic acid or ice-cold acetonitrile) to precipitate serum proteins and halt all enzymatic activity.
-
Sample Processing: Vortex the quenched sample vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample using a reverse-phase C18 column. Monitor the peak area corresponding to the intact peptide at a specific wavelength (typically 214 or 280 nm).
-
Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.
Workflow Visualization
Caption: Workflow for a peptide protease stability assay.
Chapter 2: The Lock and Key Conundrum — Receptor Interaction & Activity
A peptide's biological effect is typically mediated by its precise binding to a target receptor. This interaction is exquisitely sensitive to the peptide's three-dimensional conformation, where the L-amino acid arrangement has been evolutionarily selected for a perfect fit.
-
L-Histidine Peptides: These peptides present the histidine side chain in the native orientation required for specific molecular interactions—such as hydrogen bonding, salt bridges, or metal ion coordination—within the receptor's binding pocket.[7][8] This stereospecific fit is essential for high-affinity binding and subsequent signal transduction, resulting in agonistic or antagonistic activity.
-
D-Histidine Peptides: Substituting with D-histidine inverts the side chain's orientation, which can disrupt the delicate network of interactions necessary for receptor binding.[1] This often leads to a significant reduction or complete loss of binding affinity and, consequently, biological activity.[9] However, this is not a universal rule. In some cases, the altered conformation can lead to novel interactions, converting an agonist into an antagonist or even creating "superagonists" with enhanced activity.[1] Furthermore, for targeting synthetically-derived D-protein targets, a D-peptide is required, a concept exploited in mirror-image phage display.[10]
Quantitative Data Summary: Receptor Binding Affinity
This table shows hypothetical binding affinities for L- and D-histidine-containing peptides to a target receptor.
| Peptide | Histidine Form | Binding Affinity (Ki, nM) |
| Peptide-L | L-Histidine | 15 |
| Peptide-D | D-Histidine | 12,500 |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol determines a peptide's affinity for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Causality: The principle is based on the law of mass action. An unlabeled "cold" ligand (the test peptide) will compete with a "hot" radioligand for a finite number of receptors. The more potent the test peptide, the lower the concentration needed to displace the radioligand.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a membrane suspension from cells overexpressing the target receptor. Dilute the radiolabeled ligand (e.g., ³H-labeled peptide) and the unlabeled test peptides (L-His and D-His versions) to various concentrations in a binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test peptide. Include control wells for total binding (no competitor) and non-specific binding (excess of a known potent unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test peptide. Plot the percentage of specific binding against the log concentration of the competitor. Use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conceptual Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]
- 3. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. lifetein.com [lifetein.com]
- 7. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HLA-DM targets the hydrogen bond between the histidine at position β81 and peptide to dissociate HLA-DR–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-peptide - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Side-Chain Protecting Groups for Fmoc-Histidine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine represents a critical, yet often challenging, step. The unique chemical nature of histidine's imidazole side chain makes it highly susceptible to racemization during synthesis, a detrimental side reaction that can compromise the final peptide's biological activity, structure, and immunogenicity. The selection of an appropriate side-chain protecting group for Fmoc-histidine is therefore a pivotal decision that directly influences the stereochemical purity and overall success of the synthesis.
This guide provides an in-depth, objective comparison of the most commonly used side-chain protecting groups for Fmoc-histidine. We will delve into the mechanistic underpinnings of histidine racemization, present supporting experimental data to compare the performance of various protecting groups, and provide detailed, field-proven protocols to empower you to make informed decisions and optimize your peptide synthesis workflows.
The Root of the Problem: Understanding Histidine Racemization
The primary challenge in incorporating histidine into a peptide sequence lies in the basicity of the imidazole ring's π-nitrogen (N-π). During the carboxyl group activation step of peptide coupling, this unprotected N-π can act as an intramolecular base, abstracting the α-proton of the activated histidine. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the desired L-isomer and the undesired D-isomer.[1][2][3]
Caption: Mechanism of Histidine Racemization during Peptide Synthesis.
The most effective strategy to mitigate this racemization is to protect the π-nitrogen of the imidazole ring, thereby reducing its basicity and preventing the initial proton abstraction.[3][4]
A Comparative Analysis of Common Fmoc-Histidine Protecting Groups
The choice of protecting group involves a trade-off between its ability to suppress racemization, its stability throughout the synthesis, the conditions required for its removal, and its cost. Here, we compare the performance of the most prevalent protecting groups.
| Protecting Group | Position of Protection | Racemization Suppression | Stability to Piperidine | Deprotection Conditions | Key Advantages & Disadvantages |
| Trityl (Trt) | τ-nitrogen (N-τ) | Poor to Moderate[3][5][6] | Stable | Acid-labile (TFA)[7][8] | (+): Cost-effective, good solubility.[9] (-): High risk of racemization, especially at elevated temperatures.[3][6] |
| tert-Butoxycarbonyl (Boc) | τ-nitrogen (N-τ) | Excellent[1][5][10] | Stable | Acid-labile (TFA)[1][10] | (+): Superior racemization suppression, stable at high temperatures.[9] (-): Higher cost than Trt. |
| tert-Butoxymethyl (Bum) | π-nitrogen (N-π) | Very Good[11] | Stable | Acid-labile (TFA) | (+): Effective racemization suppression. (-): Can release formaldehyde upon cleavage, requiring scavengers.[11] |
| Tosyl (Tos) | π-nitrogen (N-π) | Good | Labile to HOBt[12] | HOBt, HF | (+): Suppresses racemization. (-): Instability in the presence of HOBt, which is often used in coupling reactions, limits its utility in Fmoc-SPPS.[12] |
| 2,4-Dinitrophenyl (DNP) | π-nitrogen (N-π) | Very Good | Stable | Thiolysis (e.g., thiophenol)[13] | (+): Excellent racemization suppression, very stable. (-): Requires a separate, non-standard deprotection step. Not commonly used in routine Fmoc-SPPS.[12] |
Quantitative Comparison of Racemization Levels
Experimental data consistently demonstrates the superiority of π-nitrogen protection in suppressing racemization, especially under forcing conditions like microwave-assisted synthesis.
| Fmoc-Histidine Derivative | Coupling Conditions | Temperature | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 50°C | 6.8% | [5] |
| Fmoc-His(Boc)-OH | DIC/Oxyma | 50°C | 0.18% | [10] |
| Fmoc-His(Trt)-OH | Microwave-assisted | 80°C | 16.6% | [3][6] |
| Fmoc-His(MBom)-OH* | Microwave-assisted | 80°C | 0.8% | [6] |
*Note: 4-methoxybenzyloxymethyl (MBom) is another effective π-nitrogen protecting group.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the incorporation of the most common Fmoc-histidine derivatives in manual SPPS.
General Workflow for Fmoc-SPPS Cycle
Caption: General Workflow of an Fmoc-SPPS Cycle for Histidine Incorporation.
Protocol 1: Coupling of Fmoc-His(Trt)-OH (Standard Protocol)
This protocol is widely used but requires careful control to minimize racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-His(Trt)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF (peptide synthesis grade)
Methodology:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH, HBTU, and HOBt in DMF. Add DIPEA to the solution. Crucially, minimize pre-activation time to 1-2 minutes to reduce the risk of racemization.[14]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
Confirmation of Coupling (Optional): Perform a Kaiser test to check for free amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a recoupling step may be necessary.
Protocol 2: Coupling of Fmoc-His(Boc)-OH (High-Purity Protocol)
This protocol is strongly recommended for the synthesis of peptides where stereochemical purity is paramount, especially for therapeutic applications or when using elevated temperatures.[5][9]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-His(Boc)-OH (3-5 equivalents)
-
HBTU (2.9-4.5 equivalents) or DIC/Oxyma
-
DIPEA (6-10 equivalents) if using HBTU
-
DMF (peptide synthesis grade)
Methodology:
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.
-
Amino Acid Activation and Coupling (HBTU): In a separate vessel, dissolve Fmoc-His(Boc)-OH and HBTU in DMF. Add DIPEA and pre-activate for 1-2 minutes. Add the activated solution to the resin and agitate for 1-2 hours at room temperature.
-
Amino Acid Activation and Coupling (DIC/Oxyma): In the reaction vessel containing the deprotected resin, add a solution of Fmoc-His(Boc)-OH and Oxyma in DMF. Then, add DIC to initiate the coupling. Agitate for 1-2 hours. This in-situ activation method further minimizes the risk of racemization.[5]
-
Washing and Confirmation: Follow steps 4 and 5 from Protocol 1.
Final Cleavage and Deprotection
After the peptide chain is fully assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.
Caption: General Workflow for Final Peptide Cleavage and Deprotection.
Recommended Cleavage Cocktails
-
For Peptides with His(Trt) or His(Boc): A common and effective cocktail is Reagent K : TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[15] This cocktail is suitable for peptides containing other sensitive residues like Cys, Met, and Trp.
-
"Odorless" Option: For peptides containing Trityl-based protecting groups, Reagent B (TFA/phenol/water/triisopropylsilane (TIS) at 88:5:5:2) is a good choice. TIS is an excellent scavenger for the trityl cation.[8][16]
General Cleavage Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare the chosen cleavage cocktail fresh.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. The appearance of a deep yellow color is normal when deprotecting Trt groups, indicating the formation of the trityl cation.[17]
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Conclusion and Recommendations
The selection of a side-chain protecting group for Fmoc-histidine is a critical parameter that profoundly impacts the stereochemical purity of the final peptide.
-
For routine synthesis of non-critical peptides , the more economical Fmoc-His(Trt)-OH may be employed, but coupling conditions must be carefully controlled (low temperature, minimal pre-activation time, use of additives like Oxyma) to mitigate the inherent risk of racemization.
-
For the synthesis of therapeutic peptides, long or complex sequences, or when using microwave-assisted protocols , the use of a π-nitrogen protected derivative is strongly advised. Fmoc-His(Boc)-OH stands out as a robust and reliable choice, consistently demonstrating superior performance in suppressing racemization even under forcing conditions.
By understanding the underlying chemistry of histidine racemization and implementing the appropriate protecting group strategy and optimized protocols, researchers can confidently synthesize high-purity, stereochemically defined histidine-containing peptides, ensuring the integrity and biological function of these vital molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and application of Fmoc-His(3-Bum)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Histidine Protecting Groups in Peptide Synthesis: Impact on Final Peptide Yield and Purity
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a suitable protecting group for the histidine side-chain is a critical decision that profoundly influences the final yield and purity of the target peptide. The unique reactivity of histidine's imidazole ring presents significant challenges, including side-chain acylation and a high propensity for racemization during peptide coupling. This guide provides an objective comparison of commonly employed histidine side-chain protecting groups, supported by experimental data, to facilitate an informed selection process for your solid-phase peptide synthesis (SPPS) endeavors.
The Challenge of Histidine in Peptide Synthesis
The imidazole ring of histidine can act as a nucleophile, leading to undesired acylation, and its basicity can catalyze the epimerization of the activated amino acid, compromising the stereochemical integrity of the final peptide. Protecting the imidazole side-chain is therefore essential to mitigate these issues and ensure the efficient synthesis of high-purity peptides. The selection of an appropriate protecting group depends on the specific synthetic strategy, primarily Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), and the desired balance between stability, ease of removal, and suppression of side reactions.
Performance Comparison of Histidine Protecting Groups
The following table summarizes the key characteristics and performance of the most common histidine protecting groups used in Fmoc-SPPS.
| Protecting Group | Key Advantages | Key Disadvantages | Impact on Final Peptide Purity |
| Trityl (Trt) | - Widely used and cost-effective.- Generally stable to repeated piperidine treatments for Fmoc deprotection. | - Prone to causing significant racemization, especially at elevated temperatures or with prolonged coupling times. - Deprotection can sometimes be incomplete, leading to Trityl adducts. | - Can lead to lower crude purity due to the formation of diastereomeric impurities (D-His isomers). |
| tert-Butoxycarbonyl (Boc) | - Significantly reduces racemization compared to Trt, even at higher temperatures. - Generally clean deprotection under standard acidic cleavage conditions. | - Higher cost compared to Trt derivatives. | - Yields peptides with higher enantiomeric purity, reducing the presence of difficult-to-separate diastereomers. |
| 4-methoxytrityl (Mmt) / 4-methyltrityl (Mtt) | - More acid-labile than Trt, allowing for selective deprotection on-resin for side-chain modifications. | - Also susceptible to causing racemization, similar to Trt. | - Purity is comparable to Trt-protected synthesis, with the added complexity of potential premature deprotection. |
| Benzyloxymethyl (Bom) | - Very effective at suppressing racemization in Boc-based SPPS. | - Requires strong acid for removal, which can be harsh on the peptide.- Can release formaldehyde as a byproduct, potentially modifying the peptide. | - Can yield high purity peptides if cleavage conditions are carefully optimized to avoid side reactions. |
| 2,4-dinitrophenyl (Dnp) | - Stable to most reaction and cleavage conditions, making it useful for larger peptides and fragment coupling. | - Requires a separate, nucleophilic deprotection step (e.g., with thiophenol), which adds complexity and potential for side reactions. | - Can yield high purity peptides, but the additional deprotection step needs careful optimization to avoid impurities. |
The Critical Link to Biological Activity: A Data-Driven Perspective
The ultimate measure of a synthetic peptide's success is its biological activity. Even small amounts of impurities, such as diastereomers formed due to racemization, can have a profound impact on a peptide's ability to bind to its receptor or elicit a functional response.
A compelling example of the impact of the histidine protecting group on the purity of a therapeutic peptide is the synthesis of Liraglutide, a GLP-1 receptor agonist. Studies have shown that using Fmoc-His(Trt)-OH, especially with microwave heating to accelerate coupling, can lead to significant epimerization (formation of the D-His isomer). In contrast, the use of Fmoc-His(Boc
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of FMOC-L-Histidine
Introduction: Beyond the Bench—A Commitment to Safety and Compliance
In the fields of peptide synthesis and drug development, FMOC-L-Histidine is an indispensable building block. Its unique imidazole side chain requires specific protective strategies, making it a cornerstone reagent for complex peptide sequences. However, our responsibility as scientists extends beyond its successful application in Solid-Phase Peptide Synthesis (SPPS). The lifecycle of every chemical, including its final disposition, demands rigorous scientific diligence.
This guide provides a comprehensive, procedural framework for the safe and compliant disposal of this compound and its associated waste streams. Moving beyond a simple checklist, we will explore the causality behind these protocols. Adherence to these procedures is not merely a regulatory obligation; it is a foundational element of a robust safety culture, protecting both laboratory personnel and the environment. This document is designed to empower researchers, lab managers, and drug development professionals to manage this chemical's lifecycle with the same precision applied to their research.
Part 1: Core Principles of this compound Waste Management
Before detailing specific procedures, it is crucial to understand the hazard profile of this compound and the overarching principles governing its waste management.
Hazard Profile: A Case for Precaution
The hazard classification for this compound and its derivatives can vary between suppliers. A review of Safety Data Sheets (SDS) reveals a range of potential hazards. This variability underscores a critical principle: always consult the specific SDS provided by the manufacturer for the exact material you are handling.
However, a conservative approach, treating the compound with a high degree of caution, is always recommended. Many novel or specialized reagents lack comprehensive toxicological data.[1] Therefore, all waste streams containing this compound should be managed as hazardous chemical waste.
Table 1: Summary of Potential GHS Hazard Classifications for FMOC-Protected Histidine Derivatives
| Hazard Statement | Description | Common Source |
| H302 | Harmful if swallowed.[2] | FMOC-His(Fmoc)-OH SDS[2] |
| H315 | Causes skin irritation.[2][3] | FMOC-His(Fmoc)-OH, FMOC-His(Trt)-OH SDS[2][3] |
| H319 | Causes serious eye irritation.[2] | FMOC-His(Fmoc)-OH SDS[2] |
| H332 | Harmful if inhaled.[2] | FMOC-His(Fmoc)-OH SDS[2] |
| H335 | May cause respiratory irritation.[2] | FMOC-His(Fmoc)-OH SDS[2] |
Note: Some suppliers may classify the compound as not hazardous under GHS.[4] In the absence of a definitive, universal classification, the precautionary principle of treating the waste as hazardous must apply.
The Three Pillars of Compliant Disposal
-
Segregation: Never mix different waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions or complicate the final disposal process, increasing costs and risks.
-
Identification: All waste must be clearly and accurately labeled. This is a legal requirement and is critical for safe handling and disposal by EHS personnel.
-
Containment: Waste must be stored in appropriate, sealed, and leak-proof containers to prevent release into the environment.
Part 2: Procedural Guide to Waste Stream Management
The use of this compound generates several distinct waste streams. Each must be handled according to a specific protocol. The following workflow diagram illustrates the decision-making process for segregating this waste.
Caption: Waste Segregation Decision Tree for this compound.
Disposal of Unused or Expired Solid this compound
This protocol applies to the pure, solid chemical that is no longer needed.
-
Step 1: Segregation & Packaging
-
Keep the solid waste in its original, clearly labeled container if it is in good condition.[2]
-
If the original container is compromised, transfer the waste to a new, sealable, high-density polyethylene (HDPE) container. Ensure the new container is compatible with the chemical.
-
Causality: Using the original container ensures immediate identification. Proper packaging prevents accidental spills and exposure.
-
-
Step 2: Labeling
-
Affix a "Hazardous Waste" label, available from your EHS department.
-
Clearly write the full chemical name: "this compound" (or the specific derivative, e.g., "Nα-Fmoc-Nτ-trityl-L-histidine"). Do not use abbreviations.
-
List all contents (in this case, just the single chemical) and the approximate quantity.
-
Record the "Accumulation Start Date" – the date you first placed waste in the container.
-
-
Step 3: Storage and Disposal
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) or the main hazardous waste storage area.[2]
-
Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[5]
-
Arrange for collection by your institution's EHS department or a licensed hazardous waste contractor.
-
Disposal of Contaminated Solid Waste (Consumables)
This category includes items like gloves, weigh paper, pipette tips, and paper towels that have come into contact with this compound.
-
Step 1: Collection
-
Designate a specific waste container for chemically contaminated solid waste. This is often a five-gallon pail lined with a clear plastic bag.[6]
-
Place all contaminated disposables directly into this container.[2]
-
Causality: Segregating "dry" contaminated waste from "wet" liquid waste is crucial for safe and efficient disposal. These two streams are processed very differently.
-
-
Step 2: Labeling and Storage
-
When the bag is three-quarters full, seal it securely.
-
Label the bag or the exterior pail with a "Hazardous Waste" label.
-
Under contents, specify "Solid waste contaminated with this compound."
-
Store in the SAA for EHS pickup.
-
Disposal of Contaminated Liquid Waste
This is often the largest waste stream, particularly from SPPS, and requires meticulous handling due to the mixture of chemicals.
-
Step 1: Collection and Segregation
-
Use a designated, chemically resistant waste container (carboy), typically made of HDPE or glass, for all liquid waste.
-
Collect all solutions containing this compound, including reaction mixtures, rinsates from glassware, and solvents used in the synthesis process (e.g., DMF, DCM, piperidine).
-
Crucial Directive: Under no circumstances should this waste be poured down the drain.[1][7] These organic compounds and solvents are not effectively treated by municipal wastewater systems and are considered environmental pollutants.
-
-
Step 2: Meticulous Labeling
-
Affix a "Hazardous Waste" label to the liquid waste carboy.
-
This is the most critical step: List all chemical constituents and their estimated percentages. For example:
-
Dimethylformamide (DMF): ~70%
-
Dichloromethane (DCM): ~20%
-
Piperidine: ~5%
-
This compound and other reagents: ~5%
-
-
Causality: The solvents in SPPS waste are often flammable and toxic. EHS must know the exact composition to bulk the waste with compatible materials and to meet the stringent profiling requirements of the final disposal facility (e.g., incineration or fuels blending). Inaccurate labeling can result in rejected shipments and regulatory fines.
-
-
Step 3: Storage and Disposal
-
Keep the container tightly sealed when not in use.
-
Store it in the SAA, preferably within a secondary containment bin to catch any potential leaks.
-
Arrange for pickup through your institutional EHS program.
-
Spill Management Protocol
Immediate and correct action is required in the event of a spill.
-
Step 1: Evacuate and Alert
-
Alert personnel in the immediate area and restrict access.
-
-
Step 2: Protect Yourself
-
Step 3: Contain and Clean
-
For a solid spill, gently cover the powder with an absorbent material to prevent it from becoming airborne.[1]
-
Carefully sweep or scoop the material into a designated container for disposal as contaminated solid waste.[4][7]
-
Decontaminate the spill area with a suitable solvent and collect all cleaning materials (wipes, etc.) as hazardous solid waste.
-
-
Step 4: Dispose
-
Seal and label the container with all spill cleanup materials and manage it as contaminated solid waste as described in section 2.2.
-
Conclusion: A Culture of Responsibility
The proper disposal of this compound is a non-negotiable aspect of responsible science. By understanding the hazards, respecting the distinct waste streams, and adhering to meticulous segregation and labeling protocols, we ensure a safe laboratory environment and maintain full regulatory compliance. This commitment to the complete chemical lifecycle, from acquisition to disposal, is a hallmark of scientific excellence and integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. carlroth.com [carlroth.com]
Mastering Safety: A Comprehensive Guide to Handling FMOC-L-Histidine
For researchers engaged in peptide synthesis and drug development, the purity of reagents is paramount. Yet, equal in importance is the unwavering commitment to safety in their handling. This guide serves as an essential resource for laboratory professionals working with FMOC-L-Histidine, providing in-depth, procedural guidance grounded in established safety protocols. Our objective is to empower you with the knowledge to not only use this vital compound effectively but also to manage its entire lifecycle in the laboratory—from receiving to disposal—with the highest degree of safety and confidence.
Hazard Profile: Understanding the Risks
While some suppliers classify this compound derivatives as non-hazardous, a conservative approach is essential for laboratory safety. Based on data for closely related compounds, such as this compound(Trityl)-OH, it is prudent to handle this compound as a substance with the potential to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. As a fine powder, it can easily become airborne, particularly during weighing and transfer, underscoring the need for stringent controls.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to minimize exposure risk. The selection of appropriate PPE is contingent on the specific operation being performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing & Aliquoting (Solid) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95/P1 respirator or use within a ventilated enclosure/fume hood[3][4] |
| Solution Preparation & Handling | Chemical splash goggles | Nitrile gloves | Laboratory coat | Required only if handled outside a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with particulate filter |
| Waste Disposal | Safety glasses with side shields or goggles | Nitrile gloves | Laboratory coat | Not generally required |
Causality of PPE Choices:
-
Eye Protection: Chemical splash goggles are specified for tasks with a higher risk of splashes or airborne dust, offering a complete seal around the eyes which standard safety glasses do not provide.[1]
-
Hand Protection: Nitrile gloves offer good resistance to a range of laboratory chemicals. Double-gloving is recommended when handling the solid powder to prevent contamination of the primary layer, which can then be removed after the initial handling step.
-
Respiratory Protection: The fine, dusty nature of this compound necessitates respiratory protection or engineering controls during weighing to prevent inhalation, which can lead to respiratory irritation.[1][3]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is critical for both safety and experimental integrity. The following diagram and procedures outline the lifecycle of this compound in the laboratory.
Caption: A logical workflow for the safe handling and disposal of this compound.
Experimental Protocol for Safe Handling:
-
Preparation and Engineering Controls:
-
Designate a Work Area: All handling of solid this compound should occur within a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.[2] Cover the work surface with absorbent bench paper to contain any minor spills.
-
Verify Emergency Equipment: Before starting, ensure that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble Materials: Gather all necessary spatulas, weigh boats, solvents, and glassware to avoid leaving the designated area mid-procedure.
-
-
Handling the Solid Compound:
-
Don PPE: Put on the appropriate PPE as detailed in the table above, ensuring gloves are pulled over the cuffs of the lab coat.
-
Weighing: Carefully transfer the required amount of this compound from its container to a weigh boat using a clean spatula. Perform this task slowly and deliberately to minimize dust generation.[5] Keep the stock container closed as much as possible.[5]
-
-
Solution Preparation:
-
Work in a Fume Hood: All solution preparation should be conducted in a chemical fume hood, especially when using volatile organic solvents like Dimethylformamide (DMF).
-
Procedure: Place the vessel containing the solvent on a stir plate within the hood. Slowly add the pre-weighed this compound to the solvent to prevent splashing.
-
-
Post-Handling Decontamination:
-
Clean Equipment: Thoroughly decontaminate the spatula and any reusable glassware.
-
Clean Work Area: Use a wet-wiping method or a HEPA-filtered vacuum to clean the work surface.[5] Do not dry sweep, as this can aerosolize residual powder.[6]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water immediately after.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste containing this compound, including the raw chemical, solutions, and contaminated materials, must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collection: Collect unused or contaminated solid this compound, weigh boats, and contaminated wipes in a designated, leak-proof container with a secure lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and an approximate quantity.
-
-
Liquid Waste:
-
Segregation: Collect all liquid waste from the synthesis process, including reaction mixtures and wash solvents (e.g., DMF, piperidine solutions), in a separate, chemically compatible waste container. Do not mix with incompatible waste streams.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents with their approximate percentages.
-
-
Contaminated Labware:
-
Disposables: Items such as gloves, pipette tips, and absorbent paper that are contaminated with this compound should be placed in the solid hazardous waste container.
-
Glassware: Glassware should be decontaminated before being washed for reuse. This can be done by rinsing with a suitable solvent, with the rinsate collected as hazardous liquid waste.
-
Disposal Pathway: All hazardous waste must be disposed of through your institution's licensed professional waste disposal service in accordance with federal, state, and local environmental regulations.[4] Never pour this compound waste down the drain.[3]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
